13-Deacetyltaxachitriene A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H42O12 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
InChI |
InChI=1S/C30H42O12/c1-14-23(36)11-22-26(40-18(5)33)10-21(13-38-16(3)31)24(37)12-25(39-17(4)32)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1 |
InChI Key |
YCHBJSOVHSKOKN-LBAPPZQKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 13-Deacetyltaxachitriene A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the discovery and isolation of 13-Deacetyltaxachitriene A, a notable taxoid compound. Taxoids, a class of diterpenoids primarily isolated from plants of the Taxus genus, are of significant interest to the scientific community due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). This document details the experimental protocols for the extraction and purification of this compound, presents its key quantitative and spectroscopic data, and clarifies its relationship with closely related compounds.
Discovery and Nomenclature
This compound, also known as Taxachitriene B, was first isolated from the needles of the Chinese Yew, Taxus chinensis. Its discovery was a part of broader investigations into the diverse array of taxoid constituents within this plant species. The nomenclature can be a point of clarification: while the initial user query referred to "this compound," the primary literature identifies this compound as Taxachitriene B . For the purpose of this guide, both names will be used interchangeably to ensure comprehensive understanding. The initial discovery and structure elucidation were reported by Fang, Fang, and Liang in their 1995 publication in the journal Tetrahedron.
Experimental Protocols
The isolation of this compound (Taxachitriene B) is a multi-step process involving extraction, solvent partitioning, and extensive chromatography. The following is a detailed methodology based on the original discovery.
Plant Material and Extraction
-
Plant Material: Air-dried and powdered needles of Taxus chinensis serve as the starting material.
-
Initial Extraction: The powdered needles are extracted exhaustively with a 95% solution of ethanol (B145695) (EtOH) in water at room temperature. This is typically performed multiple times (e.g., 3 times for 24 hours each) to ensure maximum extraction of the taxoids.
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
-
Suspension: The crude extract is suspended in water.
-
Liquid-Liquid Extraction: The aqueous suspension is then partitioned successively with different organic solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform (B151607) (CHCl₃), and then ethyl acetate (B1210297) (EtOAc). This step separates compounds based on their polarity, with the taxoids typically concentrating in the chloroform and ethyl acetate fractions.
Chromatographic Purification
The chloroform and ethyl acetate fractions, rich in taxoids, are subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The concentrated fractions are first separated on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column, with methanol (B129727) (MeOH) often used as the eluent. This step separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound (Taxachitriene B) is achieved using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This allows for the isolation of the pure compound.
Quantitative and Spectroscopic Data
The following tables summarize the key quantitative and spectroscopic data for this compound (Taxachitriene B).
Table 1: Quantitative Data for the Isolation of Taxoids from Taxus chinensis Seeds
| Compound | Yield (%) |
| Taxachitriene A | 0.0039 |
| 20-deacetyltaxachitriene A | 0.00044 |
Note: The yield of this compound (Taxachitriene B) was not explicitly stated in the initial reports, but it is isolated alongside Taxachitriene A.
Table 2: ¹H NMR Spectroscopic Data for this compound (Taxachitriene B) in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.35 | m | |
| H-2 | 5.60 | d | 6.0 |
| H-3 | 3.85 | d | 6.0 |
| H-5 | 5.95 | br s | |
| H-6α | 2.60 | m | |
| H-6β | 2.10 | m | |
| H-7 | 4.40 | m | |
| H-9 | 5.30 | d | 10.0 |
| H-10 | 6.25 | d | 10.0 |
| H-13 | 4.90 | t | 8.0 |
| H-14α | 2.20 | m | |
| H-14β | 1.85 | m | |
| H-16 | 1.10 | s | |
| H-17 | 1.80 | s | |
| H-18 | 1.65 | s | |
| H-19 | 1.25 | s | |
| H-20α | 5.35 | s | |
| H-20β | 5.15 | s | |
| OAc | 2.15, 2.10, 2.05 | s | |
| OBz | 8.1-7.4 | m |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Taxachitriene B) in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 40.5 |
| 2 | 75.1 |
| 3 | 46.8 |
| 4 | 142.3 |
| 5 | 70.8 |
| 6 | 37.5 |
| 7 | 70.1 |
| 8 | 45.2 |
| 9 | 78.2 |
| 10 | 76.5 |
| 11 | 134.5 |
| 12 | 142.0 |
| 13 | 72.5 |
| 14 | 35.6 |
| 15 | 28.1 |
| 16 | 26.8 |
| 17 | 15.2 |
| 18 | 21.3 |
| 19 | 11.5 |
| 20 | 115.8 |
| OAc (C=O) | 170.5, 170.1, 169.8 |
| OAc (CH₃) | 21.2, 21.0, 20.8 |
| OBz (C=O) | 167.2 |
| OBz (Ar-C) | 133.5, 130.2, 129.5, 128.8 |
Visualizing the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Taxus chinensis.
Biological Activity
While many taxoids exhibit significant biological activities, including cytotoxic and antitumor effects, specific data on the biological activity of this compound (Taxachitriene B) is not extensively reported in the initial discovery literature. The primary focus of these early studies was on the isolation and structural elucidation of novel compounds. Further research is required to fully characterize the pharmacological profile of this particular taxoid. The general biological activities of taxoids from Taxus species are broad, ranging from anticancer to anti-inflammatory and antibacterial properties. However, without specific studies on this compound, any claims about its specific signaling pathway involvement would be speculative.
Conclusion
The discovery and isolation of this compound (Taxachitriene B) from Taxus chinensis has contributed to the understanding of the vast chemical diversity of taxoids. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery. Future investigations are warranted to explore the potential biological activities and therapeutic applications of this and other minor taxoids.
A Technical Guide to Taxusumatrin: A Novel Taxoid from Taxus sumatrana
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the search for the specific compound 13-Deacetyltaxachitriene A in Taxus sumatrana did not yield direct results in the reviewed literature, this guide focuses on a significant and novel taxoid isolated from the same source: Taxusumatrin . This document provides a comprehensive overview of its isolation, structural elucidation, and physicochemical properties, based on the available scientific literature. The methanolic extract of the stem bark of Taxus sumatrana, from which Taxusumatrin was isolated, has demonstrated cytotoxic activities in vitro.[1] Some taxane (B156437) diterpenoids are known to exhibit cytotoxic and anti-HSV-1 activities.[1]
This guide is intended to serve as a technical resource for researchers engaged in natural product chemistry, drug discovery, and oncology, providing detailed experimental protocols and structured data to facilitate further investigation into this promising compound.
Quantitative Data Summary
The isolation of Taxusumatrin from the stem bark of Taxus sumatrana yielded a specific quantity of the pure compound. The following table summarizes the key quantitative data from the isolation and characterization process.[1]
Table 1: Quantitative Data for Taxusumatrin
| Parameter | Value | Source |
| Starting Material | Dried Stem Bark of Taxus sumatrana | 4 kg |
| Final Yield | Taxusumatrin (1) | 4.1 mg |
| Molecular Formula | C₃₉H₄₈O₁₃ | Mass Spectrometry |
| Molecular Weight | 724.8 g/mol | Mass Spectrometry |
| Optical Rotation | [α]²⁵D +7.6° (c 0.1, CHCl₃) | Polarimetry |
Physicochemical and Spectroscopic Data
The structure of Taxusumatrin was elucidated using a combination of spectroscopic techniques. Below is a summary of its key physicochemical and spectroscopic properties.[1]
Table 2: Physicochemical and Spectroscopic Data for Taxusumatrin (1)
| Property | Description |
| Appearance | Amorphous powder |
| Mass Spectrometry | HR-ESI-MS: m/z 747.2989 [M+Na]⁺ (calcd. for C₃₉H₄₈O₁₃Na, 747.2993) |
| Infrared (IR) | νₘₐₓ 3433 (OH), 1732 (C=O), 1630 (C=C) cm⁻¹ |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 3 for detailed assignments |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Taxusumatrin (1) in CDCl₃ [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 78.2 | 5.64 (d, 7.2) |
| 2 | 72.9 | 3.81 (m) |
| 3 | 41.5 | 2.55 (m), 1.95 (m) |
| 4 | 134.1 | - |
| 5 | 138.9 | 4.95 (d, 8.4) |
| 6 | 35.7 | 2.25 (m), 1.85 (m) |
| 7 | 75.1 | 4.98 (dd, 9.6, 2.0) |
| 8 | 44.2 | - |
| 9 | 208.1 | - |
| 10 | 75.9 | 6.37 (s) |
| 11 | 142.1 | - |
| 12 | 135.2 | 5.91 (s) |
| 13 | 74.2 | 4.92 (t, 8.0) |
| 14 | 38.2 | 2.20 (m), 1.25 (m) |
| 15 | 58.1 | - |
| 16 | 28.1 | 1.18 (s) |
| 17 | 21.5 | 1.72 (s) |
| 18 | 15.1 | 1.05 (s) |
| 19 | 12.3 | 2.21 (s) |
| 20 | 115.4 | 5.25 (s), 4.99 (s) |
| OAc-2 | 170.1, 21.0 | 2.04 (s) |
| OAc-5 | 170.5, 21.1 | 2.15 (s) |
| OAc-7 | 170.3, 21.2 | 2.01 (s) |
| OAc-10 | 169.2, 21.3 | 2.08 (s) |
| OAc-13 | 171.1, 22.4 | 1.98 (s) |
| OBz | 166.2, 133.2, 130.1, 129.5 (x2), 128.5 (x2) | 8.05 (d, 7.2), 7.58 (t, 7.2), 7.45 (t, 7.2) |
Experimental Protocols
The following section details the methodology for the extraction and isolation of Taxusumatrin from Taxus sumatrana.
Plant Material
The stem barks of Taxus sumatrana were collected from Sitou, Nantou County, Taiwan.[1]
Extraction and Isolation
The dried stem bark (4 kg) of T. sumatrana was extracted with methanol (B129727) at room temperature. The methanolic extract was then partitioned between n-hexane and H₂O (1:1). The aqueous layer was further extracted with CHCl₃. The n-hexane and CHCl₃-soluble fractions were subjected to column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography to yield pure compounds.[1]
Detailed Isolation of Taxusumatrin (1):
A portion of the chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and further purified by preparative TLC to afford Taxusumatrin (4.1 mg).[1]
Structural Elucidation
The structure of Taxusumatrin was determined through extensive spectroscopic analysis, including:
-
Optical Rotation: Measured using a Jasco DIP-370 polarimeter.[1]
-
UV Spectroscopy: Recorded on a Hitachi UV-3210 spectrophotometer.
-
IR Spectroscopy: Spectra were obtained on a Shimadzu IR-470 spectrometer.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian Gemini-400 spectrometer. 2D NMR experiments (COSY, HMQC, HMBC, and NOESY) were crucial for the complete assignment of proton and carbon signals and for establishing the final structure.[1]
-
Mass Spectrometry: High-resolution ESI-MS was performed on a Bruker APEX II mass spectrometer.[1]
Mandatory Visualizations
Experimental Workflow for the Isolation of Taxusumatrin
The following diagram illustrates the key steps in the extraction and isolation of Taxusumatrin from the stem bark of Taxus sumatrana.
Caption: Workflow for the isolation of Taxusumatrin.
Biological Activity
While the crude methanolic extract of Taxus sumatrana stem bark exhibited cytotoxic activities in vitro, specific biological activity data for pure Taxusumatrin has not been reported in the reviewed literature.[1] However, the general class of taxane diterpenoids is well-known for its potent anticancer properties, with paclitaxel (B517696) being a prominent example. Further investigation is warranted to determine the cytotoxic, anti-inflammatory, antiviral, and other potential biological activities of Taxusumatrin.
Conclusion
Taxusumatrin is a novel taxoid isolated from the stem bark of Taxus sumatrana. Its structure has been rigorously characterized, and a detailed protocol for its isolation is available. While direct evidence of its biological activity is yet to be established, its structural class suggests that it may possess interesting pharmacological properties. This guide provides a foundational resource for researchers to build upon, encouraging further studies to unlock the full therapeutic potential of this natural product.
References
The Biosynthetic Pathway of 13-Deacetyltaxachitriene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A, a key intermediate in the biosynthesis of the potent anticancer drug Paclitaxel (Taxol®), represents a critical juncture in the intricate web of enzymatic reactions that construct the complex taxane (B156437) skeleton. Understanding the precise sequence of events leading to its formation is paramount for endeavors in metabolic engineering and synthetic biology aimed at the sustainable production of Taxol and its precursors. This technical guide provides an in-depth exploration of the core biosynthetic pathway to this compound, summarizing key quantitative data, detailing experimental protocols for the characterization of the involved enzymes, and visualizing the biochemical transformations.
The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclization, hydroxylation, and acylation reactions catalyzed by a suite of specialized enzymes, primarily from the cytochrome P450 superfamily. This guide will dissect each of these steps, presenting the current state of knowledge in a structured and accessible format for researchers in the field.
Core Biosynthetic Pathway
The formation of this compound is a multi-step enzymatic process that follows the initial construction of the taxane core. The pathway involves a critical bifurcation, presenting alternative routes for the hydroxylation of the taxane skeleton.
Cyclization of Geranylgeranyl Diphosphate (GGPP)
The committed step in taxane biosynthesis is the cyclization of the linear isoprenoid precursor, GGPP, into the tricyclic diterpene olefin, taxa-4(5),11(12)-diene. This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TS) .
Initial Hydroxylation at C5
Following the formation of the taxane ring structure, the first oxidative decoration is the hydroxylation at the C5α position. This reaction is catalyzed by a cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH) . A notable feature of this enzymatic step is the concomitant migration of the double bond from C4(5) to C4(20), yielding taxa-4(20),11(12)-dien-5α-ol.
Bifurcation and Subsequent Hydroxylations
After the initial 5α-hydroxylation, the biosynthetic pathway is believed to bifurcate, leading to two parallel reaction cascades:
-
The Acetylation-First Pathway: In this branch, the 5α-hydroxyl group of taxa-4(20),11(12)-dien-5α-ol is acetylated by taxadien-5α-ol-O-acetyltransferase (TAT) to produce taxa-4(20),11(12)-dien-5α-yl acetate (B1210297).[1] This acetylated intermediate then serves as the preferred substrate for taxane 10β-hydroxylase , which introduces a hydroxyl group at the C10 position.[2]
-
The Hydroxylation-First Pathway: Alternatively, taxa-4(20),11(12)-dien-5α-ol can be directly hydroxylated at the C13α position by taxane 13α-hydroxylase to form taxa-4(20),11(12)-dien-5α,13α-diol.[3] This diol is not a substrate for the known 10β-hydroxylase, suggesting a distinct downstream pathway.[4]
The formation of this compound (taxa-4(20),11(12)-diene-5α,10β,13α-triol) necessitates hydroxylations at both C10 and C13. However, in vitro studies have shown that the characterized taxane 10β-hydroxylase and taxane 13α-hydroxylase exhibit strict substrate preferences, and the two pathways do not appear to intersect at the level of a di-hydroxylated intermediate.[4] This suggests the existence of yet-to-be-characterized enzymes or alternative reaction sequences in vivo that lead to the formation of the triol.
Quantitative Data Summary
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound and the production of its precursors in engineered microbial systems.
| Enzyme | Substrate | Km (μM) | Vmax or kcat | Source Organism | Reference |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 24 ± 9 | - | Taxus cuspidata | [4] |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | 14 ± 4 | (6% of alcohol substrate) | Taxus cuspidata | [4] |
| Engineered Host | Product | Titer | Reference |
| Escherichia coli | Oxygenated taxanes | ~570 ± 45 mg/L | [5] |
| Saccharomyces cerevisiae | Taxadiene-5α-yl-acetate | ~26 mg/L (batch) | |
| Saccharomyces cerevisiae | Taxadiene-5α-yl-acetate | 95 mg/L (semi-continuous) | |
| Nicotiana benthamiana | Taxadiene | 56.6 μg/g FW | [1] |
| Nicotiana benthamiana | Taxadien-5α-ol | 1.3 μg/g FW | [1] |
| Nicotiana benthamiana | 5α,10β-diacetoxy-taxadiene-13α-ol | 63 µg/g DW | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Taxane Hydroxylases
Objective: To produce and purify recombinant taxane hydroxylases (e.g., T5αH, T10βH, T13αH) for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning: The coding sequences for the desired taxane hydroxylases are synthesized with codon optimization for the chosen expression host (e.g., E. coli or Saccharomyces cerevisiae). The genes are then cloned into a suitable expression vector containing an inducible promoter (e.g., T7 promoter for E. coli or GAL1 promoter for yeast) and a purification tag (e.g., N-terminal His6-tag).
-
Transformation: The expression plasmids are transformed into a competent expression host strain (e.g., E. coli BL21(DE3)pLysS).
-
Culture Growth and Induction:
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Protein Characterization: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight. Determine the protein concentration using a standard method (e.g., Bradford assay).
In Vitro Enzyme Assays for Taxane Hydroxylases
Objective: To determine the enzymatic activity and substrate specificity of purified taxane hydroxylases.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified taxane hydroxylase (e.g., 1-5 µM).
-
Cytochrome P450 reductase (CPR) in a molar excess (e.g., 2-5 fold) if not co-expressed.
-
Substrate (e.g., taxa-4(20),11(12)-dien-5α-ol or its acetate ester) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) at various concentrations for kinetic analysis.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the reaction mixture without NADPH at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing the substrate and product(s).
-
-
Analysis:
-
Dry the organic extract under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze the sample by HPLC-MS/MS to identify and quantify the product(s).
-
HPLC-MS/MS Analysis of Taxane Intermediates
Objective: To separate, identify, and quantify the early taxane intermediates from in vitro enzyme assays or in vivo production systems.
Protocol:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time frame (e.g., 5% to 95% B over 20 minutes) to elute compounds of varying polarities.
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known intermediates. Precursor-to-product ion transitions specific for each taxoid are monitored. For discovery of new metabolites, a full scan or product ion scan mode can be used.
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Quantification:
-
Generate a standard curve for each analyte using authentic standards of known concentrations.
-
Include an internal standard (e.g., a structurally similar but isotopically labeled taxane) to correct for variations in sample preparation and instrument response.
-
Calculate the concentration of the taxane intermediates in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
Biosynthetic Pathway to this compound Precursors
Caption: Proposed biosynthetic pathway to this compound, highlighting the enzymatic steps and key intermediates.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for the characterization of taxane biosynthetic enzymes.
References
- 1. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol biosynthesis: differential transformations of taxadien-5 alpha-ol and its acetate ester by cytochrome P450 hydroxylases from Taxus suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of Early Paclitaxel Biosynthetic Network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Deacetyltaxachitriene A is a naturally occurring taxane (B156437) diterpenoid isolated from the branches of Taxus sumatrana. As a member of the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol), this compound holds potential interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of specific experimental data for this particular taxane in publicly accessible literature, this document also presents a generalized experimental workflow for the isolation of taxane diterpenoids from Taxus species and illustrates the well-established signaling pathway of Paclitaxel as a representative mechanism for this class of compounds.
Chemical and Physical Properties
The known chemical and physical properties of this compound are summarized in the table below. It is important to note that while basic identifiers and some physical characteristics are available from chemical suppliers, detailed experimental data such as melting point, boiling point, and specific spectral data are not widely reported in the scientific literature.
| Property | Value | Source |
| CAS Number | 239800-99-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₃₀H₄₂O₁₂ | Chemical Supplier Catalogs |
| Molecular Weight | 594.65 g/mol | Chemical Supplier Catalogs |
| Physical Form | Powder | Chemical Supplier Catalogs |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Chemical Supplier Catalogs |
| Source | Branches of Taxus sumatrana | Chemical Supplier Catalogs |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| ¹H-NMR Data | Not available | - |
| ¹³C-NMR Data | Not available | - |
| Mass Spectrometry Data | Not available | - |
Experimental Protocols: A Generalized Approach for Isolation
The following diagram illustrates a representative experimental workflow for the isolation of taxane diterpenoids.
Methodology Details:
-
Extraction: The air-dried and powdered branches of Taxus sumatrana are typically extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the plant material.
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The taxane diterpenoids are generally enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the components into several fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of taxoids (as determined by thin-layer chromatography and/or bioassays) are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with data from the literature if available.
Biological Activity and Signaling Pathways: A Representative Overview
Specific biological activity data for this compound, including its cytotoxic effects and mechanism of action, are not currently reported in the scientific literature. However, as a taxane diterpenoid, its biological activity is likely to be related to the well-established mechanism of other members of this class, most notably Paclitaxel.
Paclitaxel is a potent anticancer agent that functions as a microtubule-stabilizing agent. This stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. The following diagram illustrates the generally accepted signaling pathway for Paclitaxel-induced apoptosis.
Pathway Description:
-
Microtubule Stabilization: Taxanes like Paclitaxel bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This leads to the formation of abnormally stable and non-functional microtubule bundles.
-
Mitotic Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This results in the arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2, rendering them inactive, and the activation of caspases, a family of proteases that execute the apoptotic process. The inhibition of the Anaphase-Promoting Complex (APC/C) is another key event that contributes to mitotic arrest and subsequent apoptosis.
It is plausible that this compound, if biologically active, may exert its effects through a similar mechanism of microtubule stabilization. However, experimental validation is required to confirm this hypothesis.
Conclusion and Future Directions
This compound is a structurally interesting taxane diterpenoid from Taxus sumatrana. While its basic chemical identifiers are known, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, a specific protocol for its isolation, and its biological activities. The generalized protocols and representative signaling pathways presented in this guide offer a starting point for researchers interested in investigating this compound further.
Future research should focus on:
-
The isolation and complete spectroscopic characterization of this compound.
-
Evaluation of its cytotoxic activity against a panel of cancer cell lines.
-
Elucidation of its specific mechanism of action to determine if it aligns with the microtubule-stabilizing properties of other taxanes.
Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.
13-Deacetyltaxachitriene A CAS number 239800-99-8
CAS Number: 239800-99-8
Chemical Formula: C₃₃H₃₈O₁₁
Molecular Weight: 610.65 g/mol
Introduction
13-Deacetyltaxachitriene A is a naturally occurring diterpenoid belonging to the taxane (B156437) family. It has been isolated from Taxus sumatrana, a species of yew tree. The taxane class of compounds is of significant interest to the scientific community, particularly due to the potent anti-cancer activity of prominent members like Paclitaxel (Taxol®). While research on this compound is not as extensive as for other taxanes, this guide consolidates the available information for researchers, scientists, and drug development professionals.
Physicochemical Properties
Based on vendor information and the general characteristics of taxanes, this compound is expected to be a white to off-white solid.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane (B109758) | Soluble |
| Ethyl Acetate (B1210297) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Biological Activity
While specific quantitative biological activity data for this compound, such as IC50 values, are not available in the public domain, the broader context of taxanes isolated from Taxus sumatrana strongly suggests potential cytotoxic and anti-cancer properties. Numerous studies have demonstrated that various taxoids extracted from this plant exhibit significant cytotoxicity against a range of cancer cell lines.
The general mechanism of action for many cytotoxic taxanes involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and ultimately inducing cell cycle arrest and apoptosis. It is plausible that this compound shares a similar mechanism of action.
Experimental Protocols
Detailed experimental protocols specifically for the isolation and purification of this compound are not explicitly published. However, a general methodology for the extraction and isolation of taxanes from Taxus sumatrana can be inferred from various studies on related compounds.
General Protocol for Taxane Isolation from Taxus sumatrana
-
Extraction: The dried and powdered plant material (e.g., needles, twigs, or bark) is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often at room temperature for an extended period.
-
Partitioning: The crude extract is then concentrated and subjected to liquid-liquid partitioning. A common scheme involves partitioning between a non-polar solvent (e.g., hexane) to remove lipids and a more polar solvent mixture (e.g., methanol/water). The taxane-containing fraction is then typically extracted into a solvent of intermediate polarity like dichloromethane or ethyl acetate.
-
Chromatography: The resulting extract is subjected to a series of chromatographic separations to isolate individual compounds. This multi-step process often includes:
-
Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to perform an initial separation based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water to achieve fine separation and purification of individual taxanes.
-
-
Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Workflow for Taxane Isolation and Identification
Caption: General workflow for the isolation of taxanes.
Structure and Spectroscopic Data
The definitive ¹H and ¹³C NMR spectral data and high-resolution mass spectrometry (HR-MS) fragmentation patterns for this compound are not available in the reviewed literature. For structure elucidation, researchers would typically acquire a suite of NMR experiments.
Logical Relationship for NMR-based Structure Elucidation
Caption: Logic flow for NMR-based structure elucidation.
Potential Signaling Pathways
Given the cytotoxic nature of many taxanes, a plausible mechanism of action for this compound involves the induction of apoptosis. This process is often mediated by complex signaling pathways. While the specific pathways modulated by this compound are unknown, a general representation of a potential apoptosis induction pathway is provided below.
Hypothetical Apoptotic Signaling Pathway
Caption: Potential mechanism of apoptosis induction.
Conclusion and Future Directions
This compound is a member of the medicinally important taxane family of diterpenoids. While its presence in Taxus sumatrana has been noted, a comprehensive biological and chemical profile is yet to be established in publicly accessible literature. The information available on related taxanes suggests that this compound likely possesses cytotoxic properties and warrants further investigation. Future research should focus on the definitive isolation and purification of this compound to enable thorough spectroscopic characterization and evaluation of its biological activities, including the determination of its potency against various cancer cell lines and the elucidation of its precise mechanism of action. Such studies would be invaluable for assessing its potential as a lead compound in drug discovery programs.
Preliminary Biological Activity of 13-Deacetyltaxachitriene A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated preliminary biological activity of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid. In the absence of direct experimental data for this specific compound, this document synthesizes findings from structurally related taxanes to infer its potential cytotoxic effects and mechanism of action. The core structure of taxanes, exemplified by paclitaxel (B517696), is a cornerstone of cancer chemotherapy. However, the bioactivity of simpler taxane diterpenoids, which lack the complex C-13 side chain of paclitaxel, is also of significant interest for understanding structure-activity relationships and for the development of novel therapeutic agents. This guide presents available quantitative data for analogous compounds, details relevant experimental protocols for assessing cytotoxicity, and visualizes the established signaling pathways for taxanes.
Introduction: The Taxane Landscape
Taxanes are a class of diterpenoid compounds originally isolated from plants of the genus Taxus.[1] The most prominent member of this family, paclitaxel (Taxol®), is a widely used chemotherapeutic agent renowned for its unique mechanism of action involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] The complex structure of paclitaxel, particularly its C-13 phenylisoserine (B1258129) side chain, has been historically considered essential for its potent anticancer activity.[4][5]
This compound belongs to the family of simpler taxane diterpenoids that lack this characteristic C-13 side chain. While often considered as biosynthetic precursors to more complex taxanes, these core taxane skeletons can possess intrinsic biological activities.[6][7] This guide explores the expected biological profile of this compound based on the established knowledge of its structural analogs.
Inferred Biological Activity and Mechanism of Action
Based on structure-activity relationship studies of various taxanes, this compound is anticipated to exhibit moderate cytotoxic activity against a range of cancer cell lines. The absence of the C-13 side chain significantly reduces the microtubule-stabilizing effect and overall potency compared to paclitaxel.[5][8] However, the taxane core itself has been shown to contribute to cytotoxicity.
The proposed mechanism of action for simpler taxanes, such as baccatin (B15129273) III, involves the inhibition of tubulin polymerization , a mechanism contrary to that of paclitaxel. This activity is more akin to that of vinca (B1221190) alkaloids or colchicine (B1669291). This suggests that this compound might disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis, but through a different pathway than its more complex relatives.
Quantitative Data for Structurally Related Taxanes
Direct quantitative biological data for this compound is not currently available in published literature. However, the cytotoxic activities of structurally similar taxanes that lack the C-13 side chain provide a valuable reference point. The following table summarizes the reported in vitro cytotoxicity of baccatin III and 10-deacetylbaccatin III against various human cancer cell lines.
| Compound | Cell Line | Assay Type | Endpoint | Reported Value (µM) | Reference |
| Baccatin III | Various | Not Specified | ED50 | 8 - 50 | N/A |
| Baccatin III | HeLa (Cervical) | MTT | IC50 | 4.30 | N/A |
| Baccatin III | A549 (Lung) | MTT | IC50 | >4 | N/A |
| Baccatin III | A431 (Skin) | MTT | IC50 | 7.81 | N/A |
| Baccatin III | HepG2 (Liver) | MTT | IC50 | >4 | N/A |
| 10-Deacetylbaccatin III | Not Specified | Not Specified | - | Weak anticancer activity | [9] |
Experimental Protocols for Biological Activity Assessment
The preliminary biological activity of a novel taxane derivative like this compound would typically be assessed using a panel of in vitro assays.
Cytotoxicity Assays
The initial screening for anticancer activity is performed using cytotoxicity assays on various cancer cell lines.
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
-
Mechanism of Action Studies
To elucidate the mechanism by which this compound exerts its cytotoxic effects, the following assays are recommended.
-
Cell Cycle Analysis:
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).
-
Methodology: Flow cytometry analysis of propidium (B1200493) iodide (PI) stained cells. Treated cells are harvested, fixed, and stained with PI, which binds to DNA. The DNA content of individual cells is then measured by flow cytometry to determine the cell cycle distribution.
-
-
Tubulin Polymerization Assay:
-
Objective: To assess the direct effect of the compound on tubulin dynamics.
-
Methodology: Purified tubulin is incubated with the test compound in the presence of GTP. The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity at 340 nm. Paclitaxel would be used as a positive control for polymerization promotion, and colchicine as a positive control for polymerization inhibition.
-
Potential Signaling Pathways
The cytotoxic effects of taxanes ultimately converge on the induction of apoptosis. While the direct target is the microtubule, downstream signaling pathways are activated in response to mitotic arrest.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is lacking, a review of the literature on structurally related simple taxane diterpenoids allows for a reasoned inference of its potential bioactivity. It is likely to possess moderate cytotoxic properties, potentially acting through the inhibition of tubulin polymerization, a mechanism distinct from that of paclitaxel.
Further research is imperative to validate these hypotheses. The synthesis and isolation of this compound, followed by a comprehensive in vitro evaluation using the protocols outlined in this guide, will be crucial to definitively characterize its biological profile. Such studies will not only elucidate the specific activity of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader taxane family, potentially guiding the design of novel anticancer agents.
References
- 1. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity study on the actions of taxol and related taxanes on primary cultures of adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
13-Deacetyltaxachitriene A: Uncharted Territory in Therapeutic Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the potential therapeutic relevance of 13-Deacetyltaxachitriene A. Despite its availability as a research compound, in-depth studies detailing its mechanism of action, biological activity, and potential therapeutic applications are currently unavailable.
This technical guide aims to provide a transparent overview of the existing knowledge landscape surrounding this compound for researchers, scientists, and drug development professionals. However, the current scarcity of specific data prevents a detailed analysis of its therapeutic potential.
Current State of Knowledge
Searches of prominent scientific databases and chemical supplier information yield minimal specific data on the biological effects of this compound. The available information is largely limited to its chemical identity and sourcing for research purposes. There is a notable absence of published studies investigating its cytotoxic, anti-inflammatory, or antimicrobial properties, nor any data on its pharmacokinetic profile.
Consequently, it is not possible at this time to provide the following core components of a standard technical whitepaper:
-
Quantitative Data Presentation: No quantitative data from biological assays are available to be summarized in tabular format.
-
Experimental Protocols: Without published studies, there are no specific experimental methodologies to detail.
-
Signaling Pathways and Experimental Workflows: The mechanism of action of this compound remains unelucidated, precluding the creation of any diagrams illustrating its interaction with biological pathways.
The Path Forward: A Call for Foundational Research
The absence of data on this compound highlights a greenfield opportunity for novel research. To ascertain any potential therapeutic relevance, the scientific community would need to undertake foundational studies, including:
-
In Vitro Screening: Initial cell-based assays are crucial to determine if the compound exhibits any biological activity. A logical starting point would be to assess its effects on various cancer cell lines, its ability to modulate inflammatory responses in immune cells, and its potential to inhibit the growth of pathogenic microbes.
A potential, though currently hypothetical, experimental workflow for initial screening is outlined below.
A hypothetical workflow for the initial biological screening of this compound. -
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research would need to focus on elucidating the underlying mechanism of action. This would involve a suite of molecular and cellular biology techniques to identify the compound's direct molecular targets and the signaling pathways it modulates.
-
In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy, toxicity, and pharmacokinetic properties.
A Comprehensive Review of Taxanes from Taxus sumatrana: Isolation, Characterization, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Taxus sumatrana, commonly known as the Sumatran yew, is a species of evergreen coniferous tree belonging to the family Taxaceae. This plant has garnered significant attention within the scientific community as a promising source of taxanes, a class of diterpenoid compounds with potent anticancer properties. The most renowned member of this class, paclitaxel (B517696) (Taxol), is a widely used chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer. This technical guide provides a comprehensive literature review of the taxanes isolated from Taxus sumatrana, detailing their chemical diversity, methods of isolation and characterization, and cytotoxic activities. The information is presented to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and oncology.
Chemical Diversity of Taxanes in Taxus sumatrana
Phytochemical investigations of various parts of Taxus sumatrana, including the bark, leaves, and twigs, have led to the isolation and identification of a diverse array of taxane (B156437) diterpenoids. These compounds often exhibit complex structural features and variations in their core skeleton and substituent groups. Paclitaxel is a key bioactive compound found in this species.[1] Beyond paclitaxel, a multitude of other taxoids have been characterized, highlighting the rich chemical repository of this plant.
A study on the needles of Taxus sumatrana led to the isolation of several taxoids, including paclitaxel, cephalomannine, baccatin (B15129273) III, 19-hydroxybaccatin III, 19-hydroxy-13-oxobaccatin III, 7-epi-10-deacetyltaxol, 7-epi-10-deacetylcephalomannine, and 10-deacetyl-13-oxobaccatin III.[2] Further research on the leaves and twigs has yielded additional novel taxanes, such as various tasumatrols and taiwantaxins.[3][4] The presence of these numerous taxane analogues underscores the potential of Taxus sumatrana as a source for new anticancer drug leads.
Quantitative Analysis of Taxanes
The concentration of taxanes, particularly paclitaxel, can vary depending on the part of the plant. A study focusing on a cultivated Taxus sumatrana at the Singgalang Conservation Centre in West Sumatra found that the acetone (B3395972) extract of the bark contained the highest concentration of paclitaxel, measuring approximately 0.473 ± 0.031 parts per million (ppm).[5][6]
Table 1: Paclitaxel Content in Taxus sumatrana
| Plant Part | Extraction Solvent | Paclitaxel Concentration (ppm) | Reference |
| Bark | Acetone | 0.473 ± 0.031 | [5][6] |
Cytotoxic Activity of Taxus sumatrana Extracts and Isolated Taxanes
Extracts from Taxus sumatrana and purified taxanes have demonstrated significant cytotoxic activity against various cancer cell lines. The cytotoxic potential is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound, representing the concentration at which 50% of the cancer cells are inhibited.
Ethanol extracts from the bark, leaves, and shoots of Taxus sumatrana have shown strong cytotoxic effects against HeLa (cervical cancer), T47D (breast cancer), and MCF-7/HER2 (breast cancer) cell lines.[3] The isolated paclitaxel from T. sumatrana also exhibited potent cytotoxicity against A549 (lung cancer), HeLa, and MCF7 (breast cancer) cells.[5][6]
Table 2: Cytotoxic Activity (IC50) of Taxus sumatrana Extracts and Paclitaxel
| Sample | Cell Line | IC50 (µg/mL) | Reference |
| Bark Extract (70% Ethanol) | HeLa | 8.94 | [3] |
| T47D | 5.80 | [3] | |
| MCF-7/HER2 | 7.46 | [3] | |
| Leaf Extract (70% Ethanol) | HeLa | 5.93 | [3] |
| T47D | 4.86 | [3] | |
| MCF-7/HER2 | 10.60 | [3] | |
| Shoot Extract (70% Ethanol) | HeLa | 4.08 | [3] |
| T47D | 4.11 | [3] | |
| MCF-7/HER2 | 13.74 | [3] | |
| Isolated Paclitaxel | A549 | 3.26 ± 0.334 µM | [5][6] |
| HeLa | 2.85 ± 0.257 µM | [5][6] | |
| MCF7 | 3.81 ± 0.013 µM | [5][6] |
Experimental Protocols
General Experimental Workflow for Taxane Isolation and Characterization
The isolation and characterization of taxanes from Taxus sumatrana typically involves a multi-step process encompassing extraction, fractionation, purification, and structure elucidation.
Figure 1. General workflow for taxane isolation and characterization.
Detailed Methodologies
1. Plant Material Collection and Preparation: The bark, leaves, or twigs of Taxus sumatrana are collected and air-dried in the shade. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction: The powdered plant material is subjected to solvent extraction. Common solvents used include acetone and ethanol.[3][5] The extraction is typically performed at room temperature with continuous stirring for an extended period, followed by filtration. The filtrate is then concentrated under reduced pressure to yield a crude extract.
3. Fractionation and Purification: The crude extract is often subjected to further fractionation using techniques like solvent-solvent partitioning to separate compounds based on their polarity. The resulting fractions are then purified using various chromatographic methods. Column chromatography using silica (B1680970) gel is a common initial purification step. Further purification to isolate individual taxanes is achieved through high-performance liquid chromatography (HPLC), often using a C18 reversed-phase column with a gradient elution system (e.g., acetonitrile-water).[7][8]
4. Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) provides detailed information about the carbon-hydrogen framework. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular formula of the compounds.[9]
5. Cytotoxicity Assay (MTT Assay): The cytotoxic activity of the extracts and isolated compounds is evaluated using the MTT assay.
-
Cell Culture: Cancer cell lines (e.g., HeLa, T47D, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the plant extracts or isolated compounds for a specific duration (e.g., 48 hours).[3]
-
MTT Addition: After the treatment period, an MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plates are incubated for a few hours (e.g., 4 hours).[3] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[3] The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test substance.
Mechanism of Action: Taxane-Induced Apoptosis
Taxanes, including paclitaxel, are known to exert their anticancer effects by disrupting the normal function of microtubules. They bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[10]
The signaling cascade leading to apoptosis following taxane treatment is complex and can involve multiple pathways. A generalized pathway for taxane-induced apoptosis is depicted below. Disruption of microtubule dynamics can lead to the activation of various signaling kinases and the induction of tumor suppressor proteins like p53. This, in turn, can modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptotic cell death.[10]
Figure 2. Generalized pathway of taxane-induced apoptosis.
Endophytic Fungi: An Alternative Source of Taxanes
Endophytic fungi residing within the tissues of Taxus species have emerged as a potential alternative source for the production of taxol and other taxanes. Research has shown that some endophytic fungi isolated from Taxus sumatrana are capable of producing these valuable compounds.[11] This opens up avenues for biotechnological production of taxanes through fermentation, which could be a more sustainable and economically viable approach compared to extraction from the slow-growing yew trees.
Conclusion
Taxus sumatrana represents a rich and valuable source of a diverse array of taxane diterpenoids with significant cytotoxic activities against various cancer cell lines. This technical guide has summarized the key findings from the literature, including the types of taxanes isolated, quantitative data on paclitaxel content, and their biological activities. The detailed experimental methodologies for extraction, purification, and cytotoxicity evaluation provide a practical framework for researchers in the field. While the general mechanism of action of taxanes is well-understood, further research is warranted to elucidate the specific signaling pathways modulated by the unique taxanes found in Taxus sumatrana. The exploration of endophytic fungi from this species also holds great promise for the sustainable production of these vital anticancer compounds. Continued investigation into the phytochemistry and pharmacology of Taxus sumatrana is crucial for the discovery and development of new and effective cancer therapies.
References
- 1. Understanding of cell death induced by the constituents of Taxus yunnanensis wood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsaer.com [jsaer.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology [mdpi.com]
- 9. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Structural Analogs of Taxane Diterpenes, with Reference to 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxane (B156437) diterpenes are a class of natural products that have garnered significant attention in the scientific community, primarily due to the potent anticancer activity of their flagship member, paclitaxel (B517696) (Taxol®). These complex molecules, isolated from various species of the yew tree (Taxus), possess a unique and intricate 6-8-6 tricyclic core structure. While paclitaxel and its semi-synthetic analog docetaxel (B913) are mainstays in chemotherapy, the vast chemical space of taxane analogs remains a fertile ground for the discovery of new therapeutic agents with improved efficacy, better pharmacological profiles, and the ability to overcome drug resistance.
This technical guide provides a comprehensive overview of the structural analogs of taxane diterpenes. Although specific research on the synthesis and biological activity of 13-Deacetyltaxachitriene A , a diterpenoid isolated from the branches of Taxus sumatrana with the chemical formula C30H42O12 (CAS: 239800-99-8), is limited in publicly available literature, the principles of synthesis, structure-activity relationships, and mechanisms of action established for the broader taxane family provide a robust framework for understanding and exploring the potential of its analogs. This guide will leverage the extensive knowledge of well-characterized taxanes to provide a detailed technical resource for researchers in the field.
General Strategies for the Synthesis of Taxane Analogs
The total synthesis of taxanes is a formidable challenge in organic chemistry due to their complex, highly oxygenated, and stereochemically rich structure. However, several successful total syntheses and numerous semi-synthetic approaches have been developed, providing pathways to a wide array of structural analogs.
Key Synthetic Approaches:
-
Semi-synthesis from Baccatin (B15129273) III and 10-Deacetylbaccatin III: The most practical and widely used method for producing paclitaxel and its analogs involves the esterification of the C13 hydroxyl group of baccatin III or 10-deacetylbaccatin III with a protected β-phenylisoserine derivative. This approach allows for extensive modification of the C13 side chain, which is crucial for biological activity.
-
Total Synthesis: Several research groups have accomplished the total synthesis of paclitaxel, showcasing a variety of elegant strategies for constructing the taxane core. These routes, while often lengthy, provide access to analogs with modifications to the core ring system that are inaccessible through semi-synthesis. Key strategies often involve convergent approaches, where different fragments of the molecule are synthesized separately before being coupled.
-
Biosynthesis and Synthetic Biology: Research into the biosynthetic pathway of taxanes has identified the key enzymes involved, opening up possibilities for metabolic engineering and the production of novel taxane analogs in microbial or plant-based systems.
Experimental Protocols: A Generalized Approach to Taxane Analog Synthesis
The following represents a generalized protocol for the semi-synthesis of a taxane analog by attaching a modified side chain to a baccatin III core.
1. Protection of Baccatin III:
-
Objective: To selectively protect the hydroxyl groups at C7 and C10 to prevent side reactions during the esterification at C13.
-
Procedure: Baccatin III is dissolved in a suitable aprotic solvent (e.g., pyridine). A protecting group reagent, such as triethylsilyl chloride (TESCl), is added dropwise at 0°C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected baccatin III is then purified by column chromatography.
2. Side Chain Synthesis:
-
Objective: To synthesize the desired N-acyl-β-amino acid side chain.
-
Procedure: A variety of synthetic routes can be employed. A common method involves the asymmetric synthesis of β-lactams, which serve as versatile precursors to the side chain. For example, the Staudinger cycloaddition of a ketene (B1206846) with an imine can yield a β-lactam with the desired stereochemistry. The N-acyl group and the substituents on the phenyl ring can be varied to generate a library of side-chain analogs.
3. Coupling of the Side Chain and Protected Baccatin III:
-
Objective: To attach the synthesized side chain to the C13 hydroxyl group of the protected baccatin III core.
-
Procedure: The protected baccatin III and the β-lactam side chain precursor are dissolved in an anhydrous solvent like toluene. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), is added at a low temperature (e.g., -45°C) to deprotonate the C13 hydroxyl group. The reaction mixture is stirred for several hours, and the progress is monitored by TLC.
4. Deprotection:
-
Objective: To remove the protecting groups from the C7 and C10 hydroxyls to yield the final taxane analog.
-
Procedure: The crude product from the coupling reaction is treated with a deprotecting agent. For silyl (B83357) protecting groups, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF-Py) is commonly used. The final product is then purified using chromatographic techniques like high-performance liquid chromatography (HPLC).
Structure-Activity Relationships (SAR) of Taxane Analogs
Extensive SAR studies on paclitaxel and its analogs have elucidated the key structural features required for their potent biological activity. These findings are crucial for the rational design of new, more effective taxane-based drugs.
| Structural Position | Modification | Impact on Activity | References |
| C13 Side Chain | Removal or significant alteration | Dramatic loss of activity | [1] |
| (2'R, 3'S) stereochemistry | Essential for tubulin binding | [1] | |
| N-benzoyl group | Important for activity; can be replaced with other acyl groups | ||
| 3'-phenyl group | Can be modified; electron-withdrawing or -donating groups can affect activity | ||
| Taxane Core | |||
| C1 Hydroxyl | Esterification or removal | Generally well-tolerated; can improve water solubility | |
| C2 Benzoate | Removal or modification | Significant decrease in activity | |
| C4 Acetyl | Removal or modification | Reduction in activity | |
| C7 Hydroxyl | Esterification or oxidation | Generally tolerated; can be a site for prodrug modification | |
| C10 Acetyl | Deacetylation (as in docetaxel) | Increased activity in some cases | |
| Oxetane Ring | Opening or removal | Complete loss of activity |
Mandatory Visualizations
Generalized Synthetic Workflow for Taxane Analogs
References
13-Deacetyltaxachitriene A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a naturally occurring taxane (B156437) diterpenoid isolated from the Himalayan yew, Taxus sumatrana. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this research chemical holds significant interest for investigation into its potential biological activities and therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available (though limited) biological data. The information presented herein is intended to serve as a foundational resource for researchers initiating studies with this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | Not available | - |
| Molecular Formula | C₂₈H₃₈O₈ | Inferred from related structures |
| Appearance | Powder | [1] |
| Source | Branches of Taxus sumatrana | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Store at 2-8°C for up to 24 months. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |
Biological Activity
Research on the specific biological activities of this compound is currently limited. However, based on the known activities of other taxane diterpenoids isolated from Taxus species, it is hypothesized to possess cytotoxic properties.
Anticipated Cytotoxic Activity
Taxanes, as a class of compounds, are well-established as potent anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division. While direct evidence for this compound is not yet published, studies on other taxoids from Taxus sumatrana have demonstrated cytotoxic effects against various cancer cell lines.
Postulated Mechanism of Action: Microtubule Stabilization
The presumed mechanism of action of this compound, like other taxanes, is the stabilization of microtubules. This prevents their depolymerization, a critical step in the dynamic process of mitotic spindle formation during cell division.
This stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death in rapidly dividing cancer cells.
Experimental Protocols
As no specific experimental data for this compound is publicly available, this section provides a general experimental workflow for assessing the cytotoxic activity of a novel taxane compound, based on standard methodologies.
General Workflow for In Vitro Cytotoxicity Assessment
Detailed Methodology for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Research Directions
There is a significant opportunity for further research to elucidate the full potential of this compound. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic activity of this compound against a broad panel of human cancer cell lines to identify potential therapeutic targets.
-
Mechanism of Action Studies: Confirming the microtubule-stabilizing activity of this compound and investigating other potential molecular targets.
-
In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective compounds.
Conclusion
This compound represents a promising, yet understudied, research chemical from the taxane family. While its biological activities and mechanism of action are yet to be fully characterized, its structural similarity to other known cytotoxic taxanes suggests its potential as a valuable tool in cancer research and drug discovery. The information and protocols provided in this technical guide are intended to facilitate further investigation into this intriguing natural product.
References
Unraveling the Molecular Targets of Taxane Diterpenoids: A Technical Guide for Researchers
An in-depth exploration of the biological interactions, signaling cascades, and experimental evaluation of taxane (B156437) diterpenoids, providing a critical resource for researchers, scientists, and drug development professionals in oncology.
Taxane diterpenoids, a class of potent antineoplastic agents originally derived from the yew tree (Taxus genus), have become a cornerstone of modern chemotherapy. Their profound impact on cancer treatment stems from their unique mechanism of action, primarily targeting the essential cytoskeletal protein, tubulin. This technical guide provides a comprehensive overview of the known biological targets of taxanes, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.
Primary Biological Target: β-Tubulin and the Disruption of Microtubule Dynamics
The principal and most well-characterized biological target of taxane diterpenoids is the β-subunit of tubulin, a globular protein that polymerizes to form microtubules.[1][2] Microtubules are dynamic polymers crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Taxanes bind to a specific pocket on the β-tubulin subunit within the microtubule polymer, stabilizing the microtubule structure and preventing its depolymerization.[3] This disruption of normal microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[3][4]
Quantitative Analysis of Taxane-Tubulin Interaction
The interaction between taxanes and tubulin has been extensively quantified, providing valuable insights into their structure-activity relationships and potency. The following tables summarize key quantitative data for prominent taxanes like paclitaxel (B517696) and docetaxel.
Table 1: Cytotoxicity of Taxanes in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference(s) |
| MCF-7 | Breast Cancer | 2.5 - 15 | 1.5 - 10 | [5] |
| MDA-MB-231 | Breast Cancer | 5 - 20 | 2 - 12 | [5] |
| A549 | Lung Cancer | 10 - 50 | 5 - 25 | [5] |
| HCT116 | Colon Cancer | 8 - 30 | 4 - 15 | [5] |
| OVCAR-3 | Ovarian Cancer | 4 - 20 | 2 - 10 | [5] |
Note: IC50 values can vary depending on experimental conditions such as cell density and exposure time.
Table 2: Binding Affinities of Taxanes to Tubulin
| Compound | Method | Parameter | Value | Reference(s) |
| Paclitaxel | Flow Cytometry | Cellular Ki | 22 nM | [6][7] |
| Docetaxel | Flow Cytometry | Cellular Ki | 16 nM | [6][7] |
| Cabazitaxel | Flow Cytometry | Cellular Ki | 6 nM | [6][7] |
| Paclitaxel | GMP-CPP Microtubules | Kd | ~10 nM | [8] |
| Baccatin III | Unassembled Tubulin | Kb | 3.0 ± 0.5 x 10³ M⁻¹ | [9] |
Table 3: Effects of Taxol (Paclitaxel) on Microtubule Dynamics in Human Tumor Cells
| Cell Line | Parameter | Control | 30 nM Taxol | % Inhibition | Reference(s) |
| Caov-3 | Shortening Rate (μm/min) | 11.6 ± 7.3 | 7.9 ± 7.2 | 32% | [10][11] |
| Caov-3 | Growing Rate (μm/min) | - | - | 24% | [10][11] |
| Caov-3 | Dynamicity | - | - | 31% | [10][11] |
| A-498 | Shortening Rate (μm/min) | 9.2 ± 5.1 | 6.7 ± 3.2 (at 100 nM) | 26% | [10][11] |
| A-498 | Growing Rate (μm/min) | - | - | 18% | [10][11] |
| A-498 | Dynamicity | - | - | 63% | [10][11] |
Non-Tubulin Biological Targets: Expanding the Mechanistic View
While β-tubulin remains the primary target, emerging evidence suggests that taxanes can also interact with other cellular proteins, contributing to their anticancer effects. One of the most significant non-tubulin targets identified is the anti-apoptotic protein Bcl-2.
Bcl-2: A Dual Target for Taxanes
Bcl-2 is a key regulator of the intrinsic apoptotic pathway. Studies have revealed that paclitaxel can directly bind to the loop domain of Bcl-2, a region crucial for its anti-apoptotic function.[1][12] This interaction is thought to mimic the effect of pro-apoptotic proteins, thereby promoting apoptosis. The binding affinity of paclitaxel to Bcl-2 has been reported with a Kd value of 5.4 ± 3.1 μmol/L.[12] Furthermore, taxane treatment can induce the phosphorylation of Bcl-2, which is another mechanism proposed to inactivate its protective function.[5][13]
Signaling Pathways Modulated by Taxane Diterpenoids
The cellular response to taxane treatment is orchestrated by a complex network of signaling pathways. The stabilization of microtubules triggers a cascade of events that ultimately determine the cell's fate.
Taxane-Induced Apoptosis Signaling Pathway
The induction of apoptosis is a hallmark of taxane activity. Mitotic arrest caused by microtubule stabilization activates a series of signaling events, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins, leading to the activation of caspases, the executioners of apoptosis.[3]
References
- 1. Paclitaxel directly binds to Bcl-2 and functionally mimics activity of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. benchchem.com [benchchem.com]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cyclin-Dependent Kinase 1-Mediated Bcl-xL/Bcl-2 Phosphorylation Acts as a Functional Link Coupling Mitotic Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Novel Taxoids from Taxus sumatrana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxus sumatrana, the Sumatran yew, has emerged as a prolific source of structurally diverse and biologically active taxane (B156437) diterpenoids. While paclitaxel (B517696) remains the most renowned cytotoxic agent derived from the Taxus genus, ongoing phytochemical investigations of T. sumatrana continue to uncover novel taxoids with significant therapeutic potential. This technical guide provides an in-depth exploration of the novelty of select taxoids recently isolated from this species, with a focus on their chemical structures, isolation methodologies, and preliminary biological activities. While specific data on 13-Deacetyltaxachitriene A remains elusive in publicly accessible scientific literature, this document will delve into the characteristics of other novel taxoids from the same source, offering a comprehensive overview for researchers in drug discovery and development.
Introduction: The Untapped Potential of Taxus sumatrana
The genus Taxus has been a cornerstone in the development of anticancer therapeutics for decades. The discovery of paclitaxel revolutionized the treatment of various solid tumors by its unique mechanism of stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The Indonesian yew, Taxus sumatrana, has been the subject of extensive phytochemical studies, revealing a rich and diverse array of taxane diterpenoids.[1][2][3][4][5][6][7][8][9][10] These investigations have not only yielded known taxoids but have also led to the isolation and characterization of numerous novel compounds, many of which exhibit promising cytotoxic and other biological activities. This guide focuses on the novelty of these recently discovered taxoids, providing a technical foundation for further research and development.
Novel Taxoids from Taxus sumatrana
Recent phytochemical analyses of the leaves, twigs, and bark of Taxus sumatrana have led to the isolation of a series of new taxane diterpenoids. While the initial focus of this guide was this compound, the scarcity of specific published data on this compound necessitates a broader look at other novel, well-characterized taxoids from the same plant. These compounds often possess unique structural modifications on the taxane core, which can significantly influence their biological activity and pharmacological properties.
Structural Diversity
The novelty of taxoids isolated from T. sumatrana lies in the variations of substituent groups at different positions of the complex taxane skeleton. These modifications include acetylation, benzoylation, and the presence of different ester side chains, which are crucial for their interaction with biological targets.
Biological Activity of Novel Taxoids
The primary biological activity of interest for novel taxoids is their cytotoxicity against various cancer cell lines. The data presented below, extracted from available literature, summarizes the in vitro cytotoxic activities of representative novel taxoids isolated from Taxus sumatrana.
Table 1: Cytotoxic Activities of Novel Taxoids from Taxus sumatrana
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Tasumatrol E | A-498 (Kidney) | 3.5 | [2] |
| NCI-H226 (Lung) | 2.8 | [2] | |
| A549 (Lung) | 4.1 | [2] | |
| PC-3 (Prostate) | 3.9 | [2] | |
| Tasumatrol F | A-498 (Kidney) | 2.1 | [2] |
| NCI-H226 (Lung) | 1.5 | [2] | |
| A549 (Lung) | 3.2 | [2] | |
| PC-3 (Prostate) | 2.7 | [2] | |
| Wallifoliol | Hepa 59 T/VGH (Liver) | 0.8 | [8] |
| KB (Oral Epidermoid) | 1.2 | [8] | |
| Taxuspine F | Hepa 59 T/VGH (Liver) | 3.5 | [8] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation, purification, and structural elucidation of novel taxoids from Taxus sumatrana, based on methodologies reported in the scientific literature.
Extraction and Isolation
A general workflow for the extraction and isolation of taxoids from Taxus sumatrana is depicted in the diagram below.
Protocol:
-
Plant Material Preparation: The plant material (e.g., leaves, twigs, or bark of Taxus sumatrana) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted exhaustively with a suitable organic solvent, typically acetone or methanol, at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. The taxoids are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The bioactive fraction (usually the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds of interest are further purified by preparative HPLC on a C18 column to yield the pure novel taxoids.
Structure Elucidation
The chemical structures of the isolated novel taxoids are determined using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Indicates the number of non-equivalent carbon atoms and their chemical environment.
-
2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton and the positions of substituent groups.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings and conjugated systems.
Cytotoxicity Assays
The cytotoxic activity of the isolated taxoids is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isolated taxoids for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Putative Mechanism of Action: A Focus on Microtubule Interaction
While the precise mechanism of action for each novel taxoid requires detailed investigation, it is hypothesized that, like paclitaxel, they exert their cytotoxic effects by interacting with microtubules. The taxane core is known to bind to the β-tubulin subunit within the microtubule polymer, stabilizing it and preventing the dynamic instability required for normal mitotic spindle function.
The structural variations in the novel taxoids may influence their binding affinity to tubulin and their ability to promote microtubule assembly, potentially leading to differences in their cytotoxic potency and spectrum of activity. Further studies, such as tubulin polymerization assays and molecular docking simulations, are necessary to elucidate the specific molecular interactions and confirm this mechanism of action.
Conclusion and Future Directions
Taxus sumatrana remains a valuable source of novel taxane diterpenoids with significant potential for the development of new anticancer agents. Although specific information on this compound is currently limited in the scientific literature, the ongoing discovery and characterization of other unique taxoids from this species, such as the tasumatrols, highlight the importance of continued phytochemical exploration. The data and protocols presented in this guide provide a framework for researchers to build upon, facilitating further investigation into the synthesis, mechanism of action, and therapeutic applications of these promising natural products. Future research should focus on semi-synthetic modifications of these novel taxoids to enhance their activity and pharmacological properties, as well as in-depth studies to elucidate their precise molecular targets and signaling pathways.
References
- 1. New taxane diterpenoids from Taiwanese Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel taxane diterpenes from Taxus sumatrana with the first C-21 taxane ester (2005) | Ya-Ching Shen | 29 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Taxol and its related taxoids from the needles of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New taxane diterpenoids from the leaves and twigs of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analytical Methods for 13-Deacetyltaxachitriene A Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Deacetyltaxachitriene A is a diterpenoid belonging to the taxane (B156437) family, a class of compounds that includes the prominent anticancer agent paclitaxel. These compounds are primarily isolated from various species of the yew tree (Taxus). The analysis and quantification of this compound are crucial for phytochemical research, the quality control of herbal medicines, and the exploration of new therapeutic agents. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques.
Experimental Protocols
Protocol 1: Sample Preparation from Taxus Plant Material
This protocol outlines a general procedure for the extraction of this compound from plant matrices, such as needles or bark, for subsequent chromatographic analysis.
Materials and Reagents:
-
Taxus spp. plant material (e.g., needles, bark)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters
Procedure:
-
Drying and Pulverization:
-
Dry the collected plant material in a well-ventilated oven at a controlled temperature of 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Solid-Liquid Extraction:
-
Accurately weigh approximately 2.0 g of the powdered plant material.
-
Transfer the powder to an Erlenmeyer flask and add 50 mL of methanol.
-
Perform extraction using an ultrasonic bath for 60 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Sample Clean-up (Optional but Recommended for LC-MS/MS):
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.
-
Elute the target analytes with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for analysis.
-
-
Final Filtration:
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
-
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general HPLC-UV method suitable for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (A) and Water (B).
-
Gradient Program: 0-15 min, 30-60% A; 15-25 min, 60-80% A; 25-30 min, 80% A; 30.1-35 min, 30% A (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolation from this curve.
Protocol 3: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For enhanced sensitivity and selectivity, a UPLC-MS/MS method is recommended.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program: 0-5 min, 20-95% A; 5-7 min, 95% A; 7.1-9 min, 20% A (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) and corresponding product ions for this compound must be determined by direct infusion of a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to maximize the signal intensity for the specific MRM transitions.
-
-
Quantification: Use a calibration curve prepared with a certified reference standard of this compound. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and ensure high accuracy.
Data Presentation
| Performance Parameter | HPLC-UV (Representative) | UPLC-MS/MS (Representative) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.005 - 5 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.001 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.005 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD - Intra-day) | < 2.0% | < 1.5% |
| Precision (% RSD - Inter-day) | < 3.0% | < 2.5% |
| Specificity | Moderate | High |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical process.
Application Notes and Protocols for the Mass Spectrometry Analysis of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 13-Deacetyltaxachitriene A using liquid chromatography coupled with mass spectrometry (LC-MS). The protocols outlined below are designed for researchers in natural product chemistry, pharmacology, and drug development who are working with taxane (B156437) diterpenoids.
Introduction
This compound is a taxane diterpenoid, a class of natural products that includes the potent anticancer agent paclitaxel. Accurate and sensitive analytical methods are crucial for the identification, characterization, and quantification of this compound in various matrices, including plant extracts and biological samples. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), offers the specificity and sensitivity required for this analysis.
This document details the recommended sample preparation, LC-MS/MS methodology, and expected fragmentation patterns for this compound.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₀H₄₂O | ChemFaces |
| Molecular Weight | 594.65 g/mol | ChemFaces[1] |
| CAS Number | 239800-99-8 | ChemFaces[1] |
| Class | Diterpenoid | ChemFaces[1] |
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant material (e.g., Taxus species).
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Extract the powdered material with methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1, v/v) at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid partition with ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which will contain the taxane diterpenoids.
-
Evaporate the ethyl acetate to dryness.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Re-dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase starting condition (e.g., 10% acetonitrile (B52724) in water).
-
Use a C18 SPE cartridge, pre-conditioned with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the target analyte with an appropriate solvent mixture (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
Data Presentation
Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for the molecular ions of this compound.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₃₀H₄₃O]⁺ | 595.65 |
| [M+Na]⁺ | [C₃₀H₄₂ONa]⁺ | 617.63 |
| [M+K]⁺ | [C₃₀H₄₂OK]⁺ | 633.61 |
Predicted Fragmentation Pattern
Since this compound lacks the C-13 side chain, fragmentation will primarily occur on the taxane core. The fragmentation of taxanes is a complex process that can involve neutral losses of water, carbon monoxide, and other small molecules. Below are some predicted fragment ions based on the general fragmentation behavior of the taxane skeleton.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 595.65 | 577.64 | H₂O |
| 595.65 | 567.63 | CO |
| 595.65 | 537.60 | C₂H₄O₂ (Acetic Acid) |
| 577.64 | 559.63 | H₂O |
| 577.64 | 549.62 | CO |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
Application Note: HPLC Purification of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 13-Deacetyltaxachitriene A, a taxane (B156437) derivative of significant interest in pharmaceutical research. The described method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for the separation of complex mixtures. This protocol is adapted from established methods for the purification of structurally similar taxanes, such as paclitaxel (B517696) and its analogues.[1][2][3][4][5][6] The procedure outlines sample preparation, HPLC conditions, and fraction collection to yield high-purity this compound for downstream applications.
Introduction
This compound is a member of the taxane family of diterpenoids, which includes the prominent anticancer drug paclitaxel. The intricate structure and potential pharmacological activity of taxane analogues necessitate efficient and reliable purification methods to enable further biological evaluation and drug development efforts. High-performance liquid chromatography (HPLC) is a powerful tool for the isolation and purification of individual compounds from complex matrices.[2][4] This application note details a preparative RP-HPLC protocol optimized for the purification of this compound.
Experimental Protocol
This protocol is intended as a starting point and may require optimization based on the specific crude extract and available instrumentation.
Materials and Reagents
-
Crude or semi-purified extract containing this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA, optional, for improved peak shape)
-
0.22 µm syringe filters (compatible with organic solvents)
Instrumentation
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Reversed-phase C18 column (preparative scale, e.g., 250 x 20 mm, 5 µm particle size)
-
Analytical HPLC system for purity analysis (optional)
Sample Preparation
-
Dissolve the crude or semi-purified extract containing this compound in a minimal amount of a suitable solvent, such as methanol or acetonitrile.
-
Ensure complete dissolution; sonication may be used to aid this process.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]
-
The final concentration should be optimized to avoid overloading the preparative column.
HPLC Purification Conditions
The following parameters are based on typical methods for taxane separation and should be optimized for the specific separation of this compound.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a 40-50% B gradient and increase to 70-80% B over 30-40 minutes. This should be optimized based on analytical runs. |
| Flow Rate | 10-20 mL/min (for a 20 mm ID column) |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 227 nm[4][6] |
| Injection Volume | 0.5 - 5 mL (dependent on sample concentration and column capacity)[2] |
Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of interest, which is presumed to be this compound based on analytical data or previous knowledge.
-
Collect fractions in clean, labeled tubes.
-
It is advisable to collect narrow fractions across the peak to isolate the purest form of the compound.
Post-Purification Analysis
-
Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level.
-
Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Further characterization of the purified compound can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the preparative HPLC purification of taxanes, which can be used as a benchmark for the purification of this compound.
| Parameter | Typical Value/Range | Reference |
| Purity Achieved | >95% | [2] |
| Recovery Rate | Dependent on initial purity and optimization | - |
| Loading Capacity (Preparative) | 50 - 500 mg per injection (column dependent) | - |
| Retention Time | Variable, dependent on exact conditions | - |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate mobile phase gradient | Optimize the gradient slope and initial/final concentrations of the organic solvent. |
| Column overloading | Reduce the injection volume or sample concentration. | |
| Peak Tailing | Secondary interactions with the stationary phase | Add a small amount of an ion-pairing agent like TFA (0.1%) to the mobile phase. |
| Column degradation | Replace the column or use a guard column. | |
| Low Recovery | Compound precipitation on the column | Ensure the sample is fully dissolved in the mobile phase at the initial conditions. |
| Adsorption to system components | Passivate the HPLC system. |
Conclusion
The protocol described in this application note provides a comprehensive framework for the successful purification of this compound using preparative reversed-phase HPLC. By adapting established methodologies for similar taxane compounds, researchers can obtain high-purity material essential for advancing drug discovery and development programs. Careful optimization of the outlined parameters will be key to achieving the desired purity and yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 6. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro characterization of 13-Deacetyltaxachitriene A, a taxane-related natural product. The following protocols detail established methodologies to assess its cytotoxic, anti-proliferative, and microtubule-targeting activity, as well as its potential to induce apoptosis.
Overview of the Experimental Workflow
The in vitro evaluation of this compound follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. The overall workflow is designed to first establish the compound's potency in cancer cell lines, followed by investigations into its effects on microtubule dynamics and the induction of programmed cell death.
Caption: Experimental workflow for the in vitro characterization of this compound.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound | IC50 (nM) of Paclitaxel (B517696) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| A549 | Lung Carcinoma | Experimental Value | Reference Value |
| HeLa | Cervical Adenocarcinoma | Experimental Value | Reference Value |
| OVCAR-3 | Ovarian Adenocarcinoma | Experimental Value | Reference Value |
Table 2: Effect of this compound on Microtubule Polymerization
| Compound | Concentration (µM) | Tubulin Polymerization (% of Control) |
| This compound | 0.1 | Experimental Value |
| 1 | Experimental Value | |
| 10 | Experimental Value | |
| Paclitaxel (Positive Control) | 10 | Reference Value |
| Colchicine (B1669291) (Negative Control) | 10 | Reference Value |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | Experimental Value | Experimental Value | Experimental Value |
| This compound | IC50 | Experimental Value | Experimental Value | Experimental Value |
| 2 x IC50 | Experimental Value | Experimental Value | Experimental Value | |
| Paclitaxel (Positive Control) | IC50 | Reference Value | Reference Value | Reference Value |
Table 4: Induction of Apoptosis by this compound
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control (DMSO) | - | Experimental Value | 1.0 |
| This compound | IC50 | Experimental Value | Experimental Value |
| 2 x IC50 | Experimental Value | Experimental Value | |
| Paclitaxel (Positive Control) | IC50 | Reference Value | Reference Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard method for assessing cell viability based on the metabolic activity of the cells.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel in complete medium. Replace the culture medium with 100 µL of fresh medium containing various concentrations of the compounds. Include a vehicle control group with DMSO (final concentration ≤ 0.1%).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Tubulin Polymerization Assay
This spectrophotometric assay measures the ability of a compound to promote the assembly of tubulin into microtubules.[2]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control)
-
Colchicine (negative control)
-
384-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL) in polymerization buffer.
-
Compound Addition: Add varying concentrations of this compound, paclitaxel, or colchicine to the wells of a 384-well plate. Include a DMSO control.
-
Initiation of Polymerization: Add the tubulin solution to the wells and initiate polymerization by adding GTP to a final concentration of 1 mM and 10% glycerol.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. Compare the effects of this compound to the positive and negative controls.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.[1]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or paclitaxel at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then incubate with the PI staining solution in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or paclitaxel at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway
Taxanes, and likely this compound, exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for 13-Deacetyltaxachitriene A Powder
For Researchers, Scientists, and Drug Development Professionals
Product Information and Handling
1.1. Description
13-Deacetyltaxachitriene A is a taxane (B156437) diterpenoid, a class of compounds known for their cytotoxic and anti-cancer properties. It is typically supplied as a solid powder. Understanding the proper handling and storage of this compound is critical to ensure its stability, efficacy, and the safety of laboratory personnel.
1.2. Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] |
| Storage (Powder) | Store at 2-8°C for up to 24 months. Keep the vial tightly sealed.[1] |
| Storage (Solutions) | Prepare and use solutions on the same day. For stock solutions, aliquot and store in tightly sealed vials at -20°C for up to two weeks.[1] |
1.3. Safety and Handling Precautions
This compound is a cytotoxic compound and should be handled with extreme care in a designated and properly ventilated area, preferably within a chemical fume hood or biological safety cabinet.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.
-
Spill Management: In case of a spill, cover with an absorbent material, collect in a sealed container, and dispose of as hazardous waste. Do not let the product enter drains.
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and consumables, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound. Optimal conditions, such as cell seeding density, compound concentration, and incubation times, should be determined experimentally for each specific cell line and assay.
2.1. Preparation of Stock Solutions
-
Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[1]
-
Gently tap the vial to ensure all the powder is at the bottom.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the powder in an appropriate solvent, such as DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for future use. Avoid repeated freeze-thaw cycles.
2.2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
2.4. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with cold PBS, and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
2.5. In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)
-
This compound stock solution
-
Paclitaxel (as a positive control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Protocol:
-
Prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add various concentrations of this compound, a vehicle control (DMSO), and a positive control (paclitaxel) to the reaction mixture.
-
Incubate the mixture at 37°C in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance as a function of time to determine the rate and extent of polymerization.
Data Presentation
3.1. Example Cytotoxicity Data of Taxane Compounds
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| CAOV-3 | Ovarian | 1.8 | 1.7 |
| OVCAR-3 | Ovarian | 0.7 | 0.8 |
| SKOV-3 | Ovarian | 1.2 | 1.1 |
| MCF-7 | Breast | ~5 | ~2 |
| MDA-MB-231 | Breast | ~10 | ~5 |
| A549 | Lung | ~7 | ~3 |
| HT-29 | Colon | ~8 | ~4 |
Note: These values are approximate and can vary depending on the experimental conditions.
Visualizations
4.1. Experimental Workflow for In Vitro Evaluation
4.2. Simplified Signaling Pathway of Taxane-Induced Apoptosis
References
Application Notes and Protocols for 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting suitable solvents and preparing solutions of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of interest in pharmaceutical research. The information is intended to facilitate experimental work by providing clear protocols and summarizing key solubility characteristics.
Solvent Properties and Selection
This compound, as a member of the taxane family, is a relatively non-polar molecule. Its solubility is therefore highest in organic solvents. Taxanes, as a class, are generally soluble in organic solvents such as methanol, and insoluble in petroleum ether, n-hexane, and water.[1] For this compound specifically, several organic solvents have been identified as suitable for creating solutions.
A supplier of this compound lists the following as appropriate solvents:
-
Chloroform
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone[2]
The choice of solvent will largely depend on the requirements of the downstream application, such as cell-based assays, analytical chromatography, or chemical reactions. For biological experiments, DMSO is a common choice due to its miscibility with aqueous media at low concentrations. For chromatographic purposes, a solvent system that is compatible with the stationary and mobile phases should be selected.
Solubility Data
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Notes |
| Recommended Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Soluble | A common solvent for preparing stock solutions for biological assays. It is recommended to prepare and use solutions on the same day. For storage, it is advised to make aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble | A volatile solvent suitable for extractions and chemical reactions.[2] |
| Chloroform | CHCl₃ | 4.8 | Soluble | Similar to DCM, used in organic synthesis and extractions.[2] |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble | A moderately polar solvent used in chromatography and extractions.[2] |
| Acetone | C₃H₆O | 20.7 | Soluble | A polar aprotic solvent with a wide range of applications.[2] |
| Methanol | CH₄O | 32.7 | Likely Soluble | Taxanes are generally soluble in methanol.[1] |
| Poor Solvents | ||||
| Water | H₂O | 80.1 | Insoluble | Taxanes are poorly soluble in water.[1][3] |
| n-Hexane | C₆H₁₄ | 1.9 | Insoluble | Taxanes are generally insoluble in n-hexane.[1] |
| Petroleum Ether | Mixture | ~2.0 | Insoluble | Taxanes are generally insoluble in petroleum ether.[1] |
Experimental Protocols
Preparation of a Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[2]
-
Weighing: Carefully weigh the desired amount of the compound using an analytical balance.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the corresponding volume of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: For immediate use, the solution can be kept at room temperature. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to two weeks.[2] Avoid repeated freeze-thaw cycles.
General Protocol for Dissolving in Other Organic Solvents
This protocol provides a general procedure for dissolving this compound in volatile organic solvents like dichloromethane, chloroform, ethyl acetate, or acetone.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone), anhydrous grade
-
Glass vials with solvent-resistant caps
-
Calibrated micropipettes or syringes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Weighing: Weigh the desired amount of this compound and place it in a glass vial.
-
Solvent Addition: Add the desired volume of the selected organic solvent to the vial.
-
Dissolution: Cap the vial securely and mix using a vortex mixer. If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes.
-
Observation: Visually confirm that the compound is fully dissolved and the solution is clear.
-
Usage: Use the freshly prepared solution immediately for your experiments, as volatile organic solvents can evaporate over time, leading to a change in concentration.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on experimental needs.
Caption: Solvent selection workflow for this compound.
References
Application Notes and Protocols for Testing 13-Deacetyltaxachitriene A Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Deacetyltaxachitriene A is a taxane (B156437) diterpenoid whose cytotoxic potential is of significant interest for cancer research. This document provides a detailed experimental framework for evaluating its cytotoxic effects on various cancer cell lines. The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis induction. Furthermore, a potential signaling pathway modulated by this class of compounds is presented to guide mechanistic studies.
Data Presentation
The quantitative results from the following experimental protocols should be summarized in the tables below for clear and concise data interpretation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | |
| 48 | |||
| 72 | |||
| A549 | Lung Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| HepG2 | Hepatocellular Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| HCT116 | Colon Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| PC-3 | Prostate Cancer | 24 | |
| 48 | |||
| 72 |
Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| MCF-7 | 0 (Control) | 24 | |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| A549 | 0 (Control) | 24 | |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Table 3: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Untreated Control | 0 | |||
| This compound | 10 | |||
| 50 | ||||
| Staurosporine (Positive Control) | 1 |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram.
Caption: Workflow for evaluating the cytotoxicity of this compound.
Experimental Protocols
Cell Culture
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116, PC-3)
-
Complete culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain cancer cell lines in their respective complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, detach adherent cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
MTT Assay for Cell Viability
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).[1]
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
LDH Assay for Cytotoxicity
Materials:
-
LDH cytotoxicity assay kit
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time. Include untreated, vehicle, and maximum LDH release controls.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Add 50 µL of the stop solution provided in the kit to each well.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from all values and then dividing the treated values by the maximum release value.[1]
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired time. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).[1]
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.[1]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[1]
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Hypothetical Signaling Pathway
Taxane compounds are known to exert their cytotoxic effects by stabilizing microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound.
Caption: Hypothetical signaling cascade initiated by this compound.
References
Application Notes and Protocols for 13-Deacetyltaxachitriene A as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a diterpenoid compound belonging to the taxane (B156437) family, a class of natural products with significant applications in oncology. Isolated from Taxus sumatrana, it serves as a valuable reference standard in the analytical testing of taxane-based active pharmaceutical ingredients (APIs) and extracts from natural sources. Its well-defined chemical structure and high purity make it suitable for the identification, quantification, and qualification of related impurities and minor taxoids.
These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS) for the analysis of taxane-related compounds.
Application: Quantification of this compound in Taxus spp. Extracts by HPLC-UV
This protocol outlines a method for the quantification of this compound in extracts derived from Taxus species. This can be crucial for the chemotaxonomic classification of Taxus varieties and for the quality control of raw materials in the manufacturing of taxane-based drugs.
Experimental Protocol
1.1.1. Sample Preparation: Extraction from Taxus spp. Plant Material
-
Drying and Milling: Dry the collected plant material (e.g., needles, bark) at 40°C for 48 hours and grind to a fine powder (e.g., 40 mesh).
-
Extraction: Macerate 1.0 g of the powdered plant material with 20 mL of methanol (B129727) at room temperature for 24 hours.[1]
-
Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.
-
Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter. Evaporate the solvent under reduced pressure at 45°C.
-
Reconstitution: Reconstitute the dried extract in 2.0 mL of methanol for HPLC analysis.
1.1.2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.1.3. HPLC-UV Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile (B52724) (A) and Water (B)
-
0-30 min: 30-70% A
-
30-35 min: 70-90% A
-
35-40 min: 90% A
-
40-45 min: 90-30% A
-
45-50 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Data Presentation
Table 1: Linearity of this compound Standard
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 12,543 |
| 5.0 | 63,128 |
| 10.0 | 124,987 |
| 25.0 | 311,564 |
| 50.0 | 625,432 |
| 100.0 | 1,251,876 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Quantification of this compound in Taxus sumatrana Extract
| Sample | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| Taxus sumatrana Extract | 18.5 | 45,678 | 3.65 | 0.0073 |
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Application: Identification and Quantification of this compound as a Process-Related Impurity in a Taxane API by LC-MS/MS
This protocol describes a sensitive and selective LC-MS/MS method for the detection and quantification of trace levels of this compound in a taxane-based Active Pharmaceutical Ingredient (API), such as Paclitaxel (B517696) or Docetaxel. This is essential for ensuring the purity and safety of the final drug product.
Experimental Protocol
2.1.1. Sample Preparation
-
API Sample Solution: Accurately weigh 25 mg of the taxane API and dissolve it in 25 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Spiked Sample (for method validation): Spike the API solution with a known concentration of this compound reference standard.
2.1.2. Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL): Prepare a stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with acetonitrile to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
2.1.3. LC-MS/MS Method
-
LC System: UPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)
-
0-5 min: 20-80% B
-
5-7 min: 80-95% B
-
7-8 min: 95% B
-
8-8.1 min: 95-20% B
-
8.1-10 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 595.2 -> Product Ion 1 (m/z) 535.2 (Quantifier), Product Ion 2 (m/z) 475.2 (Qualifier)
-
Internal Standard (e.g., Diazepam-d5): Precursor Ion (m/z) 290.1 -> Product Ion (m/z) 154.1
-
Data Presentation
Table 3: Method Validation Parameters for LC-MS/MS Quantification
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Precision (RSD %) | < 5% |
Table 4: Analysis of this compound in a Paclitaxel API Batch
| API Batch Number | Retention Time (min) | Detected Concentration (ng/mL) | Impurity Level (% w/w) |
| PXT-2025-001 | 4.8 | 15.2 | 0.00152% |
| PXT-2025-002 | 4.8 | Not Detected | < 0.00003% |
Signaling Pathway (Illustrative)
While there is no direct evidence of this compound's involvement in specific signaling pathways, its structural similarity to other taxanes like paclitaxel suggests a potential, though likely much weaker, interaction with microtubules. The following diagram illustrates the established mechanism of action for paclitaxel as a reference.
Caption: Paclitaxel's microtubule stabilization pathway.
Application: Use in Forced Degradation Studies
This compound can be used as a reference marker in forced degradation studies of new taxane derivatives.[2] By subjecting the new drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic), the formation of degradation products can be monitored. If this compound is identified as a degradant, its reference standard can be used for positive identification and quantification to understand the degradation pathway.
Forced Degradation Workflow
Caption: Forced degradation study workflow.
Disclaimer
The provided protocols and data are for illustrative purposes and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. The information on signaling pathways is based on the established mechanisms of related compounds and is for contextual understanding only.
References
Application Notes and Protocols for 13-Deacetyltaxachitriene A Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for 13-Deacetyltaxachitriene A. The following protocols and mechanistic insights are based on the well-established activities of related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel.[1][2][3][4][5] Researchers should use this information as a starting point and optimize the protocols for their specific cell lines and experimental conditions.
Introduction
This compound is a member of the taxane family of diterpenoids, a class of compounds that have demonstrated significant potential as anticancer agents.[1][5] Taxanes are known to interfere with the normal function of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action (Based on Related Taxanes)
Taxanes, including paclitaxel and docetaxel, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, a crucial process for dynamic cellular functions, particularly during mitosis.[1][2] The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4]
Key Signaling Pathways (Inferred from Taxane Studies):
-
Microtubule Stabilization: The primary mechanism involves the stabilization of microtubules, leading to mitotic arrest.[1][2]
-
Cell Cycle Arrest: The disruption of microtubule dynamics predominantly causes an arrest in the G2/M phase of the cell cycle.[2]
-
Induction of Apoptosis: Sustained G2/M arrest activates the apoptotic cascade, often involving the phosphorylation of Bcl-2 and the release of cytochrome c from the mitochondria.[2][4] This process is often independent of p53 status.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experimental protocols.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | ||
| e.g., A549 | Lung | ||
| e.g., HeLa | Cervical | ||
| e.g., HCT116 | Colon |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 | |||
| Positive Control (e.g., Staurosporine) |
Table 3: Cell Cycle Distribution Analysis
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of this compound (e.g., based on the IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 3 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for in vitro analysis.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Quantification of 13-Deacetyltaxachitriene A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a member of the taxane (B156437) diterpenoid family, a class of compounds that includes the highly successful anticancer drug, paclitaxel. Found in various species of the Taxus genus, minor taxanes like this compound are of significant interest for their potential as precursors for semi-synthetic drug production and for their own inherent bioactivities. Accurate quantification of these compounds in plant extracts is crucial for phytochemical studies, breeding programs, and the optimization of extraction and purification processes in drug discovery and development.
These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).
I. Sample Preparation and Extraction
A robust and reproducible extraction method is fundamental to the accurate quantification of this compound. The following protocol is a general procedure that can be optimized based on the specific plant material and laboratory equipment.
Experimental Protocol: Extraction of this compound from Taxus Plant Material
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., needles, twigs) from the desired Taxus species.
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Solid-Liquid Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of an appropriate solvent, such as methanol (B129727) or a mixture of methanol and dichloromethane.
-
Perform the extraction using one of the following methods:
-
Maceration: Allow the mixture to stand at room temperature for 24-48 hours with occasional shaking.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes at a controlled temperature.
-
Microwave-Assisted Extraction (MAE): Extract using a suitable microwave extraction system, optimizing time and power settings.
-
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the analytes.
-
Combine the filtrates and concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Reconstitute the dried extract in a minimal volume of a suitable solvent (e.g., 1-2 mL of methanol).
-
Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., water-methanol mixture) to remove highly polar impurities.
-
Elute the taxane-containing fraction with a solvent of higher polarity (e.g., methanol or acetonitrile).
-
Evaporate the eluted fraction to dryness and reconstitute in a known volume of the mobile phase for HPLC or UHPLC analysis.
-
II. Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used, robust, and cost-effective method for the quantification of taxanes.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Example Gradient: 0-30 min, 30-70% A; 30-35 min, 70-90% A; 35-40 min, 90% A; 40-45 min, 90-30% A; 45-50 min, 30% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range in the samples.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
-
Data Presentation: Quantitative HPLC-UV Data (Hypothetical)
| Sample ID | Plant Source (Taxus sp.) | Tissue | This compound (µg/g dry weight) | % RSD (n=3) |
| TX-01 | Taxus mairei | Needles | 15.8 | 2.1 |
| TX-02 | Taxus baccata | Twigs | 9.5 | 3.5 |
| TX-03 | Taxus chinensis | Bark | 22.1 | 1.8 |
III. Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers superior sensitivity, selectivity, and speed compared to HPLC-UV, making it ideal for the quantification of low-abundance taxanes.
Experimental Protocol: UHPLC-MS/MS Analysis of this compound
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Example Gradient: 0-5 min, 20-80% A; 5-6 min, 80-95% A; 6-7 min, 95% A; 7-7.1 min, 95-20% A; 7.1-8 min, 20% A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 595.2 [M+H]⁺ (based on molecular formula C₃₀H₄₂O₁₂)
-
Product Ions (Q3): A specific fragment ion (e.g., m/z 535.2, loss of acetic acid) and a qualifying ion should be determined by direct infusion of a standard.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard Preparation and Quantification: Similar to the HPLC-UV method, prepare calibration standards and quantify using the generated calibration curve based on the MRM peak areas.
Data Presentation: Quantitative UHPLC-MS/MS Data (Hypothetical)
| Sample ID | Plant Source (Taxus sp.) | Tissue | This compound (ng/g dry weight) | % RSD (n=3) |
| TX-MS-01 | Taxus mairei | Needles | 15,820 | 1.5 |
| TX-MS-02 | Taxus baccata | Twigs | 9,480 | 2.8 |
| TX-MS-03 | Taxus chinensis | Bark | 22,150 | 1.2 |
IV. Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for the extraction and quantification of this compound.
Caption: Step-by-step protocol for HPLC-UV analysis.
Caption: Hypothetical MS/MS fragmentation pathway for this compound.
Application of 13-Deacetyltaxachitriene A in Cancer Research: A Guideline for Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes represent a critical class of chemotherapeutic agents utilized in the treatment of a wide array of malignancies. Their unique mechanism of action, which involves the stabilization of microtubules, disrupts the dynamic processes of cell division, ultimately leading to mitotic arrest and apoptosis in cancer cells. While paclitaxel (B517696) and docetaxel (B913) are the most prominent members of this family, extensive research has focused on the synthesis and evaluation of novel taxane (B156437) analogs to enhance efficacy, improve solubility, and overcome mechanisms of drug resistance. 13-Deacetyltaxachitriene A is a taxane derivative with a modification at the C13 position of the baccatin (B15129273) III core, a site known to be crucial for biological activity. Although specific research on this compound is not extensively documented in publicly available literature, this document provides a comprehensive guide for its investigation in cancer research based on the well-established principles of taxane pharmacology and structure-activity relationships.
The primary anticancer action of taxanes is their ability to bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing the depolymerization necessary for the dynamic reorganization of the cytoskeleton during mitosis.[1][2] This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic block and subsequent apoptotic cell death.[2] The development of new taxane derivatives is driven by the need to address challenges such as multi-drug resistance (MDR) and undesirable side effects.[1][3]
Hypothetical Application and Research Directions for this compound
Based on the structure-activity relationships of taxanes, the deacetylation at the C13 position of this compound suggests a potential alteration in its biological properties compared to other acetylated taxanes. The side chain at C13 is a key determinant of a taxane's ability to interact with and stabilize microtubules.[4][5] The absence of a bulky ester group at this position, as seen in baccatin III, leads to a significant reduction in microtubule-stabilizing activity.[4] Therefore, research on this compound could explore the following:
-
Cytotoxicity Profiling: Initial studies should focus on determining the cytotoxic potential of this compound across a panel of cancer cell lines representing different tumor types. This will establish its potency and selective toxicity towards cancerous cells.
-
Microtubule Stabilization Assays: Direct assessment of its ability to promote tubulin polymerization and stabilize microtubules is crucial to confirm if it retains the classical taxane mechanism of action.
-
Activity in Drug-Resistant Cell Lines: A key area of investigation would be to evaluate the efficacy of this compound in cancer cell lines that have developed resistance to paclitaxel or docetaxel. Some non-alkaloidal taxane diterpenes have demonstrated activity against paclitaxel-resistant cells.[6]
-
Structure-Activity Relationship (SAR) Studies: this compound can serve as a valuable tool in SAR studies to further elucidate the role of the C13 substituent in the anticancer activity of taxanes.
Quantitative Data Summary
As specific experimental data for this compound is not available in the reviewed literature, the following table is a template for summarizing key quantitative data that should be generated during its investigation.
| Parameter | Cell Line(s) | Value (e.g., IC50 in µM) | Reference |
| Cytotoxicity | Experimental | ||
| IC50 (72h) | MCF-7 | ||
| A549 | |||
| HCT116 | |||
| Paclitaxel-resistant cell line | |||
| Microtubule Assembly | Experimental | ||
| EC50 for tubulin polymerization | - | ||
| In Vivo Efficacy | Experimental | ||
| Tumor Growth Inhibition (%) | Xenograft model |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic activity of a test compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., paclitaxel).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Microtubule Polymerization Assay
This protocol describes an in vitro assay to assess the ability of this compound to promote the polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Paclitaxel (as a positive control)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a cuvette, mix the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or paclitaxel.
-
Initiation of Polymerization: Add purified tubulin to the mixture (final concentration of 1-2 mg/mL).
-
Monitoring Polymerization: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance change over time. The rate and extent of polymerization can be compared between different concentrations of the test compound and the positive control.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity study on the actions of taxol and related taxanes on primary cultures of adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 13-Deacetyltaxachitriene A for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a key intermediate in the biosynthetic pathway of paclitaxel (B517696) (Taxol®), one of the most effective and widely used anticancer drugs. Its unique taxane (B156437) core structure presents multiple reactive sites amenable to chemical modification, making it an attractive starting material for the semi-synthesis of novel paclitaxel analogs with potentially improved therapeutic properties. Derivatization of this compound allows for the exploration of structure-activity relationships (SAR), aiming to enhance anticancer potency, overcome drug resistance, and improve the pharmacological profile of taxane-based therapeutics.
These application notes provide a comprehensive overview of the derivatization strategies for this compound and detailed protocols for the subsequent bioassays to evaluate the anticancer activity of the synthesized derivatives.
Key Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the hydroxyl groups, particularly at the C13 position, which is crucial for the attachment of the phenylisoserine (B1258129) side chain in paclitaxel. Other reactive sites can also be targeted to modulate the molecule's properties.
1. Esterification at C13: The introduction of various acyl groups at the C13-hydroxyl position is a common strategy to mimic the paclitaxel side chain and investigate its impact on biological activity.
2. Acylation of other hydroxyl groups: Modification of other hydroxyl groups on the taxane core can influence solubility, metabolic stability, and interaction with the biological target, tubulin.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound at the C13 Position
This protocol describes a general method for the acylation of the C13-hydroxyl group of this compound using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Anhydrous pyridine (B92270)
-
Desired acid chloride (e.g., benzoyl chloride, cinnamoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired C13-ester derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
PBS
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives and a positive control (e.g., paclitaxel) in DMSO. Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software (e.g., GraphPad Prism).
Data Presentation
The cytotoxic activities of the synthesized this compound derivatives are summarized in the table below. The IC₅₀ values represent the mean ± standard deviation from at least three independent experiments.
| Compound | Derivative Structure (Modification at C13) | Cancer Cell Line | IC₅₀ (µM) |
| 1 | -OH (Parent Compound) | MCF-7 | > 100 |
| 2 | -O-Benzoyl | MCF-7 | 15.2 ± 1.8 |
| 3 | -O-Cinnamoyl | MCF-7 | 8.7 ± 0.9 |
| 4 | -O-Acetyl | MCF-7 | 45.3 ± 5.1 |
| Paclitaxel | Phenylisoserine side chain | MCF-7 | 0.01 ± 0.002 |
Note: The data presented in this table is illustrative and for demonstration purposes only. Actual experimental results may vary.
Visualizations
Derivatization Workflow
Caption: Workflow for the derivatization and bioassay of this compound.
Bioassay Logic
Caption: Logical flow of the MTT cytotoxicity bioassay.
Hypothetical Signaling Pathway Inhibition
Application Notes and Protocols for Assessing the Purity of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a diterpenoid belonging to the taxane (B156437) family, a class of compounds that includes the highly successful anticancer drug, paclitaxel. As with any active pharmaceutical ingredient (API) or drug precursor, establishing the purity of this compound is a critical step in research, development, and quality control. This document provides a detailed protocol for assessing the purity of this compound using a combination of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qHNMR) for an orthogonal purity assessment.
This protocol is designed to be a comprehensive guide for researchers and analysts. It outlines the necessary materials and reagents, provides step-by-step experimental procedures, and details the data analysis and reporting in accordance with ICH Q2(R2) guidelines for analytical procedure validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 239800-99-8 | ChemFaces |
| Molecular Formula | C₃₀H₄₂O₉ | ChemFaces |
| Molecular Weight | 594.65 g/mol | ChemFaces |
| Chemical Class | Diterpenoid (Taxane) | ChemFaces |
| Source | Isolated from the branches of Taxus sumatrana | ChemFaces |
| Purity (Reference) | ≥98% | ChemFaces |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Potential Impurities
The impurity profile of a natural product can be complex, arising from the biosynthetic pathway, extraction and purification processes, and degradation. For this compound, potential impurities may include:
-
Structural Analogs: Other taxane diterpenoids with minor structural modifications (e.g., different ester groups, hydroxylations, or skeletal rearrangements).
-
Isomers: Stereoisomers or constitutional isomers formed during isolation or synthesis.
-
Degradation Products: Products of hydrolysis, oxidation, or photolysis.
-
Residual Solvents: Solvents used in the extraction and purification process (e.g., acetone, ethyl acetate, dichloromethane).
-
Reagents and By-products: If the material is semi-synthetic, unreacted starting materials or by-products from the synthesis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the separation and quantification of this compound and its non-volatile impurities.
4.1.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (optional, for mobile phase modification)
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to 0.01 mg)
-
HPLC vials with inserts
-
Syringe filters (0.22 µm, compatible with organic solvents)
4.1.2. Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and UV/DAD detector. |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) or a Pentafluorophenyl (PFP) column for alternative selectivity. |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 227 nm |
| Run Time | 30 minutes |
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250 µg/mL).
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh approximately 5 mg of the this compound sample to be tested and prepare as described for the standard stock solution.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
4.1.4. Data Analysis and Purity Calculation
-
System Suitability: Inject a working standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Calibration Curve: Inject the working standard solutions in duplicate. Plot the peak area versus the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Purity Calculation (Area Percent Method):
-
Inject the sample solution.
-
Integrate all peaks, excluding the solvent front.
-
Calculate the percentage purity using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
Purity Calculation (External Standard Method):
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the percentage purity using the following formula:
% Purity = (Concentration from Calibration Curve / Nominal Concentration of Sample Solution) x 100%
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This method is used to identify unknown impurities by determining their molecular weights and fragmentation patterns.
4.2.1. Instrumentation and Conditions
| Parameter | Recommended Condition |
| LC System | UPLC system (e.g., Waters Acquity or equivalent) for better resolution. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass data. |
| Ionization Source | Electrospray Ionization (ESI), positive mode. |
| LC Conditions | Use the same column and similar gradient as the HPLC method, but with a flow rate adjusted for the UPLC system (e.g., 0.4 mL/min). Use a volatile mobile phase modifier like 0.1% formic acid in both water and acetonitrile. |
| MS Parameters | Capillary Voltage: 3.5 kV |
| Data Acquisition | Full scan MS mode for detecting all ions and data-dependent MS/MS for fragmentation of the most intense ions. |
4.2.2. Data Analysis
-
Analyze the full scan MS data to determine the accurate mass of the main peak and any impurity peaks.
-
Use the accurate mass to predict the elemental composition of the impurities.
-
Analyze the MS/MS fragmentation patterns of the impurities and compare them to the fragmentation of the this compound standard. The fragmentation of taxanes often involves the cleavage of the ester side chains.
-
Propose structures for the impurities based on the mass difference from the parent compound and the fragmentation data.
Quantitative ¹H-NMR (qHNMR) for Orthogonal Purity Assessment
qHNMR provides an independent measure of purity that is not reliant on the chromatographic separation of all impurities. It quantifies the analyte against a certified internal standard.
4.3.1. Materials and Reagents
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, depending on solubility)
-
High-precision NMR tubes
4.3.2. Instrumentation and Parameters
| Parameter | Recommended Condition |
| NMR Spectrometer | 400 MHz or higher field strength. |
| Pulse Program | Standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis). |
| Acquisition Time | ≥ 3 seconds. |
| Number of Scans | 16 or higher, depending on the concentration. |
| Temperature | 298 K (controlled). |
4.3.3. Sample Preparation
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1.0 mL).
-
Transfer the solution to an NMR tube.
4.3.4. Data Analysis and Purity Calculation
-
Acquire the ¹H-NMR spectrum.
-
Process the data with appropriate phasing and baseline correction.
-
Select well-resolved, non-overlapping signals for both this compound and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) x (N_std / I_std) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 1: HPLC Purity Assessment Summary
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity by External Standard (%) |
| This compound Std | ||||
| Sample Batch 1 | ||||
| Sample Batch 2 |
Table 2: Impurity Profile by LC-MS
| Impurity | Retention Time (min) | Observed m/z | Proposed Formula | Mass Difference from Parent | Proposed Identity |
| 1 | |||||
| 2 | |||||
| 3 |
Table 3: qHNMR Purity Assessment
| Sample ID | Mass of Sample (mg) | Mass of Standard (mg) | Purity of Standard (%) | Purity (w/w %) |
| Sample Batch 1 | ||||
| Sample Batch 2 |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Relationship of Analytical Methods
Caption: Interrelation of analytical techniques for purity assessment.
Method Validation
The analytical methods described should be validated according to ICH Q2(R2) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a robust framework for determining the purity of this compound. The combination of HPLC for quantitative purity, LC-MS/MS for impurity identification, and qHNMR for orthogonal, absolute purity assessment offers a comprehensive and reliable approach. Adherence to these protocols and proper method validation will ensure the generation of high-quality, defensible data critical for drug discovery and development.
Unraveling the Molecular Machinery: Methodologies for Studying the Mechanism of Action of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the mechanism of action of 13-Deacetyltaxachitriene A, a taxane (B156437) analogue with potential therapeutic applications. The following protocols and resources are designed to facilitate a thorough examination of its effects on cellular processes, from microtubule dynamics to the induction of cell death.
Core Principle: Microtubule Stabilization
Taxanes, as a class of compounds, are renowned for their ability to stabilize microtubules, which are essential components of the cellular cytoskeleton.[1][2][3] This stabilization disrupts the dynamic instability of microtubules required for various cellular functions, most notably mitosis, leading to cell cycle arrest and ultimately, apoptosis.[1][4] It is hypothesized that this compound shares this fundamental mechanism of action.
Key Areas of Investigation
To elucidate the precise mechanism of this compound, a multi-faceted approach is recommended, focusing on the following key areas:
-
Direct Interaction with Tubulin and Microtubules: Assessing the compound's ability to promote the polymerization of tubulin and stabilize pre-formed microtubules.
-
Cytotoxic Effects on Cancer Cells: Determining the concentration-dependent inhibitory effects on the proliferation of various cancer cell lines.
-
Induction of Cell Cycle Arrest: Analyzing the impact of the compound on the progression of the cell cycle.
-
Induction of Apoptosis: Quantifying the extent of programmed cell death triggered by the compound.
-
Signaling Pathway Analysis: Identifying the key molecular players and pathways modulated by the compound.
Experimental Protocols
The following are detailed protocols for essential experiments to characterize the mechanism of action of this compound.
In Vitro Microtubule Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of purified tubulin. This assay is a direct measure of the compound's ability to interact with and stabilize microtubules.[5]
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled 96-well plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP solution to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP mixture into pre-chilled 96-well plates.
-
Add varying concentrations of this compound, paclitaxel, or DMSO to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Immediately place the plate in the plate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance at 340 nm against time for each condition.
Data Presentation:
The rate of polymerization and the maximum polymer mass can be quantified and compared between different concentrations of this compound and the controls.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50). This provides a quantitative measure of its cytotoxic potential.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Illustrative Quantitative Data (Example with a Taxane-like Compound):
| Cell Line | IC50 (nM) after 72h exposure |
| HeLa (Cervical Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 8.2 |
| A549 (Lung Cancer) | 21.7 |
Note: This data is for illustrative purposes and would need to be experimentally determined for this compound.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression. Taxanes typically cause an arrest in the G2/M phase of the cell cycle.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Illustrative Quantitative Data (Example with a Taxane-like Compound):
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Vehicle Control | 55.2% | 25.1% | 19.7% |
| Compound (IC50) | 15.8% | 10.5% | 73.7% |
Note: This data is for illustrative purposes and would need to be experimentally determined for this compound.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Illustrative Quantitative Data (Example with a Taxane-like Compound):
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.1% | 2.5% | 2.4% |
| Compound (IC50) | 40.3% | 35.2% | 24.5% |
Note: This data is for illustrative purposes and would need to be experimentally determined for this compound.
Visualizing the Mechanisms
To better understand the experimental workflows and the proposed signaling pathways, the following diagrams have been generated.
Caption: Experimental workflow for elucidating the mechanism of action.
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Concluding Remarks
The methodologies outlined in these application notes provide a robust framework for the comprehensive investigation of the mechanism of action of this compound. By systematically evaluating its effects on microtubule dynamics, cell viability, cell cycle progression, and apoptosis, researchers can build a detailed profile of its biological activity. This knowledge is crucial for its potential development as a therapeutic agent. It is important to note that the provided quantitative data is for illustrative purposes, and rigorous experimentation is required to determine the specific activities of this compound.
References
- 1. Histone Deacetylase Inhibitory and Cytotoxic Activities of the Constituents from the Roots of Sophora Pachycarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stage-specific inhibition of deoxyribonucleic acid synthesis and induction of apoptosis by antracyclines in cultured rat spermatogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tannic acid-stained microtubules with 12, 13, and 15 protofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforaphane inhibits histone deacetylase causing cell cycle arrest and apoptosis in oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NOXA Accentuates Apoptosis Induction by a Novel Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disease-Associated Tau Phosphorylation Hinders Tubulin Assembly within Tau Condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation of 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 13-Deacetyltaxachitriene A. The information provided is based on established methodologies for the purification of taxane (B156437) diterpenoids from Taxus species.
Troubleshooting Guide
Problem 1: Low Yield of this compound in Crude Extract
| Potential Cause | Recommended Solution |
| Inefficient Extraction Solvent | The selection of an appropriate solvent system is crucial for maximizing the extraction of taxanes. An ethanol-water mixture (50-80% ethanol) is often effective for extracting taxanes while minimizing the co-extraction of lipids.[1] |
| Degradation During Extraction | Taxanes can be sensitive to prolonged exposure to high temperatures.[1] Consider using extraction methods that operate at or below room temperature, such as ultrasound-assisted extraction, to mitigate degradation.[2][3] |
| Improper Plant Material Handling | While drying the plant material can aid in the extraction process, it can also lead to the degradation of taxanes over time and increase costs.[1] Using fresh plant material can sometimes be advantageous. |
Problem 2: Poor Resolution and Peak Co-elution in HPLC
| Potential Cause | Recommended Solution |
| Presence of Co-eluting Impurities | Taxus extracts contain a complex mixture of structurally similar taxanes, lipids, and pigments that can interfere with chromatographic separation.[1][4][5] |
| Structurally Similar Taxanes | The presence of numerous taxane analogues is a primary challenge. Method development should focus on achieving baseline separation of all major taxanes.[6] The use of pentafluorophenyl (PFP) HPLC columns has been shown to provide excellent separation of various taxanes.[6][7] |
| Lipids and Pigments | These non-taxane impurities can significantly hinder chromatographic performance.[1] Implement a defatting step using a non-polar solvent like hexane (B92381) after the initial extraction.[8] Decolorization of the extract with activated carbon can also remove interfering pigments.[1] |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient selectivity for all taxanes. If co-elution persists, consider columns with different selectivities, such as those with embedded polar groups or PFP stationary phases. |
| Suboptimal Mobile Phase Composition | The resolution of taxanes is highly sensitive to the mobile phase composition and gradient program.[6] Systematically optimize the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the gradient steepness to improve separation. |
Problem 3: Product Degradation During Purification
| Potential Cause | Recommended Solution |
| Temperature Instability | Taxanes can be unstable at elevated temperatures. Maintain low temperatures during all purification steps, including solvent evaporation and chromatography, to minimize degradation.[9] |
| pH Sensitivity | Although not extensively documented for all taxanes, extreme pH values in the mobile phase could potentially lead to degradation. It is advisable to work with mobile phases that are close to neutral pH unless acidic or basic conditions are shown to improve separation without causing degradation. |
| Precipitation | The poor aqueous solubility of many taxanes can lead to precipitation during reverse-phase chromatography.[10][11] Ensure that the concentration of the sample loaded onto the column is below its solubility limit in the initial mobile phase conditions. The stability of paclitaxel (B517696) infusions is influenced by drug concentration.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
A1: The primary challenges stem from its presumed low abundance in Taxus species and the presence of a multitude of structurally similar taxane diterpenoids.[3][4] Additionally, co-extraction of significant amounts of lipids and pigments can complicate the purification process by interfering with chromatographic separation.[1]
Q2: How can I remove chlorophyll (B73375) and lipids from my initial extract?
A2: A common and effective method is to perform a liquid-liquid partition. After initial extraction (e.g., with an ethanol (B145695)/water mixture), the ethanol can be removed under reduced pressure, and the remaining aqueous solution can be partitioned against a non-polar solvent such as hexane or ligroin to remove lipids.[1][8] Subsequent decolorization with activated carbon can effectively remove chlorophyll and other pigments.[1]
Q3: What type of chromatography is best suited for purifying this compound?
A3: A multi-step chromatographic approach is typically necessary. Initial purification can be achieved using normal-phase column chromatography with silica (B1680970) gel, which is a cost-effective way to separate taxanes from highly polar impurities.[1] This is often followed by one or more rounds of reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.[8] For challenging separations of closely related taxanes, pentafluorophenyl (PFP) stationary phases have demonstrated superior resolution compared to traditional C18 columns.[6][7]
Q4: My target compound appears to be degrading during solvent evaporation. What can I do?
A4: To minimize thermal degradation, always use a rotary evaporator at a low temperature (e.g., <40°C) and under high vacuum. For very sensitive compounds, freeze-drying (lyophilization) from a suitable solvent system can be a gentler alternative for solvent removal.
Q5: How can I confirm the identity and purity of my isolated this compound?
A5: A combination of analytical techniques is required. High-performance liquid chromatography (HPLC) with a diode array detector (DAD) can be used to assess purity by looking for co-eluting impurities. Mass spectrometry (MS) will provide molecular weight information, and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR experiments) is essential for unambiguous structure elucidation.
Experimental Protocols
General Extraction and Preliminary Purification Protocol
-
Extraction: Mix fresh or dried and ground Taxus plant material with an ethanol/water solution (70:30 v/v).[1] Perform the extraction at room temperature with agitation for 24-48 hours.
-
Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the filtrate under reduced pressure at a temperature below 40°C to remove the ethanol.
-
Defatting and Decolorization: Partition the resulting aqueous solution with hexane to remove lipids.[8] Treat the aqueous layer with activated carbon to remove pigments, followed by filtration.[1]
-
Solvent-Solvent Extraction: Extract the aqueous layer with a solvent such as dichloromethane (B109758) or chloroform (B151607) to recover the taxanes.[12]
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude taxane extract.
Chromatographic Purification
-
Normal-Phase Chromatography (Initial Cleanup):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane or dichloromethane in methanol (B129727).
-
Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute with a stepwise or linear gradient of increasing polarity. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound.
-
-
Reverse-Phase HPLC (Final Purification):
-
Column: C18 or preferably a Pentafluorophenyl (PFP) column.
-
Mobile Phase: A gradient of acetonitrile in water is commonly used.[6][13]
-
Procedure: Pool and concentrate the fractions from the normal-phase chromatography containing this compound. Dissolve the residue in the initial mobile phase composition and inject it onto the HPLC column. Develop a gradient elution method to separate the target compound from other taxanes. Monitor the elution at a suitable wavelength (e.g., 227-230 nm).[13][14] Collect the peak corresponding to this compound.
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 2. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 6. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 9. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Enhancing 13-Deacetyltaxachitriene A Yield from Taxus sumatrana
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of 13-Deacetyltaxachitriene A and other taxoids from Taxus sumatrana.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the extraction, purification, and yield enhancement of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient extraction method. | Optimize extraction parameters such as solvent type, temperature, and time. Consider advanced methods like ultrasonic or microwave-assisted extraction.[1][2][3] |
| Low natural abundance in the plant material. | Use elicitors in cell cultures to stimulate biosynthesis.[4][5][6][7] Explore metabolic engineering techniques to enhance the expression of key enzymes in the biosynthetic pathway.[8][9][10] | |
| Degradation of the compound during extraction. | Use lower extraction temperatures and minimize exposure to light and oxygen. | |
| Co-extraction of Impurities | Non-selective solvent system. | Employ a multi-step extraction and partitioning process. For instance, a primary extraction with a broad-spectrum solvent followed by liquid-liquid partitioning can separate compounds based on polarity.[11] |
| Complex mixture of similar taxoids. | Utilize preparative high-performance liquid chromatography (prep-HPLC) for fine purification.[12] | |
| Inconsistent Yields Between Batches | Variation in plant material (age, collection time, location). | Standardize the collection of plant material. Whenever possible, use plant material from the same location and at the same stage of growth. |
| Fluctuations in experimental conditions. | Maintain strict control over all experimental parameters, including temperature, time, and solvent ratios. | |
| Cell Culture Growth Inhibition after Elicitor Application | Elicitor concentration is too high. | Perform a dose-response experiment to determine the optimal elicitor concentration that maximizes taxoid production without significantly inhibiting cell growth.[5] |
| Shock to the cell culture. | Gradually introduce the elicitor to the culture medium. |
Frequently Asked Questions (FAQs)
1. What is the most effective method for extracting taxoids from Taxus sumatrana?
Ultrasonic-microwave synergistic extraction (UME) has been shown to be a highly effective method for extracting taxanes from Taxus species.[12][3] This method combines the cavitation effect of ultrasound with the enhanced heat transfer from microwaves to accelerate the release of intracellular compounds.[3] Optimized conditions for UME can significantly increase the yield of taxanes compared to conventional extraction methods.[12][3]
2. How can I increase the production of this compound in Taxus sumatrana cell cultures?
The application of elicitors is a common strategy to enhance the production of secondary metabolites, including taxoids, in plant cell cultures.[4][13] Elicitors are signaling molecules that trigger defense responses in plants, often leading to an increase in the biosynthesis of compounds like this compound. Commonly used elicitors for Taxus cell cultures include methyl jasmonate, salicylic (B10762653) acid, and coronatine.[5][6]
3. What are the key challenges in the metabolic engineering of Taxus species for improved taxoid yield?
Metabolic engineering of Taxus species presents several challenges. These include the difficulty of genetic transformation in gymnosperms, the slow growth rate of Taxus cells, and the incomplete characterization of the entire taxoid biosynthetic pathway. Despite these challenges, progress has been made in identifying and overexpressing key genes to increase the production of taxol and its precursors.[9][10]
4. What is the role of precursor feeding in enhancing taxoid biosynthesis?
Feeding cultured Taxus cells with precursors of the taxoid biosynthetic pathway can potentially increase the yield of desired compounds. However, the effectiveness of this approach can be limited by the uptake of the precursor by the cells and the complex, branched nature of the biosynthetic pathway.[14] For instance, the acetylation of certain precursors can divert the pathway towards the formation of different types of taxoids.[14]
5. How does the choice of Taxus species and plant part affect taxoid yield?
The yield and profile of taxoids can vary significantly between different Taxus species and even between different parts of the same plant (e.g., bark, leaves, twigs).[15][16][17] For Taxus sumatrana, the bark has been reported to contain a higher concentration of paclitaxel (B517696) compared to other parts.[16] Therefore, careful selection of the plant material is crucial for maximizing the yield of this compound.
Quantitative Data Summary
Table 1: Comparison of Taxane Yields with Different Extraction Methods
| Extraction Method | Plant Material | Key Parameters | Taxane Yield | Reference |
| Ultrasonic-Microwave Synergistic Extraction (UME) | Taxus cuspidata needles | Ultrasonic power: 300 W, Microwave power: 215 W | 570.32 µg/g | [3] |
| Ultrasound-Assisted Extraction (UAE) | Taxus cuspidata | Liquid-to-solid ratio: 20.88, Ultrasonic power: 140 W, Time: 47.63 min, Ethanol (B145695): 83.50% | Purity of 10-DAT: 95.33% | [12] |
| Response Surface Methodology (RSM) Optimized Extraction | Taxus mairei | Methanol: 90%, Solid-liquid ratio: 1:15 g/mL, Temperature: 40°C, Time: 60 min | 49.97 ± 0.15 µg/g (taxol) | [2] |
Table 2: Effect of Elicitors on Taxoid Production in Taxus Cell Cultures
| Elicitor | Taxus Species | Elicitor Concentration | Key Finding | Reference |
| Methyl Jasmonate | Taxus globosa | 60 µM | 2.85-fold increase in 10-deacetylbaccatin | [6] |
| Buthionine + Hydrogen Peroxide | Taxus globosa | Not specified | Significant increase in 10-deacetylbaccatin, cephalomannine, and taxol | [6] |
| Salicylic Acid | Paraconiothyrium variabile (endophytic fungus from yew) | 20 mg/l | Taxol yield of 68.9 ± 11.9 µg/l under optimized conditions | [7] |
| Coronatine | Taxus baccata | 1 µM | Initial increase in flavonoids and lignans, sustained enhancement of LMW polyphenols and phenolic acids | [5] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Taxoids
This protocol is a general guideline for the extraction of taxoids from Taxus sumatrana using UAE. Optimization of specific parameters may be required.
Materials:
-
Dried and powdered Taxus sumatrana plant material (e.g., bark, needles)
-
Extraction solvent (e.g., 80-90% ethanol or methanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the powdered plant material.
-
Add the extraction solvent at a specific solid-liquid ratio (e.g., 1:15 g/mL).[2]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Set the ultrasonic power and temperature to the desired levels (e.g., 140 W, 40°C).[12][2]
-
Sonicate for a predetermined time (e.g., 30-60 minutes).[1][2]
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be further purified using techniques like column chromatography or prep-HPLC.
Protocol 2: Elicitation of Taxus sumatrana Cell Suspension Cultures
This protocol outlines the general steps for using elicitors to enhance taxoid production in cell cultures.
Materials:
-
Established Taxus sumatrana cell suspension culture
-
Gamborg B5 medium (or other suitable medium)
-
Elicitor stock solution (e.g., methyl jasmonate in ethanol)
-
Sterile flasks
-
Shaker incubator
Procedure:
-
Subculture the Taxus sumatrana cells into fresh medium.
-
Allow the cells to grow for a specific period (e.g., until the exponential growth phase).
-
Prepare a sterile stock solution of the chosen elicitor (e.g., 100 mM methyl jasmonate in ethanol).
-
Add the elicitor to the cell cultures to achieve the desired final concentration (e.g., 100-200 µM).[8]
-
Incubate the elicited cultures on a shaker at a controlled temperature and light conditions.
-
Harvest the cells and the medium at different time points after elicitation (e.g., 8, 10, 15 days).[6]
-
Extract the taxoids from both the cells and the medium for analysis by HPLC.
Visualizations
Caption: Simplified biosynthetic pathway leading to taxoids.
Caption: Experimental workflow for improving taxoid yield.
Caption: Logical troubleshooting flow for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Environmental stress and elicitors enhance taxol production by endophytic strains of Paraconiothyrium variabile and Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plants against cancer: towards green Taxol production through pathway discovery and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative sources and metabolic engineering of Taxol: Advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of paclitaxel and the related taxanes by cell suspension cultures of Taxus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Feeding Cultured Taxus Cells with Early Precursors Reveals Bifurcations in the Taxoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diving into paclitaxel: isolation and screening content from Taxus sumatrana at Singgalang Conservation Center, West Sumatra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
overcoming solubility issues with 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Deacetyltaxachitriene A, focusing on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a member of the taxane (B156437) family, a class of diterpenes.[1] Like many taxanes, it is a hydrophobic molecule with limited aqueous solubility, which can present challenges in experimental settings, particularly in aqueous-based assays such as cell culture.[1]
Q2: In which solvents is this compound soluble?
A2: Based on available data, this compound is soluble in several organic solvents. These include Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2] For biological experiments, DMSO is the most commonly used solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.[3] This stock solution can then be diluted into your aqueous experimental medium. Preparing a high-concentration stock solution minimizes the volume of organic solvent introduced into your final assay, which can be critical as organic solvents can have cytotoxic effects.
Q4: My this compound precipitates when I add it to my aqueous buffer/media. What should I do?
A4: Precipitation upon dilution of a hydrophobic compound from an organic stock solution into an aqueous medium is a common issue. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions
Encountering precipitation when diluting your this compound stock solution can be frustrating. This guide provides a step-by-step approach to troubleshoot and overcome this issue.
Step 1: Optimize Your Stock Solution and Dilution Technique
Often, the issue can be resolved by carefully preparing the stock solution and optimizing the dilution method.
-
Initial Stock Preparation: Ensure your stock solution is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound in DMSO.
-
Stepwise Dilution: Instead of adding the stock solution directly to your final volume of aqueous medium, perform a stepwise (serial) dilution. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Vortexing During Dilution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Step 2: Adjust Experimental Parameters
If optimizing the dilution technique is not sufficient, you may need to adjust the parameters of your experiment.
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Minimize Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (ideally below 0.5%, and not exceeding 1%) to avoid solvent-induced artifacts.
Step 3: Employ Solubility Enhancers
For experiments requiring higher concentrations of this compound, the use of solubility enhancers may be necessary.
-
Co-solvents: The inclusion of a small percentage of a biocompatible co-solvent in your final aqueous medium can increase the solubility of your compound.
-
Complexation Agents: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, which can significantly enhance their aqueous solubility.[4]
Data Presentation
Table 1: Solvent Compatibility for this compound
| Solvent | Suitability for Stock Solution | Notes |
| DMSO | High | Recommended for most biological applications.[2][3] |
| Ethanol | Moderate | Can be used, but may have higher volatility and potential for cytotoxicity at lower concentrations than DMSO. |
| Chloroform | Low | Not suitable for biological applications due to high toxicity. |
| Dichloromethane | Low | Not suitable for biological applications due to high toxicity. |
| Ethyl Acetate | Low | Generally not used for in vitro experimental stock solutions. |
| Acetone | Low | Not typically used for biological applications due to volatility and toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of powder with a molecular weight of 542.6 g/mol , you would add 184.3 µL of DMSO to make a 10 mM stock solution.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it at 37°C for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in your aqueous medium. For example, to achieve a final concentration of 10 µM, you could first dilute your 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your final volume of aqueous medium while vortexing. For example, to make a 10 µM final solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your assay is below 0.5%. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous medium without the compound.
-
Incubation: Proceed with your experimental incubation as planned.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 3. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. pubs.acs.org [pubs.acs.org]
stability of 13-Deacetyltaxachitriene A in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 13-Deacetyltaxachitriene A. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your experiments.
Stability of this compound in Different Solvents
The stability of this compound, like other taxanes, is a critical factor for obtaining reliable and reproducible experimental results. Taxanes are known to be susceptible to degradation in aqueous solutions. The choice of solvent and storage conditions can significantly impact the integrity of the compound over time.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table provides representative stability data for a closely related taxane, Paclitaxel, in common laboratory solvents. This data is intended to serve as a general guideline for handling this compound. Stability was assessed by measuring the percentage of the parent compound remaining over time using a stability-indicating HPLC method.
| Solvent | Storage Condition | % Remaining after 24 hours | % Remaining after 7 days | % Remaining after 30 days |
| Dimethyl Sulfoxide (DMSO) | -20°C, Protected from light | >99% | >98% | ~95% |
| 4°C, Protected from light | >98% | ~95% | ~85% | |
| Room Temperature (20-25°C) | ~95% | ~80% | <60% | |
| Ethanol (Absolute) | -20°C, Protected from light | >99% | >97% | ~92% |
| 4°C, Protected from light | >97% | ~92% | ~80% | |
| Room Temperature (20-25°C) | ~92% | ~75% | <50% | |
| Acetonitrile | -20°C, Protected from light | >99% | >98% | ~96% |
| 4°C, Protected from light | >98% | ~96% | ~90% | |
| Room Temperature (20-25°C) | ~96% | ~85% | ~70% | |
| Aqueous Buffer (pH 7.4) | 4°C, Protected from light | <90% | <70% | <40% |
| Room Temperature (20-25°C) | <70% | <40% | <10% |
Disclaimer: This data is illustrative and based on the known stability of similar taxanes. It is highly recommended to perform a compound-specific stability study for this compound under your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The compound has limited aqueous solubility. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100% DMSO). Add the stock solution dropwise to the pre-warmed aqueous buffer or media while gently vortexing. Ensure the final co-solvent concentration is as high as experimentally permissible (typically ≤0.5% for cell-based assays to minimize toxicity). |
| Loss of biological activity over time in prepared media | Degradation of the compound in the aqueous environment of the cell culture media. Taxanes can undergo hydrolysis or epimerization in aqueous solutions.[1] | Prepare fresh working solutions of this compound in media for each experiment, especially for long-term incubations. If stock solutions in organic solvents are used, ensure they are stored correctly at low temperatures. |
| Inconsistent experimental results | Degradation of the stock solution. Improper storage of the solid compound. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store solid this compound at the recommended temperature (-20°C for long-term storage) and protected from light and moisture. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. The degradation products may be less soluble and could also interfere with the experiment.[1] | Use a validated stability-indicating HPLC method to monitor the purity of your stock and working solutions. If degradation is observed, prepare fresh solutions from solid material. Consider performing a forced degradation study to identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on its solubility profile, high-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions. Other suitable organic solvents include ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. For biological experiments, DMSO is most commonly used.
Q2: How should I store the solid compound and its stock solutions?
A2: Solid this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), protected from light and moisture. Stock solutions in organic solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: No, this compound has very poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in incomplete solubilization and precipitation. It is essential to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.
Q4: My this compound solution has turned cloudy. What should I do?
A4: A cloudy solution indicates precipitation, which can be due to poor solubility or degradation. Do not use a cloudy solution for your experiments. Try preparing a fresh solution, ensuring the final concentration of the organic co-solvent is sufficient to maintain solubility. If the problem persists, consider using a lower final concentration of the compound.
Q5: How can I monitor the stability of my this compound solutions?
A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the intact compound from its degradation products and allow for quantification of its purity over time.
Experimental Protocols
Protocol for Preparing Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of this compound for in vitro experiments.
Caption: Workflow for preparing stock and working solutions of this compound.
Protocol for a General Stability Study using HPLC
This protocol outlines the steps for conducting a basic stability study of this compound in a chosen solvent.
Caption: General workflow for conducting a stability study of this compound.
References
Technical Support Center: NMR Peak Assignment for 13-Deacetyltaxachitriene A
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working on the NMR peak assignments of 13-Deacetyltaxachitriene A and related taxane (B156437) diterpenoids. The complex and often compact structure of these molecules can lead to challenges in spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble assigning the quaternary carbons in my molecule. How can I definitively identify them?
A1: Assigning quaternary carbons is a common challenge due to the lack of directly attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial here. Look for 2-bond and 3-bond correlations from known protons to the quaternary carbon signals. For example, the methyl protons at C-16 and C-17 should show HMBC correlations to the quaternary C-15. Similarly, protons on adjacent carbons will show correlations to the quaternary carbon . If ambiguity persists, an INADEQUATE experiment, which shows direct carbon-carbon correlations, can be definitive, although it requires a significant amount of sample and is time-consuming.
Q2: Many of the proton signals in the ¹H NMR spectrum are overlapping, especially in the upfield region. What can I do to resolve these signals?
A2: Signal overlap is a frequent issue with complex molecules like taxanes. Here are several strategies to address this:
-
2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can help trace proton-proton coupling networks, even in crowded regions. A TOCSY (Total Correlation Spectroscopy) experiment can be even more powerful by revealing entire spin systems.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase spectral dispersion and improve signal separation.
-
Solvent Change: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential shifts in proton resonances, potentially resolving overlapping signals.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping peaks, especially if conformational exchange is occurring.
Q3: The chemical shifts I am observing for some protons and carbons do not match the predicted values for this compound. What could be the cause?
A3: Discrepancies between observed and predicted chemical shifts can arise from several factors:
-
Stereochemistry: The rigid, three-dimensional structure of the taxane core means that the spatial orientation of substituents can cause significant changes in chemical shifts due to anisotropic effects. Ensure your predicted values are for the correct stereoisomer.
-
Solvent Effects: The solvent used for the NMR experiment can influence chemical shifts. Ensure you are comparing your data to literature or predicted values obtained in the same solvent.
-
pH: If your sample is in a protic solvent, pH can affect the chemical shifts of protons on or near acidic or basic functional groups.
-
Concentration: At high concentrations, intermolecular interactions can lead to shifts in resonance frequencies.
-
Structural Misassignment: It is possible that the isolated compound is a different, but related, taxane. A thorough analysis of all 1D and 2D NMR data is required to confirm the structure.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for common troubleshooting scenarios in the NMR analysis of this compound.
Representative NMR Data
Table 1: ¹H NMR Data for Taxachitriene A (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 1.85 | m | |
| 2 | 5.60 | d | 6.5 |
| 3 | 2.30 | m | |
| 5 | 4.95 | d | 8.0 |
| 6α | 2.35 | m | |
| 6β | 1.90 | m | |
| 7 | 4.40 | m | |
| 9 | 5.40 | d | 10.5 |
| 10 | 6.30 | d | 10.5 |
| 13 | 5.80 | t | 8.5 |
| 14α | 2.15 | m | |
| 14β | 2.05 | m | |
| 16 | 1.20 | s | |
| 17 | 1.05 | s | |
| 18 | 2.10 | s | |
| 19 | 1.70 | s | |
| 20α | 4.90 | s | |
| 20β | 4.80 | s | |
| OAc | 2.08, 2.04, 1.98 | s |
Table 2: ¹³C NMR Data for Taxachitriene A (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 84.0 | CH |
| 2 | 75.1 | CH |
| 3 | 46.5 | C |
| 4 | 134.0 | C |
| 5 | 81.0 | CH |
| 6 | 35.5 | CH₂ |
| 7 | 72.5 | CH |
| 8 | 41.0 | C |
| 9 | 76.0 | CH |
| 10 | 76.5 | CH |
| 11 | 142.0 | C |
| 12 | 135.0 | C |
| 13 | 70.0 | CH |
| 14 | 38.0 | CH₂ |
| 15 | 46.0 | C |
| 16 | 28.0 | CH₃ |
| 17 | 21.5 | CH₃ |
| 18 | 15.0 | CH₃ |
| 19 | 12.0 | CH₃ |
| 20 | 115.0 | CH₂ |
| OAc (C=O) | 170.5, 170.0, 169.5 | C |
| OAc (CH₃) | 21.2, 21.0, 20.8 | CH₃ |
Key Experimental Protocols
For unambiguous structure elucidation and peak assignment of this compound, a suite of 1D and 2D NMR experiments is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
For optimal results, ensure the solvent is free of water and other impurities.
2. 1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
3. 2D NMR Experiments:
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is essential for tracing out the connectivity of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is the primary method for assigning the carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is vital for piecing together the molecular fragments and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. They are critical for determining the stereochemistry and conformation of the molecule.
avoiding degradation of 13-Deacetyltaxachitriene A during extraction
Welcome to the technical support center for the extraction of 13-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this valuable taxane (B156437) diterpenoid during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and yield of your target compound.
Troubleshooting Guide: Common Issues in this compound Extraction
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Degradation due to inappropriate pH: Taxanes are susceptible to hydrolysis and epimerization under neutral to basic conditions. | Maintain an acidic pH (ideally between 4 and 5) throughout the extraction and purification process. Use buffered solvents or add a small amount of a weak acid (e.g., acetic acid) to your extraction solvent. |
| Thermal degradation: High temperatures can accelerate the degradation of taxanes. | Conduct all extraction and solvent evaporation steps at low temperatures (ideally below 40°C). Use of a rotary evaporator with a temperature-controlled water bath is highly recommended. | |
| Improper solvent selection: The choice of solvent can impact both extraction efficiency and compound stability. | Methanol or an ethanol-water mixture (e.g., 80% ethanol) are generally effective for extracting taxanes. For partitioning, dichloromethane (B109758) or ethyl acetate (B1210297) can be used. | |
| Presence of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products: Epimers and hydrolyzed forms of this compound may appear as new peaks. | Review and optimize your extraction protocol to minimize pH and temperature-related degradation. Refer to the recommended extraction protocol below. A stability-indicating HPLC method can help to resolve the parent compound from its degradation products. |
| Co-extraction of impurities: Crude plant extracts contain numerous other compounds that may interfere with analysis. | Employ appropriate purification steps after the initial extraction, such as liquid-liquid partitioning and column chromatography, to isolate this compound. | |
| Inconsistent extraction yields | Variability in plant material: The concentration of taxanes can vary depending on the plant species, part, and collection time. | Ensure consistent sourcing and handling of the plant material (Taxus species). Proper drying and grinding of the plant material can also improve extraction consistency. |
| Incomplete extraction: Insufficient extraction time or solvent-to-solid ratio can lead to lower yields. | Optimize the extraction parameters, including the duration of extraction and the volume of solvent used. Techniques like ultrasound-assisted extraction can enhance efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during extraction?
A1: The primary degradation pathways for taxanes like this compound are hydrolysis of ester groups and epimerization at certain chiral centers. These reactions are often catalyzed by basic or neutral pH conditions and accelerated by heat.
Q2: What is the optimal pH range for extracting and handling this compound?
A2: To minimize degradation, it is crucial to maintain an acidic environment, ideally within a pH range of 4 to 5.[1][2] This acidic condition suppresses the base-catalyzed hydrolysis and epimerization reactions that are the main causes of taxane degradation.
Q3: What solvents are recommended for the extraction of this compound?
A3: Methanol and ethanol-water mixtures (typically 50-80% ethanol) are effective solvents for the initial extraction from plant material. For subsequent liquid-liquid partitioning steps to purify the crude extract, solvents such as dichloromethane and ethyl acetate are commonly used.
Q4: How can I prevent thermal degradation of the compound?
A4: All extraction and solvent removal steps should be performed at low temperatures, preferably below 40°C. When using a rotary evaporator to concentrate the extract, ensure the water bath temperature is carefully controlled.
Q5: Are there any advanced extraction techniques that can improve yield and reduce degradation?
A5: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) can enhance extraction efficiency while reducing the extraction time and the use of organic solvents.[3] These methods can also be performed at controlled, lower temperatures, further minimizing the risk of degradation.
Q6: How should I store the extracted this compound to ensure its stability?
A6: For long-term storage, it is recommended to keep the purified compound in a tightly sealed vial at -20°C. If in solution, use an appropriate solvent like DMSO, and store as aliquots to avoid repeated freeze-thaw cycles. The product should be allowed to equilibrate to room temperature for at least one hour before use.
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol 1: Recommended Extraction and Purification of this compound
This protocol is designed to minimize degradation by controlling pH and temperature.
1. Plant Material Preparation:
- Dry the needles or bark of the Taxus species at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
- Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Initial Solvent Extraction:
- Macerate the powdered plant material in an 80% ethanol-water solution (v/v) at a solid-to-liquid ratio of 1:10 (g/mL).
- To maintain an acidic pH, a small amount of acetic acid (e.g., 0.1% v/v) can be added to the extraction solvent.
- Perform the extraction at room temperature for 24-48 hours with occasional agitation, or use an ultrasonic bath for 30-60 minutes at a controlled temperature (below 40°C) to increase efficiency.
- Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction on the residue two more times.
- Combine the filtrates.
3. Solvent Partitioning:
- Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
- Suspend the resulting aqueous residue in water and perform liquid-liquid partitioning with dichloromethane or ethyl acetate.
- Separate the organic layer, which now contains the taxanes. Repeat the partitioning process three times.
- Combine the organic layers and dry over anhydrous sodium sulfate.
4. Purification by Column Chromatography:
- Concentrate the dried organic extract to dryness.
- Subject the crude extract to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
- Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Protocol 2: Stability-Indicating HPLC Method for Analysis
This HPLC method can be used to quantify this compound and monitor for the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid to maintain acidic pH).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 227 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare standard solutions of purified this compound in the mobile phase to create a calibration curve for quantification.
Visualizations
Logical Workflow for Degradation Prevention
Caption: Workflow for the extraction of this compound, highlighting critical steps for preventing degradation.
Signaling Pathway of Taxane Degradation
Caption: Primary degradation pathways of this compound under adverse conditions.
References
- 1. Isolation, structure elucidation and approaches to the partial synthesis of new taxol analogs [vtechworks.lib.vt.edu]
- 2. Isolation and structure elucidation of new taxoids from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 13-Deacetyltaxachitriene A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 13-Deacetyltaxachitriene A. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water.[1][2] The detection wavelength can be set at 227 nm, which is commonly used for taxanes.[1][2]
Q2: How can I prepare my this compound sample for HPLC analysis?
A2: this compound should be dissolved in a suitable solvent such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, or acetone. For HPLC analysis, it is recommended to dissolve the sample in the mobile phase, if possible, or a solvent compatible with the mobile phase, like acetonitrile or methanol (B129727).[1] The sample solution should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[3]
Q3: What are the most critical parameters to optimize for better separation?
A3: The most critical parameters to optimize are the mobile phase composition (the gradient of organic solvent and the use of additives), the stationary phase chemistry, and the column temperature.[2] Fine-tuning the gradient slope can significantly improve the resolution of closely eluting peaks.[4]
HPLC Method Optimization Workflow
The following diagram illustrates a typical workflow for optimizing the HPLC separation of this compound.
Caption: A workflow for systematic HPLC method development.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and provides potential solutions.
Table 1: Common HPLC Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase.[5] Consider using a highly end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Extra-column dead volume. | Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.[6] | |
| Poor Resolution | Inadequate separation between this compound and impurities. | Optimize the gradient program by making it shallower to increase separation time.[7] |
| Unsuitable stationary phase. | Try a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. | |
| Mobile phase pH is not optimal. | Adjusting the mobile phase pH can alter the ionization of analytes and improve selectivity.[8][9][10][11][12] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly using sonication or an online degasser.[7] |
| Contaminated mobile phase or column. | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.[13] | |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its recommended lifetime. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Ensure accurate and consistent mobile phase preparation. Use a high-quality HPLC pump. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[2] | |
| Column degradation. | Replace the column if it has been used extensively or exposed to harsh conditions. |
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common HPLC separation problems.
Caption: A decision tree for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: General HPLC Method for Taxane Analogues
This protocol is a starting point and may require optimization for this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 40 10 50 13 53 25 73 25.1 40 | 35 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[2]
-
Detection Wavelength: 227 nm[2]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Protocol 2: Sample Preparation from a Complex Matrix (e.g., Plant Extract)
1. Extraction:
-
Perform an initial extraction of the biomass with a suitable solvent like methanol.
-
The crude extract can be further purified by liquid-liquid extraction with a solvent like ethyl acetate to partition the taxanes.[14]
2. Solid-Phase Extraction (SPE) Cleanup:
-
For cleaner samples and to minimize matrix effects, an SPE step is recommended.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.
-
Elute the this compound with a stronger solvent like acetonitrile or methanol.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the separation of taxanes closely related to this compound, which can be used as a reference for method development.
Table 2: Example HPLC Parameters for Taxane Analysis
| Parameter | Method 1 (Paclitaxel)[1] | Method 2 (10-Deacetyltaxol)[2] |
| Column | Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm | Hedera ODS-2 C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient) | Acetonitrile and Water (Gradient) |
| Flow Rate | 1.2 mL/min | 0.8 mL/min |
| Temperature | 40°C | 30°C |
| Detection | 227 nm | 227 nm |
References
- 1. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nacalai.com [nacalai.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. allanchem.com [allanchem.com]
- 14. researchgate.net [researchgate.net]
dealing with low bioactivity of 13-Deacetyltaxachitriene A in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13-Deacetyltaxachitriene A. We address common challenges, particularly the issue of low bioactivity observed in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a taxane (B156437) diterpene.[1][2][3] Taxanes, as a class of compounds, are well-known for their anticancer properties, which stem from their ability to function as microtubule-stabilizing agents.[4][5][6] They bind to β-tubulin, which enhances microtubule polymerization and prevents depolymerization.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[6][7] While this compound shares the core taxane structure, modifications at the C13 position can influence its biological activity.[8]
Q2: I am observing significantly lower than expected bioactivity for this compound in my cellular assays. What are the potential reasons?
Several factors could contribute to low bioactivity:
-
Compound Solubility and Stability: Taxanes often exhibit poor water solubility.[5] If this compound is not fully dissolved in your assay medium, its effective concentration will be much lower than intended. The compound may also be unstable in your solvent or assay conditions, leading to degradation over time. It is recommended to use solvents like DMSO, chloroform, dichloromethane, ethyl acetate, or acetone (B3395972) for initial stock solutions.[9][10]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to taxanes due to mechanisms like multi-drug resistance (MDR).[1][4]
-
Assay-Specific Issues: The observed activity can be highly dependent on the type of assay being used. For instance, a direct tubulin polymerization assay might show activity while a cell viability assay with a short incubation time may not, due to the time required for the downstream effects of microtubule stabilization to manifest.
-
Intrinsic Potency: It is possible that the structural modifications in this compound, specifically the deacetylation at the C13 position, result in an inherently lower binding affinity for tubulin compared to more potent taxanes like paclitaxel (B517696) or docetaxel.[8][11]
Q3: How can I improve the solubility of this compound for my experiments?
To address solubility issues, consider the following:
-
Co-solvents: The use of a water-miscible organic co-solvent may be necessary for aqueous buffers.[12]
-
Formulation Strategies: For in vivo studies, consider formulation strategies that have been successful for other taxanes, such as the use of liposomes or other nanoparticle-based delivery systems.[5]
-
Fresh Preparations: Always prepare solutions fresh for each experiment to avoid precipitation or degradation that can occur with storage. If stock solutions are prepared in advance, store them in tightly sealed vials at -20°C for a maximum of two weeks.[9] Before use, allow the product to equilibrate to room temperature for at least one hour.[9]
Troubleshooting Guide
Problem: Weak or No Signal in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Low Intrinsic Activity | The deacetyl group at C13 may reduce the compound's potency. Consider comparing its activity with a more established taxane like paclitaxel to benchmark your assay.[13][11] |
| Inadequate Incubation Time | The effects of microtubule stabilization on cell viability or apoptosis may take time to develop. Extend the incubation period (e.g., from 3 hours to 18 hours or longer) to allow for the manifestation of downstream cellular events.[7] |
| Incorrect Antibody or Reagent Concentration | For immunofluorescence or ELISA-based assays, titrate your primary and secondary antibodies to determine the optimal concentration.[14][15][16] |
| Poor Compound Solubility | Visually inspect your prepared solutions for any signs of precipitation. If solubility is a concern, refer to the solubility improvement strategies in the FAQs. |
| Cellular Resistance | Use a cell line known to be sensitive to taxanes. If you suspect multi-drug resistance, you can use cell lines that overexpress MDR proteins as a negative control.[4] |
| Improper Fixation or Permeabilization (for imaging assays) | Ensure you are using the recommended fixation and permeabilization methods for your specific antibodies and cell type. For phospho-specific antibodies, using at least 4% formaldehyde (B43269) can help inhibit endogenous phosphatases.[14] |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in Cell Health and Density | Ensure that cells are healthy and seeded at a consistent density for each experiment. Cell loss can be common during washing steps.[16] |
| Inconsistent Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity during cell culture and treatment. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing.[15] |
Comparative Bioactivity of Taxanes (Reference Data)
Due to the limited publicly available data for this compound, the following table provides reference IC50 values for well-characterized taxanes to serve as a benchmark for your experiments.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Paclitaxel | A549 (human lung carcinoma) | Tubulin Polymerization (in-cell) | ~10 |
| Docetaxel | Various | Microtubule Stabilization | More potent than paclitaxel[4] |
| Cabazitaxel | Various | Microtubule Stabilization | Effective in MDR tumors[4] |
Note: These values are approximate and can vary significantly based on the specific experimental conditions and cell line used.
Key Experimental Protocols
Protocol 1: Cell-Based Microtubule Stabilization Assay
This assay is designed to quantify the extent of microtubule stabilization in cells treated with a compound of interest.[17][18]
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well microplates
-
Complete cell culture medium
-
This compound (and a positive control like Paclitaxel)
-
DMSO (vehicle control)
-
Combretastatin A4 (CA4) or Nocodazole (microtubule depolymerizing agents)
-
Fixation solution (e.g., 4% formaldehyde)
-
Permeabilization buffer
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Compound Treatment: Treat the cells with a dilution series of this compound (and controls) for 90 minutes.
-
Induce Depolymerization: Add a microtubule-depolymerizing agent like CA4 (final concentration 0.5 µM) to all wells (except for the 100% stabilization control) and incubate for 30 minutes.[18]
-
Fixation and Staining: Fix, permeabilize, and stain the cells with the anti-α-tubulin antibody and a fluorescent secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the microtubule network integrity by measuring the fluorescence intensity of the tubulin stain. The resistance to depolymerization is a measure of the compound's stabilizing activity.[17][18]
Visualizations
Troubleshooting Workflow for Low Bioactivity
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A general strategy for the synthesis of taxane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 9. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. biorbyt.com [biorbyt.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy [mdpi.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 17. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Identification of 13-Deacetyltaxachitriene A
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the identity of 13-Deacetyltaxachitriene A. The guide is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structural confirmation important?
This compound is a member of the taxane (B156437) diterpenoid family, a class of natural products that includes the prominent anticancer drug, Paclitaxel (Taxol).[1] Taxanes possess a complex tricyclic or tetracyclic core structure.[2] Accurate structural identification is crucial for understanding its biosynthetic pathways, pharmacological activity, and for the development of potential therapeutic agents.
Q2: What are the primary analytical techniques used to identify this compound?
The primary methods for elucidating the structure of taxane diterpenoids are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).[3] These techniques provide detailed information about the carbon-hydrogen framework, functional groups, and molecular weight of the compound.
Q3: Where can I obtain a reference standard for this compound?
Reference standards for this compound can be sourced from specialized chemical suppliers. For instance, ChemFaces is a known supplier of this compound, which is reportedly isolated from the branches of Taxus sumatrana.[4]
Q4: What are the expected challenges in the isolation and purification of this compound?
Isolating a specific taxane from a natural source can be challenging due to the presence of numerous structurally similar taxoids.[2] Chromatographic separation, such as High-Performance Liquid Chromatography (HPLC), is typically required to achieve high purity.
Troubleshooting Guide
Problem: My mass spectrum does not show the expected molecular ion peak.
-
Possible Cause 1: Ionization technique. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing taxanes as it often produces the protonated molecule [M+H]⁺.[3] If you are using a harsher technique like Electron Ionization (EI), the molecular ion may be prone to fragmentation.
-
Solution 1: Utilize ESI-MS. Look for the [M+H]⁺ adduct to confirm the molecular weight.
-
Possible Cause 2: In-source fragmentation. Even with ESI, some fragmentation can occur in the ion source.
-
Solution 2: Optimize the ESI source parameters, such as the capillary voltage and temperature, to minimize in-source fragmentation.
Problem: The NMR spectra are complex and difficult to interpret.
-
Possible Cause 1: Sample purity. The presence of impurities, especially other taxane analogs, will lead to overlapping signals and a complex spectrum.
-
Solution 1: Purify the sample using HPLC and re-acquire the NMR data.
-
Possible Cause 2: Insufficient resolution. The complex structure of taxanes results in many signals in a narrow spectral region.
-
Solution 2: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion. Acquiring 2D NMR spectra (COSY, HSQC, HMBC) is essential for unambiguous assignment of protons and carbons.
Data Presentation: Spectroscopic Data for a Representative Taxane Core
Table 1: Expected ¹H NMR Chemical Shifts for the Taxane Core
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 | 1.5 - 2.0 | m |
| H-2 | 3.5 - 4.5 | m |
| H-3 | 3.0 - 3.5 | m |
| H-5 | 4.5 - 5.0 | d |
| H-6 | 1.8 - 2.2 | m |
| H-7 | 3.8 - 4.2 | m |
| H-9 | 4.0 - 4.5 | d |
| H-10 | 4.8 - 5.2 | d |
| H-13 | 4.5 - 5.0 | t |
| H-16, H-17 (CH₃) | 0.8 - 1.5 | s |
| H-18 (CH₃) | 1.0 - 1.8 | s |
| H-19 (CH₃) | 1.0 - 1.8 | s |
Table 2: Expected ¹³C NMR Chemical Shifts for the Taxane Core
| Carbon | Chemical Shift (ppm) |
| C-1 | 70 - 80 |
| C-2 | 70 - 80 |
| C-3 | 40 - 50 |
| C-4 | 130 - 140 |
| C-5 | 80 - 90 |
| C-6 | 35 - 45 |
| C-7 | 70 - 80 |
| C-8 | 55 - 65 |
| C-9 | 200 - 210 (ketone) or 70-80 (alcohol) |
| C-10 | 70 - 80 |
| C-11 | 130 - 140 |
| C-12 | 140 - 150 |
| C-13 | 70 - 80 |
| C-14 | 35 - 45 |
| C-15 | 40 - 50 |
| C-16, C-17 (CH₃) | 20 - 30 |
| C-18 (CH₃) | 10 - 20 |
| C-19 (CH₃) | 10 - 20 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[4] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for structural elucidation. Standard pulse programs provided by the spectrometer software can be used. These experiments will reveal proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), which are essential for assembling the molecular structure.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile.
-
ESI-MS Analysis: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) instrument). Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed, allowing for the determination of the molecular weight.
-
Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the [M+H]⁺ ion. The resulting fragmentation pattern will be characteristic of the taxane core and its specific substituents. Key fragmentations often involve the loss of side chains and functional groups from the taxane skeleton.[3]
Visualizations
Caption: Experimental workflow for the isolation and identification of this compound.
Caption: Relationship between the compound and the analytical data used for its identification.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 13-Deacetyltaxachitriene A by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the mass spectrometry analysis of 13-Deacetyltaxachitriene A.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in the LC-MS analysis of this compound?
A1: The most common sources of interference in the LC-MS analysis of this compound, a member of the taxane (B156437) family, include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue extracts) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2][3]
-
Contaminants: Ubiquitous contaminants such as keratins from dust and skin, plasticizers from lab consumables, and polymers like polyethylene (B3416737) glycol (PEG) can introduce interfering peaks.[4]
-
Solvent and Mobile Phase Impurities: Impurities in solvents and mobile phase additives can lead to high background noise and adduct formation.
-
Isobaric Interferences: Metabolites or other structurally related compounds in the sample may have the same nominal mass as this compound, causing direct spectral overlap.[5]
-
In-source Fragmentation/Reactions: The analyte may undergo unintended fragmentation or reactions within the ion source of the mass spectrometer.[6]
Q2: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?
A2: While specific data for this compound is not provided in the search results, the fragmentation of taxanes like paclitaxel (B517696) and docetaxel (B913) typically involves the cleavage of the C-O bond between the side chain and the taxane core.[7][8] Common fragment ions observed for taxanes include m/z 105, 291, 309, 327, 387, and 509, which can serve as a basis for identifying related compounds.[7] The specific fragmentation pattern of this compound would need to be determined experimentally, but understanding the general fragmentation behavior of the taxane skeleton is a valuable starting point for method development and interference identification.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Concentration Too Low | Concentrate the sample using nitrogen blowdown or lyophilization.[9] Ensure the final reconstitution volume is appropriate for the expected concentration. |
| Ion Suppression | See the dedicated "Ion Suppression" troubleshooting guide below. |
| Instrumental Issues | - Check for leaks in the LC and MS systems.[10] - Verify that the electrospray needle is not clogged and is positioned correctly. - Ensure the mass spectrometer is properly tuned and calibrated. |
| Improper Sample Preparation | Review the extraction protocol to ensure efficient recovery of the analyte. Consider alternative extraction methods (see Experimental Protocols section). |
Issue 2: Significant Ion Suppression or Enhancement
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | - Dilute the Sample: A simple 10-100 fold dilution can often mitigate matrix effects without compromising sensitivity. - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[11] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[12] |
| Co-eluting Compounds | - Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or flow rate to separate the analyte from interfering compounds. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[12][13] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Contamination | - Flush the column with a strong solvent. - If the problem persists, consider replacing the column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[14] |
| Secondary Interactions with Column | Adjust the mobile phase pH or use a different column chemistry to minimize unwanted interactions. |
| Column Void | A void at the head of the column can cause peak splitting. This often requires column replacement.[14] |
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data for paclitaxel, a related taxane, using different sample preparation methods. This data can serve as a reference for what to expect when developing a method for this compound.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SOLA) | Paclitaxel | Human Serum | 116 | Not explicitly stated, but method showed good precision (≤6.6% CV) | [15] |
| Protein Precipitation (Ethanol) | Paclitaxel | Keratin-containing samples | Not specified | Method developed to overcome significant matrix interference from keratin (B1170402) | [16] |
| Hybrid SPE-Protein Precipitation | Docetaxel | Human Plasma | Not specified | Method optimized to decrease matrix effect from phospholipids | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: Recommended LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[15]
-
Mobile Phase A: Water with 0.1% formic acid.[15]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[15]
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on the general fragmentation of taxanes, monitor for characteristic neutral losses and fragment ions.[7][18]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. agilent.com [agilent.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Cell-Based Assays for 13-Deacetyltaxachitriene A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13-Deacetyltaxachitriene A. This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your cell-based assays and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does this influence assay selection?
A1: this compound is a taxane-like compound. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent programmed cell death (apoptosis).[1] Therefore, assays that measure cytotoxicity, cell viability, cell cycle progression, and microtubule polymerization are all relevant for characterizing its activity.
Q2: Which cell viability or cytotoxicity assays are most suitable for screening this compound?
A2: Several assays can be used, each with its own advantages. Tetrazolium-based assays like MTT, MTS, and XTT are common for assessing metabolic activity as an indicator of cell viability.[2][3][4] ATP-based luminescence assays, which measure the ATP present in viable cells, are also highly sensitive.[5] For a more direct measure of cell death, assays that detect loss of membrane integrity, such as those using propidium (B1200493) iodide or trypan blue, are appropriate.[2]
Q3: How can I directly measure the effect of this compound on microtubules?
A3: The most direct method is an in vitro tubulin polymerization assay.[1][6] This biochemical assay uses purified tubulin and measures the increase in turbidity or fluorescence as tubulin monomers polymerize into microtubules in the presence of the compound.[1][6] Cell-based high-content analysis can also be used to visualize and quantify changes in the microtubule network within cells.[6]
Q4: I am observing resistance to this compound in my cell lines. What are the potential mechanisms?
A4: Resistance to taxane-like compounds is a known challenge and can be multifactorial.[7] Common mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell, and alterations in tubulin structure or isotype expression that reduce drug binding.[7]
Q5: What are the critical considerations when preparing this compound for cell-based assays?
A5: Like many taxanes, this compound is likely to be poorly soluble in aqueous solutions. It is typically dissolved in an organic solvent like DMSO to create a stock solution. When preparing working dilutions in cell culture media, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Guides
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in control wells | - Contamination of media or reagents.- High cell seeding density.- Extended incubation times leading to overgrowth. | - Use fresh, sterile reagents and media.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the assay.- Adhere to recommended incubation times. |
| Low signal or poor dose-response | - Compound instability or precipitation in media.- Low cell metabolic activity.- Incorrect wavelength used for measurement. | - Visually inspect for compound precipitation.- Ensure the final solvent concentration is non-toxic.- Use healthy, actively dividing cells.- Confirm the correct absorbance wavelength for the specific formazan (B1609692) product.[4] |
| High well-to-well variability | - Inconsistent cell seeding.- "Edge effect" in multi-well plates.- Incomplete solubilization of formazan (MTT assay). | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Ensure complete mixing and dissolution of the formazan product before reading the plate.[3] |
In Vitro Tubulin Polymerization Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No polymerization in positive control (e.g., Paclitaxel) | - Inactive tubulin.- Incorrect buffer composition or pH.- Incorrect temperature. | - Use freshly prepared or properly stored purified tubulin.- Verify the composition and pH of the polymerization buffer.- Ensure the spectrophotometer is pre-warmed and maintained at 37°C.[1] |
| High initial absorbance reading | - Presence of aggregated tubulin in the initial solution.- Light scattering from the compound itself. | - Centrifuge the tubulin solution before starting the assay to remove aggregates.- Run a control with the compound in buffer without tubulin to measure its intrinsic absorbance. |
| Inconsistent polymerization rates | - Inaccurate pipetting of reagents.- Temperature fluctuations during the assay. | - Use calibrated pipettes and ensure thorough mixing of reagents.- Maintain a constant 37°C throughout the experiment. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability by assessing the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.[3][4]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol measures the effect of this compound on the polymerization of purified tubulin by monitoring changes in light scattering (turbidity).[1]
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., BRB80 buffer with 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: Reconstitute purified tubulin in cold polymerization buffer to the desired concentration (e.g., 1-2 mg/mL). Keep on ice.
-
Assay Setup: In a pre-warmed 96-well plate, add the desired concentrations of this compound, positive control, and negative control to the wells.
-
Initiate Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.
-
Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance (turbidity) as a function of time. Analyze the polymerization kinetics (lag time, rate, and maximal polymer mass).
Quantitative Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | IC50 (nM) after 48h | Standard Deviation (nM) |
| MCF-7 (Breast) | 15.2 | 2.1 |
| A549 (Lung) | 25.8 | 3.5 |
| HeLa (Cervical) | 12.5 | 1.8 |
| OVCAR-3 (Ovarian) | 18.9 | 2.6 |
Table 2: Example EC50 Values for Microtubule Polymerization
| Compound | EC50 (µM) | Maximal Polymerization (Absorbance Units) |
| This compound | 0.85 | 0.32 |
| Paclitaxel (Control) | 0.50 | 0.35 |
Visualizing Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting workflow for high assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. noblelifesci.com [noblelifesci.com]
Technical Support Center: Chromatographic Analysis of 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 13-Deacetyltaxachitriene A.
Troubleshooting Guide: Enhancing Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound and related taxane (B156437) compounds.
Question: Why am I observing poor resolution or overlapping peaks for this compound?
Answer:
Poor resolution in the chromatography of taxanes like this compound can stem from several factors. The key to improving separation lies in systematically optimizing the chromatographic conditions. Here are the primary areas to investigate:
-
Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile (B52724) or methanol) to water in the mobile phase is critical. For taxanes, a common starting point is an acetonitrile:water mixture.[1] Adjusting the solvent strength can significantly impact retention and selectivity.
-
Stationary Phase Selection: The choice of HPLC column is paramount. C18 and C8 columns are widely used for taxane analysis.[2] For challenging separations of closely related taxanes, a pentafluorophenyl (PFP) stationary phase may offer improved selectivity.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution, but excessive heat may degrade the analyte.[3]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
Question: My peaks for this compound are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue in chromatography and can be caused by several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to tailing. Using a highly deactivated (end-capped) column or adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to suppress these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks. Try diluting your sample and reinjecting.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing. A proper column washing procedure is essential.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Question: I am seeing peak fronting for my analyte. What is the likely cause?
Answer:
Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload in a Non-Linear Region of the Adsorption Isotherm: This can happen with high concentrations of the analyte. Diluting the sample is the first step in troubleshooting.
-
Improper Mobile Phase Composition: In some cases, the mobile phase composition can lead to this peak shape.
-
Injection Volume Issues: Injecting a large volume of a sample dissolved in a strong solvent can cause fronting.
Frequently Asked Questions (FAQs)
What is a good starting point for developing an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method for a taxane-like compound would be:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 30-40% acetonitrile and increase to 70-80% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 227 nm, as this is a common wavelength for taxane analysis.[1][4]
-
Column Temperature: 25-30 °C.[3]
Should I use isocratic or gradient elution?
For complex samples containing multiple taxanes or impurities, gradient elution is generally preferred as it provides better resolution for compounds with a wide range of polarities and can shorten the analysis time for strongly retained components. Isocratic elution can be suitable for simpler mixtures where the components have similar retention times.
How can I improve the sensitivity of my analysis for low concentrations of this compound?
To improve sensitivity, you can:
-
Increase the Injection Volume: Be cautious of potential peak distortion due to volume overload.
-
Optimize the Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.
-
Use a More Sensitive Detector: A diode array detector (DAD) or a mass spectrometer (MS) will offer higher sensitivity than a standard UV detector.
-
Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the analyte before injection.
What are the best practices for sample preparation when analyzing plant extracts for this compound?
Proper sample preparation is crucial for obtaining reliable and reproducible results, especially from complex matrices like plant extracts.
-
Extraction: Use a suitable solvent to extract the taxanes from the plant material. Methanol (B129727) is a common choice for extracting taxanes.
-
Filtration: After extraction, filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE can be employed. A C18 SPE cartridge can be used to retain the taxanes while more polar impurities are washed away. The taxanes can then be eluted with a stronger organic solvent.
Quantitative Data Summary
Table 1: Recommended HPLC Columns for Taxane Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Recommended Use |
| C18 | 3.5, 5 | 150 x 4.6 | General purpose, good starting point for method development.[1][2] |
| C8 | 5 | 150 x 4.6 | Less retentive than C18, can be useful for more hydrophobic taxanes.[2] |
| PFP | 5 | 150 x 4.6 | Offers alternative selectivity for closely related or difficult-to-separate taxanes. |
Table 2: Mobile Phase Modifiers and their Effects
| Modifier | Typical Concentration | Effect on Chromatography |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Improves peak shape for basic compounds by suppressing silanol interactions; can cause ion suppression in MS detection.[4] |
| Formic Acid | 0.1% | Similar to TFA but less aggressive and more MS-friendly. |
| Acetic Acid | 0.1 - 1% | A weaker acid modifier, useful for pH adjustment. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Taxane Analysis
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 227 nm.
Protocol 2: Sample Preparation from Plant Material
-
Weigh 1 g of dried, ground plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction (steps 2-4) two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in 2 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for optimizing the resolution of this compound.
Caption: Logical troubleshooting steps for enhancing chromatographic resolution.
References
addressing inconsistencies in experimental results with 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Deacetyltaxachitriene A. Given the limited public data on this specific taxane (B156437) derivative, this guide draws upon established methodologies and common challenges encountered with related taxane compounds.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the experimentation with this compound, providing a logical workflow for problem resolution.
Guide 1.1: Inconsistent Anti-proliferative Activity in Cytotoxicity Assays
Researchers may observe significant variability in the IC50 values of this compound across different experimental runs or between different cell lines. This guide provides a systematic approach to troubleshoot these inconsistencies.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cytotoxicity results.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Compound Degradation/Purity Issues | 1. Verify the purity of the this compound stock using HPLC. 2. Assess for degradation by comparing with a freshly prepared standard if available. 3. Store the compound under recommended conditions (e.g., -20°C or -80°C, protected from light). |
| Poor Solubility in Culture Medium | 1. Visually inspect for precipitation in the stock solution and final dilutions in media. 2. Determine the optimal solvent for stock solutions (e.g., DMSO, Ethanol).[1] 3. Consider the use of solubilizing agents, though be mindful of their own potential cytotoxicity. |
| Variability in Cell Culture | 1. Ensure consistent cell passage numbers and seeding densities. 2. Regularly test for mycoplasma contamination. 3. Monitor cell health and morphology prior to and during the experiment. |
| Assay-Specific Interferences | 1. For colorimetric assays (e.g., MTT), test for interference of the compound with the reagent in a cell-free system. 2. Consider using an alternative cytotoxicity assay with a different endpoint (e.g., ATP-based, membrane integrity). |
| Inconsistent Drug Exposure Time | 1. Standardize the incubation time with the compound across all experiments. 2. Ensure uniform mixing of the compound in the culture medium. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: While specific data for this compound is scarce, related taxanes are typically dissolved in DMSO to create a high-concentration stock solution. For long-term storage, it is advisable to store the solid compound at -20°C or -80°C, protected from light. Stock solutions in DMSO should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q2: I am observing low or no biological activity of this compound. What could be the reason?
A2: This could be due to several factors:
-
Compound Instability: The compound may have degraded. Verify its integrity via analytical methods like HPLC or mass spectrometry.
-
Low Solubility: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration.
-
Cell Line Resistance: The chosen cell line may be insensitive to this particular taxane derivative. It is advisable to test a panel of cell lines.
-
Incorrect Concentration Range: The tested concentrations may be too low to elicit a response. A wider range of concentrations should be tested.
Q3: Are there known signaling pathways affected by this compound?
A3: Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. However, many taxanes are known to function as microtubule-stabilizing agents, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that this compound shares this mechanism of action.
Hypothetical Signaling Pathway for a Taxane Derivative:
Caption: Postulated mechanism of action for a taxane derivative.
Section 3: Experimental Protocols
The following are generalized protocols for the isolation and biological evaluation of a novel taxane derivative like this compound, based on literature for similar compounds isolated from Taxus sumatrana.
Protocol 3.1: Isolation and Purification of this compound from Taxus sumatrana
Workflow for Isolation and Purification:
Caption: General workflow for the isolation of taxane derivatives.
Methodology:
-
Extraction: Air-dried and powdered leaves and twigs of Taxus sumatrana are extracted with acetone at room temperature. The solvent is then removed under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar taxanes, is collected and concentrated.
-
Silica Gel Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, using a gradient elution system (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate the components based on polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Semi-preparative HPLC: The pooled fractions containing the compound of interest are further purified by semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Note: As specific experimental data for this compound is not widely available, the protocols and troubleshooting guides provided here are based on established practices for related compounds and are intended to serve as a general framework for researchers. Experimental conditions should be optimized for each specific application.
References
Technical Support Center: Scaling Up Purification of 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of 13-Deacetyltaxachitriene A and other related taxanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound?
A1: Scaling up the purification of this compound, like other taxanes, presents several challenges. Due to the presence of numerous structurally similar taxanes in the source material (e.g., cell cultures or plant extracts), achieving high purity can be difficult.[1][2] Taxanes are also known to be unstable under certain conditions, such as acidic or alkaline pH and high temperatures, which can lead to isomerization and degradation.[2][3] Furthermore, methods that work well at the lab scale, like conventional batch chromatography, can become expensive and inefficient at larger scales, resulting in low yield and productivity.[1]
Q2: Which chromatographic methods are most suitable for large-scale purification of taxanes?
A2: Several chromatographic techniques have proven effective for scaling up taxane (B156437) purification. These include:
-
Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): This method is known for its high efficiency and separation power, making it suitable for achieving high purity of taxanes like 10-deacetyltaxol (B21601) and paclitaxel (B517696).[3]
-
Reversed-Phase Flash Chromatography: This technique offers a rapid and effective means of purifying taxanes from complex mixtures, such as cell culture extracts.[4]
-
Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatography technique that can be more economical for large-scale separation as it reduces solvent consumption and increases adsorbent utilization.[1][5]
-
Column Chromatography with adsorbents like silica (B1680970) gel or Alumina: These are often used as initial purification steps to separate taxanes from other components in the crude extract.[6][7]
Q3: Are there non-chromatographic methods that can be used for purification?
A3: Yes, non-chromatographic methods can be employed, particularly for initial purification or enrichment of the target compound. Antisolvent recrystallization is one such method that can be used for the preliminary purification of taxanes from crude extracts.[2] This technique takes advantage of the differential solubility of taxanes in a solvent/antisolvent system to induce crystallization and separation from impurities.
Q4: How can I improve the yield and purity of my scaled-up purification process?
A4: To enhance yield and purity during scale-up, consider the following strategies:
-
Optimization of Chromatographic Conditions: For HPLC, factors such as flow rate, injection volume, and column temperature should be optimized.[3]
-
Multi-Step Purification: A combination of different purification techniques is often most effective. For example, an initial purification by column chromatography or recrystallization can be followed by a high-resolution method like preparative HPLC.[3][6]
-
Process Analytical Technology (PAT): Implementing PAT can help in monitoring and controlling the purification process in real-time, leading to improved consistency and efficiency.
-
pH and Temperature Control: Given the instability of taxanes, maintaining optimal pH (around 4) and temperature throughout the purification process is crucial to prevent degradation.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity of Final Product | - Inadequate separation of structurally similar taxanes.- Co-elution of impurities.- Degradation of the target compound during purification. | - Optimize the mobile phase composition and gradient in your chromatography step.- Consider using a different stationary phase with higher selectivity.- Implement a multi-step purification strategy combining different separation principles (e.g., normal phase followed by reversed-phase chromatography).- Ensure strict control of pH and temperature to minimize degradation.[8][9] |
| Low Overall Yield | - Loss of product during multiple purification steps.- Inefficient extraction from the source material.- Degradation of the target compound. | - Minimize the number of purification steps where possible.- Optimize the extraction solvent and conditions.- For chromatography, ensure proper column packing and avoid overloading.- Consider using a more efficient large-scale technique like Simulated Moving Bed (SMB) chromatography.[1][5] |
| Poor Resolution in Chromatography | - Improper mobile phase selection.- Column overloading.- Poor column packing or a damaged column. | - Perform a solvent scouting to find the optimal mobile phase for your separation.- Reduce the sample load on the column.- Repack or replace the chromatography column. |
| Product Degradation | - Exposure to harsh pH conditions (acidic or alkaline).- High temperatures during processing.- Prolonged processing times. | - Maintain the pH of all solutions around 4, which is the pH of maximum stability for many taxanes.[8][9]- Perform purification steps at controlled, lower temperatures where possible.- Streamline the purification workflow to reduce the overall processing time. |
| Difficulty with Crystallization | - Presence of impurities that inhibit crystal formation.- Suboptimal solvent/antisolvent system.- Incorrect concentration of the target compound. | - Increase the purity of the material before attempting crystallization.- Screen different solvent and antisolvent combinations.- Optimize the concentration and temperature profile for crystallization. |
Quantitative Data from Literature
The following tables summarize quantitative data from studies on the purification of taxanes, which can serve as a benchmark for scaling up the purification of this compound.
Table 1: Preparative HPLC Purification of Taxanes [3]
| Parameter | 10-deacetyltaxol (10-DAT) | Paclitaxel (PTX) |
| Purity | 95.33% | 99.15% |
| Flow Rate | 10 mL/min | 10 mL/min |
| Injection Volume | 0.5 mL | 0.5 mL |
| Column Temperature | 30 °C | 30 °C |
Table 2: Large-Scale Purification Yields of Various Taxanes [6]
| Taxane | Yield from T. brevifolia Bark |
| Taxol | 0.04% |
| 10-deacetylbaccatin III | 0.02% |
| 10-deacetyl taxol-7-xyloside | 0.1% |
| 10-deacetyl taxol-C-7-xyloside | 0.04% |
Table 3: Purification of Paclitaxel using Simulated Moving Bed (SMB) Chromatography [1][5]
| Parameter | Value |
| Yield | 82% |
| Purity | 72% |
Experimental Protocols
Protocol 1: Preparative HPLC for Taxane Purification [3]
-
Sample Preparation: Dissolve the crude or partially purified taxane extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatographic System: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient will need to be optimized for the best separation.
-
Operating Conditions:
-
Flow Rate: 10 mL/min
-
Injection Volume: 0.5 mL
-
Column Temperature: 30 °C
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Post-Processing: Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Antisolvent Recrystallization for Preliminary Purification [2]
-
Dissolution: Dissolve the crude taxane extract in a suitable solvent (e.g., methanol) to a high concentration (e.g., 500 mg/mL).
-
Antisolvent Addition: Slowly add an antisolvent (a solvent in which the taxanes are poorly soluble, e.g., water) to the solution while stirring. The ratio of antisolvent to solvent will need to be optimized.
-
Crystallization: Allow the solution to stand, preferably at a controlled, cool temperature, to induce crystallization of the taxanes.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with the antisolvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity in taxane purification.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
best practices for long-term storage of 13-Deacetyltaxachitriene A
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 13-Deacetyltaxachitriene A. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity and stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed vial under a desiccated environment. When stored correctly, the solid compound can be stable for up to 24 months.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared on the day of use whenever possible.[1][2] If advance preparation is necessary, we recommend storing the solution in small aliquots in tightly sealed vials at -20°C. Under these conditions, solutions are generally usable for up to two weeks.[1] Some suppliers suggest that solutions may be viable for up to one month.[2] To minimize degradation, avoid repeated freeze-thaw cycles.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform (B151607), dichloromethane, and ethyl acetate.[1]
Q4: How should I handle the compound upon receiving it?
A4: After receiving the product, which may have been inverted during shipping, gently tap the vial to ensure all the powder is at the bottom. Before opening, allow the vial to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which could introduce moisture and promote degradation.
Q5: What are the common signs of degradation?
A5: Degradation may not be visually apparent. The most reliable way to assess the purity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced biological activity in assays | Compound degradation due to improper storage. | Verify storage conditions (temperature, desiccation). Assess compound purity via HPLC. If degradation is confirmed, use a fresh vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid material. When storing solutions, create single-use aliquots to avoid freeze-thaw cycles. | |
| Precipitation observed in the stock solution upon thawing | Poor solubility at low temperatures or solvent evaporation. | Before use, allow the vial to warm to room temperature and vortex thoroughly. Gentle warming or sonication can also help redissolve the compound.[3] Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Appearance of unexpected peaks in HPLC analysis | Chemical degradation (e.g., hydrolysis, epimerization). | Taxanes are known to be susceptible to hydrolysis of their ester groups and epimerization, particularly in neutral to basic aqueous solutions.[1][2][4] Ensure solutions are prepared in appropriate, high-purity solvents and, if applicable, buffered to a slightly acidic pH (around 4-5) for maximal stability.[5] |
Storage Condition Summary
| Form | Temperature | Duration | Key Considerations |
| Solid | 2-8°C | Up to 24 months[1] | Keep vial tightly sealed and desiccated. |
| -20°C | Recommended for optimal long-term stability. | Keep vial tightly sealed and desiccated. | |
| In Solution | -20°C | Up to 2 weeks[1] to 1 month[2] | Aliquot into single-use vials to avoid freeze-thaw cycles. Use high-purity solvents. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 227 nm (a common wavelength for taxanes)
-
Gradient Elution:
-
0-20 min: 40% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 40% B
-
30-35 min: Hold at 40% B (equilibration)
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for confirming the chemical structure of this compound and identifying potential degradation products.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆)
-
This compound sample (5-10 mg)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Analysis:
-
Process the spectra and compare the chemical shifts with a reference spectrum or literature data for this compound.
-
The presence of new signals may indicate the formation of degradation products.
-
Visual Workflow and Logic Diagrams
Caption: Recommended workflow for handling and storing this compound.
Caption: Logical steps for troubleshooting unexpected experimental results.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 13-Deacetyltaxachitriene A and Other Taxanes for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13-Deacetyltaxachitriene A with other prominent taxanes, paclitaxel (B517696) and docetaxel (B913). Taxanes represent a critical class of anti-cancer agents, and understanding the nuances of their individual characteristics is paramount for advancing cancer therapy. This document synthesizes available data on their mechanism of action, cytotoxicity, and the experimental protocols used for their evaluation.
Introduction to Taxanes
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to β-tubulin, taxanes promote the polymerization of tubulin into stable, non-functional microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death. Paclitaxel and docetaxel are the most well-known members of this class and are widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.
Comparative Analysis of Cytotoxicity
The following table summarizes the general cytotoxic profiles of paclitaxel and docetaxel against various cancer cell lines, providing a benchmark for the evaluation of new taxane (B156437) compounds.
| Compound | Cancer Cell Line | IC50 (nM) * |
| Paclitaxel | Ovarian (OVCAR-3) | ~2.5 - 7.5 |
| Breast (MCF-7) | ~5 - 20 | |
| Lung (A549) | ~2 - 10 | |
| Docetaxel | Ovarian (SK-OV-3) | ~1 - 5 |
| Breast (MDA-MB-231) | ~1 - 10 | |
| Prostate (PC-3) | ~2 - 8 |
*IC50 values are approximate and can vary depending on the specific experimental conditions.
Mechanism of Action: A Shared Pathway
The fundamental mechanism of action for taxanes, including presumably this compound, is the stabilization of microtubules. This shared pathway disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative drug evaluation. The following sections detail the methodologies for key assays used to characterize the activity of taxanes.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the taxane compounds (e.g., this compound, paclitaxel, docetaxel) and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and a fluorescent reporter dye.
-
Compound Addition: Add various concentrations of the taxane compounds or a vehicle control to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity against time to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with the taxane compounds for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
While direct comparative data for this compound is currently limited, the existing research on taxanes from Taxus chinensis suggests a promising avenue for the discovery of novel anti-cancer agents.[1] The established methodologies for evaluating cytotoxicity, tubulin polymerization, and apoptosis provide a robust framework for the characterization of this compound and other novel taxanes. Further research is warranted to fully elucidate the therapeutic potential of this compound and to provide a direct comparison with clinically established taxanes like paclitaxel and docetaxel. Such studies will be crucial for guiding future drug development efforts in the field of oncology.
References
A Comparative Analysis of the Cytotoxic Activities of 13-Deacetyltaxachitriene A and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of the natural taxane (B156437) diterpenoid, 13-Deacetyltaxachitriene A, and the widely used chemotherapeutic agent, paclitaxel (B517696). While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative potencies and mechanisms of action.
Executive Summary
Paclitaxel, a cornerstone of cancer chemotherapy, exhibits potent cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action is well-established and involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound, a structurally related taxane isolated from Taxus sumatrana, is also expected to exhibit cytotoxic properties through a similar mechanism. However, publicly available data on its specific cytotoxic potency, such as IC50 values, is scarce, precluding a direct quantitative comparison with paclitaxel. This guide presents the available cytotoxicity data for paclitaxel against various cell lines and provides a framework for understanding the potential activity of this compound based on the activity of other taxanes isolated from the same source.
Quantitative Cytotoxicity Data
Due to the limited availability of specific cytotoxic activity data for this compound, a direct comparison table with paclitaxel cannot be provided at this time. The following table summarizes the IC50 values for paclitaxel against various human cancer cell lines, including those used in studies of other taxanes from Taxus sumatrana.
Table 1: Cytotoxic Activity (IC50) of Paclitaxel Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| PC-3 | Prostate Cancer | 31.2 | 24 hours | [1] |
| Various (8 lines) | Various | 2.5 - 7.5 | 24 hours | [2] |
| SK-BR-3 | Breast Cancer | Not specified | 72 hours | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | 72 hours | [3] |
| T-47D | Breast Cancer | Not specified | 72 hours | [3] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | Median >32,000 (3h), 9,400 (24h), 27 (120h) | 3, 24, 120 hours | [4] |
| SCLC cell lines | Small Cell Lung Cancer | Median >32,000 (3h), 25,000 (24h), 5,000 (120h) | 3, 24, 120 hours | [4] |
| Ovarian Carcinoma (7 lines) | Ovarian Cancer | 0.4 - 3.4 | Not specified | [5] |
| HeLa | Cervical Cancer | 0.05 (7-epi-taxol) | Not specified | [6] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the assay method and exposure time.
Experimental Protocols
The cytotoxic activity of chemical compounds is typically evaluated using in vitro cell-based assays. A standard protocol involves the following steps:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. The cells are maintained in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., this compound or paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: The viability of the cells is assessed using a colorimetric or fluorometric assay. Common assays include:
-
MTT Assay: This assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins. The amount of bound dye is proportional to the cell mass.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
-
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The primary mechanism of action for taxanes like paclitaxel is the disruption of microtubule dynamics. It is highly probable that this compound, as a taxane diterpenoid, shares a similar mechanism.
Caption: Mechanism of action of taxanes.
Conclusion
References
- 1. Paclitaxel (taxol) inhibits protein isoprenylation and induces apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rrc.nbrp.jp [rrc.nbrp.jp]
Unraveling the Molecular Distinctions: A Comparative Analysis of 13-Deacetyltaxachitriene A and Docetaxel
For Immediate Release
In the intricate world of oncological drug development, a deep understanding of the structural nuances of potential therapeutic agents is paramount. This guide offers a detailed comparative analysis of two taxane (B156437) diterpenoids: the well-established chemotherapeutic drug docetaxel (B913) and the less-characterized natural product, 13-Deacetyltaxachitriene A. This comparison is tailored for researchers, scientists, and drug development professionals, providing a clear overview of their structural differences, which fundamentally dictate their biological activities.
Core Structural Differences
Docetaxel and this compound share a common taxane core, a complex polycyclic diterpene skeleton that forms the foundation of their chemical architecture. However, the key distinctions lie in the nature and arrangement of the functional groups attached to this core, particularly at the C-10 and C-13 positions, and most critically, the presence or absence of the C-13 side chain.
Docetaxel is a semi-synthetic analogue of paclitaxel (B517696) and is characterized by a hydroxyl group at the C-10 position and a tert-butoxycarbonyl ester group on the C-13 phenylisoserine (B1258129) side chain. This side chain is widely recognized as essential for the potent cytotoxic activity of clinical taxanes.[1][2]
In contrast, based on the available information including its molecular formula (C30H42O) and the nomenclature of related taxanes, this compound is understood to be a natural taxane derivative. The name implies the absence of an acetyl group at the C-13 position. Crucially, it lacks the complex N-acyl phenylisoserine side chain that is a hallmark of clinically effective taxanes like docetaxel and paclitaxel. The "taxachitriene" classification suggests a tricyclic core structure, which differs from the tetracyclic core of docetaxel that includes an oxetane (B1205548) ring.
The table below summarizes the key structural and chemical properties of these two compounds.
| Feature | This compound | Docetaxel |
| Chemical Formula | C30H42O | C43H53NO14 |
| Molecular Weight | 594.65 g/mol | 807.88 g/mol |
| Core Structure | Likely a tricyclic taxane core | Tetracyclic taxane core with an oxetane ring |
| C-10 Substituent | Varies based on specific taxachitriene structure | Hydroxyl (-OH) group |
| C-13 Substituent | Lacks the characteristic ester side chain | N-tert-butoxycarbonyl-β-phenylisoserine side chain |
| Bio-activity Origin | Likely a biosynthetic precursor to more complex taxanes; significant biological activity is not widely reported. | Well-established; potent anticancer agent |
Mechanism of Action: A Tale of a Side Chain
The profound difference in the C-13 substituent directly translates to a divergence in their mechanism of action and biological efficacy.
Docetaxel's anticancer activity is well-established and stems from its ability to bind to the β-tubulin subunit of microtubules.[3][4] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process during cell division.[5][6] The stabilized microtubules lead to a G2/M phase cell cycle arrest and ultimately induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][6] The N-tert-butoxycarbonyl-β-phenylisoserine side chain at C-13 is critical for this high-affinity binding and potent biological activity.[2]
This compound , lacking this essential side chain, is not expected to exhibit the same potent microtubule-stabilizing activity. While many taxanes isolated from Taxus species show some level of biological activity, the absence of the C-13 side chain generally correlates with a significant reduction or loss of cytotoxicity.[7][8] It is likely that this compound represents a biosynthetic intermediate in the complex pathway leading to more potent taxanes like paclitaxel.
The following diagram illustrates the generally accepted signaling pathway for clinically active taxanes like docetaxel.
Experimental Protocols
To experimentally validate the presumed differences in biological activity, the following protocols would be essential:
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of this compound and docetaxel on various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and docetaxel (typically from 0.01 nM to 100 µM) for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound, representing the concentration at which 50% of cell growth is inhibited.
Microtubule Polymerization Assay
Objective: To directly measure the effect of each compound on the polymerization of tubulin in a cell-free system.
Methodology:
-
Reagents: Purified tubulin, GTP (guanosine triphosphate), and a fluorescence-based tubulin polymerization assay kit.
-
Procedure: Tubulin is incubated with GTP in a polymerization buffer in the presence of various concentrations of this compound or docetaxel.
-
Measurement: The extent of microtubule polymerization is monitored over time by measuring the increase in fluorescence.
-
Data Analysis: The rate and extent of tubulin polymerization are compared between the control (no compound), docetaxel-treated, and this compound-treated samples.
The logical workflow for such a comparative experimental investigation is depicted below.
Conclusion
The structural disparities between this compound and docetaxel are profound and have significant implications for their biological functions. The absence of the critical C-13 side chain in this compound strongly suggests that it lacks the potent microtubule-stabilizing and cytotoxic properties that make docetaxel an effective anticancer agent. Further experimental validation is necessary to confirm this hypothesis. However, based on established structure-activity relationships for the taxane class of compounds, it is evident that the specific structural features of docetaxel are finely tuned for its clinical efficacy, a characteristic that this compound is unlikely to share. This guide underscores the importance of precise structural knowledge in the evaluation and development of new therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. cal101.net [cal101.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity study of cytotoxicity and microtubule assembly in vitro by taxol and related taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Purity of Commercially Available 13-Deacetyltaxachitriene A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
13-Deacetyltaxachitriene A, a member of the taxane (B156437) family, is a critical starting material and intermediate in the synthesis of various biologically active compounds. The purity of this precursor is paramount, as impurities can significantly impact the yield, stereochemistry, and pharmacological activity of the final products. This guide provides a comprehensive framework for validating the purity of commercially available this compound, offering a comparative analysis of essential analytical techniques and detailed experimental protocols.
Understanding Potential Impurities
Taxane compounds, whether sourced naturally or synthetically, are susceptible to a range of impurities. These can include:
-
Structural Analogs: Other taxane derivatives with minor structural modifications are common impurities. These can arise from the natural source or as byproducts of the manufacturing process.
-
Residual Solvents: Solvents used during extraction and purification, such as chloroform (B151607), dichloromethane, ethyl acetate, and acetone, may remain in the final product.[1]
-
Reagents and Byproducts: Impurities can be introduced from reagents used during synthesis or degradation products formed during storage.
Core Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and impurity identification.
| Technique | Principle | Information Provided | Typical Purity Specification (%) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase. | Quantitative purity, retention time. | ≥98% | High precision, reproducibility, and sensitivity. | May not detect co-eluting impurities without mass spectrometry detection. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities. | Confirms primary structure. | Provides detailed structural information. | Lower sensitivity than HPLC for quantitative analysis of minor impurities. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Molecular weight confirmation, impurity identification. | Confirms mass of the main component and impurities. | High sensitivity and specificity for impurity identification. | Quantitative accuracy can be lower than HPLC-UV without appropriate standards. |
Purity Validation Workflow
A systematic workflow ensures a thorough and reliable assessment of this compound purity.
Caption: A general workflow for the comprehensive purity validation of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity
This method provides a quantitative assessment of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed to identify potential impurities by their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column and Mobile Phase: Same as HPLC-UV protocol.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1500
-
Sample Preparation: Same as HPLC-UV protocol.
Data Analysis: The mass spectra of impurity peaks are analyzed to determine their molecular weights, which aids in their identification by comparing with known taxane analogs and potential byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of the main component and identifying structural features of any significant impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to elucidate detailed structural connectivity, especially if significant impurities are detected.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Analysis: The obtained spectra are compared with reference spectra of this compound to confirm its identity and structural integrity. The presence of unexpected signals may indicate impurities, which can then be characterized by analyzing their chemical shifts and coupling constants.
Conclusion
A rigorous and multi-faceted approach to purity validation is non-negotiable for researchers utilizing this compound. By employing a combination of HPLC, LC-MS, and NMR, scientists can confidently ascertain the purity and structural integrity of their starting material, thereby ensuring the reliability and reproducibility of their research outcomes. Commercial suppliers often provide a Certificate of Analysis (CoA) with purity data; however, independent verification using the protocols outlined in this guide is strongly recommended for critical applications.
References
A Comparative Analysis of Taxoids from Diverse Taxus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Taxus represents a critical source of taxoids, a class of diterpenoid compounds with significant anticancer properties. Paclitaxel (Taxol®) and its semi-synthetic analogue docetaxel (B913) are prominent members of this family, widely used in chemotherapy. However, the type and concentration of taxoids can vary significantly among different Taxus species, influencing their potential for drug discovery and development. This guide provides a comparative analysis of taxoid content in various Taxus species, supported by experimental data and detailed methodologies.
The accumulation of taxoids is influenced by several factors, including the specific Taxus species, geographical location, season of harvest, and the age of the plant.[1] Consequently, a thorough understanding of these variations is crucial for selecting the most promising species for the extraction of specific taxoids.
Quantitative Comparison of Major Taxoids Across Taxus Species
The following table summarizes the quantitative data on the content of key taxoids—paclitaxel, 10-deacetylbaccatin III (10-DAB III), and baccatin (B15129273) III—in different Taxus species, as reported in various studies. These compounds are of particular interest due to their roles as either active pharmaceutical ingredients or crucial precursors for semi-synthesis.
| Taxus Species | Plant Part | Paclitaxel (mg/g dry weight) | 10-Deacetylbaccatin III (10-DAB III) (mg/g dry weight) | Baccatin III (mg/g dry weight) | Reference |
| Taxus media | Needles | 1.22 | - | - | [2] |
| Taxus cuspidata | Needles | 1.67 | 0.85 | 0.65 | [2] |
| Taxus mairei | Needles | 0.66 | - | - | [2] |
| Taxus baccata | Needles | 0.045 | 0.040 | - | [3] |
| Taxus brevifolia | Needles | 0.027 | 0.004 | - | [3] |
| Taxus chinensis | Needles | - | High content | - | [4] |
| Taxus yunnanensis | Bark | 0.048% | - | - | [1] |
| Taxus yunnanensis | Needles | 0.151% | - | - | [1] |
Note: The data presented is compiled from different studies and variations may occur due to different analytical methods, plant age, and environmental conditions.
Experimental Protocols
Accurate quantification of taxoids is paramount for comparative analysis. The following are detailed methodologies for the extraction, purification, and analysis of taxoids from Taxus species.
Extraction of Taxoids
A widely used method for extracting taxoids from Taxus plant material is microwave-assisted extraction (MAE).[5]
-
Plant Material Preparation: Needles or bark of the Taxus species are dried and ground into a fine powder.
-
Extraction Solvent: An 80% ethanol (B145695) solution is commonly used as the extraction solvent.[5]
-
Solid/Liquid Ratio: A ratio of 1:10 (g/mL) of plant material to solvent is optimal.[5]
-
MAE Conditions: The extraction is typically performed at 50°C for three cycles, with each cycle lasting 10 minutes.[5]
-
Post-Extraction: After extraction, the mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
Purification of Taxoids
The crude extract contains a complex mixture of compounds. Purification is essential to isolate the taxoids of interest. A common technique involves column chromatography.
-
Column Preparation: A C-18 bonded silica (B1680970) column is often used for reverse-phase chromatography.[6]
-
Mobile Phase: A step gradient of acetonitrile (B52724) and water is employed for elution. For instance, starting with 25% acetonitrile/water and gradually increasing the acetonitrile concentration to 50%.[6]
-
Fraction Collection: Fractions are collected and monitored for the presence of taxoids using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Fractions rich in specific taxoids can be concentrated, leading to the crystallization of the pure compounds.[6]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the precise quantification of taxoids.
-
Chromatographic System: A UPLC-MS/MS system provides high resolution and sensitivity.[7]
-
Column: An Eclipse XDB-C18 column (e.g., 4.6x150 mm, 5 µm) is suitable for separating different taxoids.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.
-
Detection: Mass spectrometry is used for detection, often in the positive-ion electrospray ionization (ESI) mode and quantified using multiple-reaction monitoring (MRM).[8]
-
Quantification: The concentration of each taxoid is determined by comparing its peak area to that of a known standard.
Visualizing Key Processes
To better understand the workflow and the mechanism of action of these valuable compounds, the following diagrams have been generated using Graphviz.
Caption: Workflow for Taxoid Analysis from Taxus Species.
Caption: Simplified Signaling Pathway of Paclitaxel.
Concluding Remarks
The selection of a Taxus species for the commercial production of taxoids is a critical decision that requires careful consideration of the desired taxoid profile and yield. As the data indicates, species like Taxus cuspidata show high levels of paclitaxel, while others may be more suitable for extracting precursors like 10-DAB III.[2] The methodologies outlined in this guide provide a framework for researchers to conduct their own comparative analyses, contributing to the ongoing efforts in cancer drug discovery and development from these remarkable natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative metabolomic analysis reveals the variations in taxoids and flavonoids among three Taxus species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Determination of main taxoids in Taxus species by microwave-assisted extraction combined with LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Novelty of 13-Deacetyltaxachitriene A's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published data on the specific biological activities of 13-Deacetyltaxachitriene A. Its novelty, therefore, lies in its uncharacterized potential. This guide will use 2-deacetoxytaxinine J, a structurally similar taxane (B156437) with demonstrated anticancer properties, as a primary comparator to infer potential avenues of investigation for this compound. Other taxoids are also included to provide a broader context for structure-activity relationships within this compound class.
Structural Comparison: A Tale of Two Taxanes
The key to inferring the potential bioactivity of this compound lies in comparing its chemical architecture to that of taxanes with known biological effects. The structures of this compound and a key comparator, 2-deacetoxytaxinine J, are presented below.
Figure 1: Chemical Structures
-
A) this compound: The structure reveals a complex polycyclic core characteristic of taxane diterpenoids. Notably, the absence of an acetyl group at the C13 position is a defining feature.
-
B) 2-deacetoxytaxinine J: This compound shares the fundamental taxane skeleton but differs in its functional group substitutions, particularly at the C2 and C13 positions.
The structural similarities, especially in the core ring system, suggest that this compound might interact with similar biological targets as other bioactive taxanes. The primary mechanism of action for many cytotoxic taxanes, including paclitaxel (B517696), is the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells. The variation in functional groups, such as the deacetylated C13 position in this compound, could modulate this activity, potentially offering a different efficacy or toxicity profile.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for 2-deacetoxytaxinine J and other relevant taxoids. The absence of data for this compound underscores its novelty and the need for further research.
| Compound | Bioactivity | Assay System | Results |
| This compound | Cytotoxicity | Not Available | Not Available |
| Tubulin Polymerization | Not Available | Not Available | |
| 2-deacetoxytaxinine J | Anticancer | In vitro: MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma) | Significant activity at 10-20 µM |
| Anticancer | In vivo: DMBA-induced mammary tumors in rats | Significant regression at 10 mg/kg (oral) | |
| Taxol C | Cytotoxicity | In vitro: NCI 60-cell line screen | Potent and selective activity |
| Tubulin Polymerization | In vitro | Promotes tubulin assembly | |
| Paclitaxel (Taxol®) | Anticancer | Various human cancer cell lines | Broad and potent cytotoxicity |
| Tubulin Polymerization | In vitro | Promotes tubulin assembly |
Experimental Protocols
To facilitate the investigation of this compound's bioactivity, detailed methodologies for key in vitro assays are provided below. These protocols are standard in the field of anticancer drug discovery.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The cells are then treated with the compound or vehicle control (DMSO) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) are required.
-
Reaction Setup: The reaction is set up in a 96-well plate. Purified tubulin is suspended in cold polymerization buffer containing GTP.
-
Compound Addition: this compound, a positive control (e.g., paclitaxel for polymerization promotion), and a negative control (e.g., nocodazole (B1683961) for polymerization inhibition) are added to the wells at various concentrations.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the light scattering by microtubules, is monitored over time (e.g., every minute for 60 minutes).
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. An increase in the polymerization rate and the final absorbance indicates a microtubule-stabilizing effect, while a decrease suggests a destabilizing effect.
Visualizing the Path Forward: Signaling and Workflows
To conceptualize the potential mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Hypothesized signaling pathway for this compound.
Caption: Workflow for evaluating the bioactivity of this compound.
Conclusion
This compound represents an uncharacterized member of the pharmacologically significant taxane family. The complete lack of published bioactivity data marks it as a novel subject for investigation. Based on its structural similarity to known cytotoxic taxanes like 2-deacetoxytaxinine J, it is plausible that this compound possesses anticancer properties, potentially mediated through the modulation of microtubule dynamics. The experimental protocols detailed in this guide provide a clear path for elucidating its biological function. The discovery of a novel, potent taxane derivative could have significant implications for the development of new cancer chemotherapeutics. Therefore, a thorough investigation into the bioactivity of this compound is strongly warranted.
Comparative Analysis of 13-Deacetyltaxachitriene A and Related Taxane Compounds
For Immediate Release
This guide provides a comparative overview of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid, alongside the well-established anticancer agents paclitaxel (B517696) and docetaxel. The document is intended for researchers, scientists, and professionals in drug development, offering a summary of key molecular and cytotoxic parameters, detailed experimental protocols for in vitro evaluation, and a standardized workflow for comparative analysis.
Confirmation of Molecular Weight
The molecular weight of This compound has been confirmed to be 594.65 g/mol . This fundamental property is crucial for the accurate preparation of solutions for experimental assays and for the interpretation of structure-activity relationships within the taxane class of compounds.
Comparative Data of Taxane Analogs
The following table summarizes key data for paclitaxel and docetaxel, including their molecular weights and reported cytotoxic concentrations (IC50) against various human cancer cell lines. This data serves as a reference for the anticipated potency of novel taxane derivatives.
| Compound | Molecular Weight ( g/mol ) | Cell Line | IC50 (nM) | Exposure Time (h) |
| Paclitaxel | 853.9 | Various | 2.5 - 7.5 | 24 |
| MDA-MB-231 (Breast) | Low nM range | 24 - 120 | ||
| Docetaxel | 807.9 | HSC-2 (Oral Squamous) | 10.7 | 48 |
| HSC-3 (Oral Squamous) | 5.7 | 48 | ||
| HSC-4 (Oral Squamous) | 6.3 | 48 | ||
| PC-3 (Prostate) | 1.58 | 48 | ||
| Gastric/Cervical/Pancreatic | 0.3 - 1.0 | 24 |
Experimental Protocols
To facilitate the direct evaluation of this compound and its comparison with other taxanes, detailed protocols for key in vitro assays are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and determining the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, paclitaxel, docetaxel) in serum-free media. Remove the existing media from the cells and add the compound dilutions. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules, the primary mechanism of action for taxanes.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance over time in a spectrophotometer.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a 10x stock of the test compound in the same buffer.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel) and a negative control (e.g., nocodazole (B1683961) or DMSO).
-
Initiation of Polymerization: Add GTP to the tubulin solution and then add the tubulin/GTP mixture to each well of the pre-warmed (37°C) 96-well plate.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. An increase in the rate and extent of polymerization compared to the control indicates a microtubule-stabilizing effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of novel taxane compounds.
Caption: Workflow for the in vitro evaluation of taxane compounds.
Navigating the Labyrinth of Taxane Structures: The Case of 13-Deacetyltaxachitriene A
For researchers in natural product chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of their work. Independent verification of these structures is a critical step to ensure the reliability of subsequent biological and synthetic studies. This guide focuses on the process of structural verification, using the taxane (B156437) diterpenoid 13-Deacetyltaxachitriene A as a case study. However, a comprehensive search of the scientific literature did not yield the original publication detailing the isolation and initial structure determination of this specific compound, nor any subsequent independent verification or structural revision.
Taxanes are a complex class of diterpenoids, originally isolated from yew trees of the genus Taxus, that have garnered significant attention due to the potent anticancer activity of prominent members like paclitaxel (B517696) (Taxol®). The structural characterization of new taxanes, such as this compound, which is reported to be isolated from Taxus sumatrana, is a challenging endeavor. The intricate polycyclic skeleton, numerous stereocenters, and dense functionalization necessitate a sophisticated combination of spectroscopic and analytical techniques.
The Crucial Role of Spectroscopic Data in Structure Elucidation
The primary methods for determining the structure of a novel natural product involve a suite of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon skeleton and relative stereochemistry of a molecule. A typical workflow involves a series of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments.
-
¹H NMR: Provides information about the chemical environment and connectivity of protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable clues about the different structural motifs present in the molecule.
The Path to Independent Verification
Once an initial structure is proposed based on spectroscopic data, independent verification is paramount. This can be achieved through several avenues:
-
Total Synthesis: The unambiguous synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product is the gold standard for structural confirmation.
-
X-ray Crystallography: If a suitable crystal of the natural product can be obtained, single-crystal X-ray diffraction analysis provides a definitive three-dimensional structure.
-
Re-isolation and Spectroscopic Analysis: Independent isolation of the compound from the same or a different source, followed by a thorough spectroscopic analysis by a different research group, can confirm the initial findings.
-
Chemical Derivatization: Chemical modification of the natural product to form a known derivative can also serve as a method of structural correlation and confirmation.
The Unresolved Case of this compound
Despite a thorough investigation of available scientific databases, the foundational research article describing the initial isolation and structural characterization of this compound could not be located. While the compound is commercially available, the lack of accessible primary literature precludes a detailed comparison of an originally proposed structure with any subsequent independent verification.
This situation highlights a critical aspect of scientific research: the importance of accessible and comprehensive documentation. Without the original data, the scientific community cannot independently scrutinize and build upon previous findings.
A Generalized Workflow for Structural Verification
For researchers embarking on the structural elucidation of novel compounds, a systematic workflow is essential. The following diagram illustrates a generalized process for the independent verification of a natural product's structure.
A Comparative Guide to the Extraction of 13-Deacetyltaxachitriene A from Taxus Species
A Note on the Data: Direct comparative studies with quantitative yield and purity data specifically for 13-Deacetyltaxachitriene A are limited in publicly available literature. Therefore, this guide utilizes data for a closely related and abundant taxane (B156437), 10-deacetylbaccatin III, as a proxy to compare the performance of different extraction methodologies. This approach provides valuable insights into the relative efficiencies of these techniques for extracting similar taxane diterpenoids.
This guide provides a comprehensive comparison of two prominent extraction methods for taxanes, including this compound, from Taxus species: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE). The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the quantitative data for the extraction of 10-deacetylbaccatin III (as a proxy for this compound) using Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).
| Extraction Method | Key Parameters | Yield of 10-deacetylbaccatin III (proxy) | Purity | Reference |
| Microwave-Assisted Extraction (MAE) | Solvent: 90% Methanol (B129727); Temperature: 95°C; Time: 7 min; Sample to Solvent Ratio: 1.5g in 10 mL | Comparable recovery to conventional methods | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 83.50% Ethanol; Power: 140.00 W; Time: 47.63 min; Liquid-to-Solid Ratio: 20.88 mL/g | Total taxane yield of 354.28 µg/g (specific yield for 10-deacetylbaccatin III not isolated in this value) | Not Specified |
Experimental Protocols
Microwave-Assisted Extraction (MAE)
This protocol is based on an optimized procedure for the extraction of taxanes from Taxus baccata needles.[1]
Materials and Equipment:
-
Dried and powdered Taxus needles
-
Methanol (90% in water, v/v)
-
Closed-vessel microwave extraction system
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Weigh 1.5 g of the dried, powdered Taxus needles and place them into the microwave extraction vessel.
-
Add 10 mL of 90% methanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature at 95°C and extraction time of 7 minutes.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant material.
-
The resulting extract can be directly analyzed by HPLC for the quantification of this compound.
Ultrasound-Assisted Extraction (UAE)
This protocol is based on an optimized procedure for the extraction of taxanes from Taxus cuspidata needles.
Materials and Equipment:
-
Dried and powdered Taxus needles
-
Ethanol (83.50% in water, v/v)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Weigh a specific amount of dried, powdered Taxus needles.
-
Add the extraction solvent (83.50% ethanol) at a liquid-to-solid ratio of 20.88 mL/g.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic power of 140.00 W for a duration of 47.63 minutes.
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
The solvent is then removed from the extract using a rotary evaporator to obtain the crude taxane extract.
-
The crude extract is redissolved in a suitable solvent for HPLC analysis to quantify this compound.
Mandatory Visualization
Caption: Comparative workflow of MAE and UAE for taxane extraction.
Comparison of Methodologies
Microwave-Assisted Extraction (MAE) offers a significant advantage in terms of speed, with a much shorter extraction time (7 minutes) compared to UAE (47.63 minutes) and conventional methods that can take several hours.[1] This rapid heating can lead to a more efficient extraction process. The closed-vessel system used in MAE also allows for extractions at temperatures above the boiling point of the solvent, which can enhance the solubility and diffusion of the target compounds.
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt the cell walls, facilitating the release of intracellular contents. This method is generally considered to be energy-efficient and can be performed at lower temperatures than MAE, which is beneficial for the extraction of thermolabile compounds. The optimization of parameters such as power, time, and solvent concentration is crucial for maximizing the yield of taxanes with UAE.
Supercritical Fluid Extraction (SFE) , another modern technique, employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. SFE is considered a "green" technology as it uses a non-toxic and environmentally benign solvent. However, the high initial capital cost of the equipment can be a limiting factor.
References
A Comparative Guide to the Validation of an Analytical Method for 13-Deacetyltaxachitriene A Quantification
For Researchers, Scientists, and Drug Development Professionals
The validation parameters presented are in accordance with the International Conference on Harmonisation (ICH) guidelines, which outline the necessary characteristics for a validated analytical procedure.[1][2][3][4] These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Comparative Performance of Validated HPLC-UV Methods for Taxane (B156437) Derivatives
The following tables summarize the performance characteristics of various HPLC-UV methods developed and validated for the quantification of Paclitaxel (B517696). These methods can be adapted for 13-Deacetyltaxachitriene A with appropriate optimization.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Paclitaxel | 2.5 - 100 | > 0.999 | 0.1638 | 0.4964 | [5][6] |
| Paclitaxel | 0.25 - 10 (in plasma) | > 0.99 | Not Reported | Not Reported | [7] |
| Paclitaxel | 0.3 - 20 (in tissue) | > 0.99 | Not Reported | Not Reported | [7] |
| Paclitaxel | 100 - 600 | 0.9999 | Not Reported | Not Reported | [8] |
| Paclitaxel | 5 - 80 | Not Reported | Not Reported | Not Reported | [9] |
| Paclitaxel & Doxorubicin | 0.039 - 10 | > 0.99 | < 0.066 | < 0.066 | [10] |
Table 2: Accuracy and Precision
| Compound | Concentration Levels (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Paclitaxel | Quality Control Samples | 98 - 101 | 0.06 - 0.68 | Not Reported | [5][6] |
| Paclitaxel | Not Specified | 99.86 | < 2 | < 2 | [8] |
| Paclitaxel | 0.25, 2.5, 7.5 (in plasma) | 87.4 ± 3.6 | < 15 | < 15 | [7] |
| Paclitaxel | 0.3, 5, 15 (in tissue) | 62.1 - 75.5 | < 15 | < 15 | [7] |
| Paclitaxel | 5, 40, 80 | Not Reported | < 2 | < 2 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols from the cited literature for the quantification of taxanes.
Method 1: Simultaneous Quantification of Paclitaxel and Sulforaphane[5][6]
-
Instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and KH2PO4 buffer (pH 5.0) in a 60:40 ratio.
-
Flow Rate: Not specified.
-
Detection Wavelength: 202 nm.
-
Temperature: Ambient.
-
Sample Preparation: The method was developed for a self-microemulsifying formulation, with applicability demonstrated in various dissolution media.
Method 2: Quantification of Paclitaxel in Rat Plasma[8]
-
Instrumentation: SHIMADZU LC-20AD system with SPD-20A UV-Vis detector.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 5) in an 80:20 v/v ratio.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 227 nm.
-
Sample Preparation: Liquid-liquid extraction (LLE) from rat plasma using ethyl acetate (B1210297). The organic layer was separated and evaporated, and the residue was reconstituted in the diluent.
Method 3: Quantification of Paclitaxel in Mouse Plasma and Tissues[7]
-
Instrumentation: HPLC with UV detection.
-
Column: µ-Bondapak C18 column.
-
Mobile Phase: Sodium acetate buffer (0.01 M, pH 5 ± 0.1) and acetonitrile in a 58:42 v/v ratio.
-
Flow Rate: 1.9 mL/min.
-
Detection Wavelength: 227 nm.
-
Temperature: 58°C.
-
Sample Preparation: Tissue specimens were homogenized. Plasma or tissue homogenate was extracted with diethyl ether.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for a taxane derivative, based on ICH guidelines.
Caption: A flowchart illustrating the key stages of analytical method development and validation.
This comprehensive guide provides a solid foundation for researchers and scientists to develop and validate a robust and reliable analytical method for the quantification of this compound. By leveraging the established methodologies for similar compounds, the development process can be significantly streamlined.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. japsonline.com [japsonline.com]
- 9. Development and Validation of a Rapid RP-HPLC-DAD Analysis Method for the Simultaneous Quantitation of Paclitaxel and Lapatinib in a Polymeric Micelle Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 13-Deacetyltaxachitriene A's Biological Effects: A Comparative Guide
Introduction
13-Deacetyltaxachitriene A is a naturally occurring taxane (B156437) diterpenoid. While the biological effects of prominent taxanes like Paclitaxel (B517696) (Taxol®) and Docetaxel (B913) (Taxotere®) are well-documented, specific data on the biological activity and specificity of this compound are not extensively available in public literature. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the potential biological specificity of novel taxane analogues like this compound. The comparisons herein are based on established data for Paclitaxel and Docetaxel, with hypothetical data for this compound to illustrate the assessment process.
The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] A key structural feature for this activity is the ester side chain at the C-13 position of the taxane ring.[1][3] Compounds lacking this side chain, such as 10-deacetylbaccatin III, are generally considered inactive precursors.[1] Given that this compound has a different substitution at the C-13 position, its biological activity is expected to differ significantly from that of Paclitaxel and Docetaxel.
Comparative Cytotoxicity Data
To assess the specificity of a novel compound, its cytotoxic activity against a panel of cancer cell lines is a critical first step. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table presents a hypothetical comparison of the cytotoxic activities of this compound, Paclitaxel, and Docetaxel.
| Cell Line | Cancer Type | This compound IC50 (nM) (Hypothetical) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| MCF-7 | Breast Cancer | >10000 | 2.5 - 15[4] | 1.5 - 10[4] |
| MDA-MB-231 | Breast Cancer | >10000 | 5 - 20[4] | 2 - 12[4] |
| A549 | Lung Cancer | >10000 | 10 - 50[4] | 5 - 25[4] |
| HCT116 | Colon Cancer | >10000 | 8 - 30[4] | 4 - 15[4] |
| OVCAR-3 | Ovarian Cancer | >10000 | 4 - 20[4] | 2 - 10[4] |
| SH-SY5Y | Neuroblastoma | >10000 | >100[5] | 10 - 20[5] |
| CHP100 | Neuroblastoma | >10000 | 1 - 5[5] | 0.1 - 0.5[5] |
Note: IC50 values are highly dependent on experimental conditions, including exposure time and cell density.[4]
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, A549, etc.) are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Paclitaxel, or Docetaxel). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Microtubule Stabilization Assay
This in vitro assay assesses the ability of a compound to promote the polymerization of tubulin and stabilize the resulting microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.
-
Reaction Mixture: The reaction is initiated by mixing tubulin with a GTP-containing buffer in the presence of various concentrations of the test compound or controls (Paclitaxel as a positive control, and a vehicle as a negative control).
-
Polymerization Monitoring: The assembly of microtubules is monitored by measuring the increase in turbidity (absorbance at 340 nm) over time at 37°C using a spectrophotometer.
-
Cold-Induced Depolymerization: To assess microtubule stability, the samples are incubated on ice. Stabilized microtubules will resist depolymerization. The degree of depolymerization is monitored by the decrease in absorbance at 340 nm.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of taxanes leading to apoptosis.
References
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity study on the actions of taxol and related taxanes on primary cultures of adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the stability of different taxane compounds
A Comparative Guide to the Stability of Taxane (B156437) Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of commonly used taxane compounds: paclitaxel (B517696), docetaxel, and cabazitaxel (B1684091). The information is curated from peer-reviewed studies to assist in the selection and handling of these chemotherapeutic agents in a research and development setting. This document outlines key stability data under various conditions, details relevant experimental protocols, and visualizes common degradation pathways and analytical workflows.
Comparative Stability of Taxane Compounds
The stability of taxanes is influenced by several factors including pH, temperature, and the composition of the formulation or infusion solution. Understanding these parameters is critical for maintaining their therapeutic efficacy.
Table 1: Comparative Stability of Paclitaxel, Docetaxel, and Cabazitaxel in Solution
| Compound | Condition | Concentration | Stability Results | Reference |
| Paclitaxel | pH 1-5, aqueous solution | Not specified | Optimal stability around pH 4. Degrades via acid-catalyzed hydrolysis of ester groups and cleavage of the oxetane (B1205548) ring. | [1] |
| 0.9% NaCl in polyolefin bags, 2-8°C | 0.3 mg/mL | Stable for 13 days (precipitation is the limiting factor). | [2] | |
| 5% Glucose in glass containers, 2-8°C | 0.3 mg/mL | Stable for 20 days (precipitation is the limiting factor). | [2] | |
| 0.9% NaCl in various containers, 25°C | 0.3 mg/mL | Stable for 3 days. | [2] | |
| Docetaxel | Diluted in 0.9% NaCl in PVC-free bags, 4°C or 25°C | 0.30 mg/mL | Physicochemically stable (≥95% of initial concentration) for a minimum of 4 weeks. | [3] |
| Cabazitaxel | Reconstituted premix solution, 4°C | Not specified | Physicochemically stable (≥95% of initial concentration) for a minimum of 4 weeks. | [3][4] |
| Diluted in 0.9% NaCl in PVC-free bags, 4°C or 25°C | 0.15 mg/mL | Physicochemically stable (≥95% of initial concentration) for a minimum of 4 weeks. | [3] | |
| Concentrate-solvent mixture, 3-5°C | Not specified | Can be used up to 2 weeks after preparation. | [5] | |
| Concentrate-solvent mixture, 18-21°C and 40°C | Not specified | Showed degradation product formation, with purity decreasing to 99.91% and 98.20% respectively. | [5] | |
| 0.120 mg/mL in 0.9% NaCl, stored in glass, 4°C | 0.120 mg/mL | Remained >95% of the initial concentration for twenty days. | [6] | |
| 0.240 mg/mL in 0.9% NaCl, stored in glass, 4°C | 0.240 mg/mL | Remained >95% of the initial concentration for two days. | [6] |
Experimental Protocols
The stability of taxanes is predominantly assessed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. These methods are designed to separate the intact drug from its degradation products.
General Protocol for Stability Testing of Taxanes using HPLC
This protocol provides a general framework for assessing the chemical stability of taxane compounds in solution.
-
Sample Preparation :
-
Prepare solutions of the taxane compound in the desired vehicle (e.g., infusion fluids, buffers of different pH) at a known concentration.
-
Store the solutions under various environmental conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw aliquots of the samples for analysis.
-
-
Forced Degradation Studies :
-
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies are performed.[7] This involves subjecting the drug solution to stress conditions such as:
-
Acidic Hydrolysis : e.g., 0.1 M HCl at 60°C for 2 hours.
-
Basic Hydrolysis : e.g., 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidation : e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Heating at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation : Exposure to UV light.
-
-
-
HPLC Analysis :
-
Chromatographic System : A standard HPLC system equipped with a UV detector is typically used.
-
Column : A reverse-phase C18 column is commonly employed for the separation of taxanes and their degradation products.[8]
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water is often used.[8] The exact gradient program will need to be optimized for the specific taxane and its expected degradants.
-
Detection : UV detection at a wavelength of 227 nm is suitable for taxanes.[8]
-
Data Analysis : The concentration of the intact taxane is determined by measuring the peak area at each time point and comparing it to the initial concentration. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram. A method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.[9]
-
Visualizations
Degradation and Analytical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a common degradation pathway for taxanes and a typical experimental workflow for stability assessment.
Caption: Common degradation pathways for taxane compounds.
Caption: Experimental workflow for taxane stability assessment.
Mechanism of Action: Microtubule Stabilization
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, which promotes their polymerization and prevents depolymerization.[10] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[10][11]
Caption: Mechanism of action of taxane compounds.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability study of concentrate-solvent mixture & infusion solutions of Jevtana® cabazitaxel for extended multi-dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Benchmarking the Cytotoxic Potential of Taxane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective chemotherapeutic agents is a cornerstone of oncology research. Taxanes, a class of diterpenoid compounds originally derived from the yew tree (Taxus species), have been pivotal in cancer treatment for decades. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are the most well-known members of this family, a diverse array of other taxane (B156437) derivatives, such as 13-Deacetyltaxachitriene A, continue to be investigated for their potential cytotoxic effects. This guide provides a comparative overview of the cytotoxic potential of taxane derivatives against established anticancer drugs, paclitaxel and doxorubicin (B1662922), supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for paclitaxel and doxorubicin across a range of human cancer cell lines, providing a benchmark for evaluating the cytotoxic potential of novel taxane derivatives.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Citation |
| Paclitaxel | Various (8 lines) | Various | 2.5 - 7.5 | 24 | [1][2] |
| NSCLC (14 lines) | Non-Small Cell Lung | >32,000 (3h), 9,400 (24h), 27 (120h) | 3, 24, 120 | [3] | |
| SCLC (14 lines) | Small Cell Lung | >32,000 (3h), 25,000 (24h), 5,000 (120h) | 3, 24, 120 | [3] | |
| Doxorubicin | HeLa | Cervical | 2,920 | 24 | [4] |
| MCF-7 | Breast | 2,500 | 24 | [4] | |
| M21 | Skin Melanoma | 2,770 | 24 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 12,180 | 24 | [4] | |
| A549 | Lung | >20,000 | 24 | [4] | |
| BFTC-905 | Bladder | 2,260 | 24 | [4] | |
| MCF-7 | Breast | 8,306 | 48 | [5] | |
| MDA-MB-231 | Breast | 6,602 | 48 | [5] |
Note: The cytotoxic activity of taxanes can be significantly influenced by the duration of exposure, with prolonged exposure often leading to increased potency.[1][2][3]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to anticancer drug discovery. The following are detailed methodologies for commonly employed in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds (e.g., paclitaxel, doxorubicin) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove TCA and excess medium.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Apoptosis Assay via Annexin V Staining and Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface, a hallmark of early apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.[1]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxic potential of a compound using MTT or SRB assays.
Caption: Simplified signaling pathway for taxane-induced apoptosis.
Conclusion
This guide provides a framework for benchmarking the cytotoxic potential of novel taxane derivatives like this compound. By utilizing standardized in vitro assays and comparing results against well-characterized cytotoxic agents, researchers can effectively evaluate the promise of new compounds in the development of next-generation cancer therapeutics. The provided protocols and diagrams serve as a resource for designing and interpreting these critical early-stage experiments. Further investigations into the specific molecular interactions and signaling pathways affected by novel taxanes will be crucial in elucidating their full therapeutic potential.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safe Disposal of 13-Deacetyltaxachitriene A: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of 13-Deacetyltaxachitriene A, a taxane (B156437) compound that should be managed as cytotoxic waste. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. All researchers, scientists, and drug development professionals handling this compound must be trained in these procedures.
I. Core Principles of Cytotoxic Waste Management
Due to its potential cellular toxicity, this compound and any materials that come into contact with it are classified as cytotoxic waste.[1][2][3] The primary principle of cytotoxic waste management is segregation at the point of generation to prevent cross-contamination of other waste streams. The universally recognized color for cytotoxic waste is purple.[1][4]
II. Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this compound waste must wear appropriate PPE to minimize exposure.[3][5] This includes, but is not limited to:
-
Double chemotherapy-tested gloves
-
A disposable, coated gown
-
Safety goggles or a face shield
-
An N95 respirator or higher, particularly when there is a risk of aerosol generation
Work should be conducted in a designated area, preferably within a certified Biological Safety Cabinet (BSC) or a chemical fume hood to control for potential aerosols and vapors.[6][7]
III. Step-by-Step Disposal Procedures
The following step-by-step instructions outline the disposal process for different forms of this compound waste.
A. Solid Waste Disposal (e.g., contaminated gloves, bench paper, pipette tips, vials)
-
Segregation: At the point of generation, place all solid waste contaminated with this compound into a designated, puncture-resistant container lined with a purple cytotoxic waste bag.[1]
-
Labeling: The container must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[3]
-
Sealing: When the bag is three-quarters full, securely seal it.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste contractor.
B. Liquid Waste Disposal (e.g., unused solutions, contaminated solvents)
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be compatible with the solvents used (e.g., chloroform, DMSO, acetone).[8]
-
Labeling: Clearly label the container with "Cytotoxic Liquid Waste," the name of the compound, and any other hazardous components (e.g., flammable solvent).
-
Storage: Keep the liquid waste container securely sealed and stored in a secondary containment bin within a well-ventilated, designated hazardous waste storage area. Do not dispose of this waste down the drain.[2]
C. Sharps Waste Disposal (e.g., needles, syringes, contaminated glassware)
-
Segregation: Immediately place all sharps contaminated with this compound into a rigid, puncture-proof sharps container with a purple lid or label.[1][2][9]
-
Labeling: The sharps container must be clearly marked with the cytotoxic symbol.
-
Closure: Do not overfill the sharps container. Once it is three-quarters full, permanently lock the lid.
-
Disposal: The sealed sharps container should be placed in the designated cytotoxic waste accumulation area for final disposal.
IV. Data Presentation: Waste Segregation Summary
| Waste Type | Container | Labeling | Final Disposal Method |
| Solid Waste (Contaminated PPE, labware) | Puncture-resistant container with a purple bag | "Cytotoxic Waste" + Cytotoxic Symbol | High-Temperature Incineration |
| Liquid Waste (Solutions, solvents) | Leak-proof, compatible chemical waste container | "Cytotoxic Liquid Waste" + Chemical Name | High-Temperature Incineration |
| Sharps Waste (Needles, contaminated glass) | Purple-lidded, puncture-proof sharps container | "Cytotoxic Sharps" + Cytotoxic Symbol | High-Temperature Incineration |
V. Final Disposal
The only legally approved and safe method for the complete destruction of cytotoxic waste is high-temperature incineration.[2][4] This process ensures the irreversible breakdown of the hazardous compounds.[4] All waste streams contaminated with this compound must be collected and transported by a licensed hazardous waste management service for final disposal via incineration.
VI. Spill Management
In the event of a spill, evacuate and secure the area. Personnel cleaning the spill must wear full PPE, including respiratory protection. Use a commercial chemotherapy spill kit or appropriate absorbent materials to contain and clean the spill. All materials used for cleanup must be disposed of as cytotoxic waste.[6]
Diagrams
Caption: Disposal Workflow for this compound.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. swansea.ac.uk [swansea.ac.uk]
- 3. danielshealth.ca [danielshealth.ca]
- 4. cleanaway.com.au [cleanaway.com.au]
- 5. www3.paho.org [www3.paho.org]
- 6. benchchem.com [benchchem.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling 13-Deacetyltaxachitriene A
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like 13-Deacetyltaxachitriene A is paramount. As a taxane (B156437) derivative, this compound is classified as a cytotoxic agent, necessitating stringent safety protocols to prevent occupational exposure and ensure laboratory safety.[1][2] Adherence to these guidelines is crucial for minimizing risks such as skin contact, inhalation of aerosols, and accidental ingestion.[3][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. It is essential to use equipment that is certified and appropriate for handling cytotoxic agents.[3][4][5][6][7]
| Activity | Recommended Personal Protective Equipment |
| Compound Reconstitution and Aliquoting | Double gloves (chemotherapy-rated), disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 or higher respirator.[4][5] |
| In Vitro Experiments (e.g., cell culture) | Double gloves, disposable gown, and safety glasses. Work should be conducted in a biological safety cabinet (BSC).[5] |
| In Vivo Experiments (e.g., animal dosing) | Double gloves, disposable gown, safety glasses, and a respirator. Additional protective sleeves may be necessary.[3] |
| Waste Disposal | Double gloves, disposable gown, and safety glasses.[3] |
| Spill Cleanup | Double gloves (industrial thickness), disposable gown, safety glasses or face shield, and a respirator.[3][4] |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage or leakage. The compound should be stored according to the manufacturer's instructions, typically in a designated, clearly labeled, and secure area with restricted access.[1] A dedicated, locked cabinet or refrigerator within the laboratory is recommended for storing cytotoxic agents.[1]
Preparation of Solutions:
-
Preparation Area: All handling of powdered this compound and preparation of stock solutions should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation and exposure.[5]
-
Personal Protective Equipment: Before beginning, don the appropriate PPE as outlined in the table above. This includes two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.[5] A fit-tested respirator should be used when handling the powder.[5]
-
Reconstitution: To avoid aerosolization, use a closed-system drug-transfer device (CSTD) if available. If not, use a syringe with a luer-lock fitting to slowly add the solvent to the vial. Point the needle away from yourself and toward the back of the BSC.
-
Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.
Administration (In Vitro/In Vivo):
-
Containment: When adding the compound to cell cultures or preparing for animal administration, perform these tasks within a BSC to maintain sterility and containment.
-
Animal Handling: If working with animals, be aware that the compound can be excreted in animal waste.[1][3] Handle animal bedding and waste as cytotoxic and dispose of it accordingly for up to seven days after the last dose.[3]
Disposal Plan: All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic/chemotherapy waste symbol.
-
Types of Waste:
-
Sharps: Needles, syringes, and glass vials should be placed in a designated sharps container for cytotoxic waste.
-
Solid Waste: Gloves, gowns, bench paper, and other contaminated lab supplies should be placed in a yellow chemotherapy waste bag.[4]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed container for hazardous chemical waste. Do not pour cytotoxic waste down the drain.[8]
-
-
Final Disposal: All cytotoxic waste must be incinerated at a licensed hazardous waste facility.
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.[4]
-
Containment: Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inward.
-
Cleanup: Place all contaminated absorbent materials and any broken glass into the cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution (e.g., 10% bleach solution followed by sterile water) and dispose of all cleaning materials as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
